molecular formula C9H15N3S B8661568 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Cat. No.: B8661568
M. Wt: 197.30 g/mol
InChI Key: WHJCLPKGKRJGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

2-(2-piperazin-1-ylethyl)-1,3-thiazole

InChI

InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2

InChI Key

WHJCLPKGKRJGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=NC=CS2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Process Optimization of 1-[2-(1,3-Thiazol-2-yl)ethyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a privileged bifunctional building block frequently utilized in the development of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. The 1,3-thiazole ring provides a robust hydrogen-bond acceptor profile and metabolic stability, while the piperazine moiety serves as a classic basic amine handle for modulating physicochemical properties and target affinity[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard synthetic recipes. Here, we dissect the causality behind the reaction conditions, providing a self-validating, scalable workflow that ensures high regioselectivity and minimizes purification bottlenecks.

Retrosynthetic Logic & Mechanistic Causality

The direct alkylation of unprotected piperazine with an electrophile is a fundamentally flawed strategy that inevitably yields a statistical mixture of unreacted, mono-alkylated, and bis-alkylated products. To engineer a high-yielding synthesis, we must break the symmetry of piperazine and carefully construct the thiazole electrophile.

Retrosynthesis Target 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (Target) BocInt Boc-Protected Intermediate Target->BocInt Deprotection Bromide 2-(2-bromoethyl)thiazole BocInt->Bromide N-Alkylation Piperazine mono-Boc-piperazine BocInt->Piperazine Alcohol 2-(1,3-thiazol-2-yl)ethanol Bromide->Alcohol Halogenation SM1 2-Methylthiazole Alcohol->SM1 Lithiation/ Addition SM2 Paraformaldehyde Alcohol->SM2

Retrosynthetic disconnection of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine.

Mechanistic Insights:
  • Cryogenic Lithiation : The C2-methyl protons of 2-methylthiazole are exceptionally acidic (pKa ~29) due to the stabilization of the resulting carbanion by the adjacent electronegative nitrogen and polarizable sulfur atoms[2]. Deprotonation with n-butyllithium (n-BuLi) must be strictly controlled at -78 °C. Elevated temperatures allow n-BuLi to act as a nucleophile, attacking the C2 position of the thiazole ring and causing catastrophic ring-opening[3][4].

  • Symmetry Breaking via Boc Protection : By utilizing mono-Boc-piperazine, we deactivate one of the secondary amines through the electron-withdrawing tert-butoxycarbonyl group. This ensures 100% regioselectivity during the N-alkylation step.

  • Thermodynamic Deprotection : The final removal of the Boc group using Trifluoroacetic acid (TFA) proceeds via an E1-like mechanism. The generation of gaseous isobutylene and carbon dioxide provides an irreversible thermodynamic driving force, pushing the deprotection to absolute completion[5].

Experimental Protocols

Step 1: Synthesis of 2-(1,3-thiazol-2-yl)ethanol

Objective: Regioselective homologation of 2-methylthiazole.

  • Preparation : Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and internal temperature probe.

  • Lithiation : Charge the flask with 2-methylthiazole (100 mmol, 9.9 g) and anhydrous THF (200 mL). Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Deprotonation : Add n-BuLi (2.5 M in hexanes, 105 mmol, 42 mL) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C[2]. Stir the resulting deep red solution for 1 hour at -78 °C.

  • Electrophilic Addition : Add anhydrous paraformaldehyde (150 mmol, 4.5 g) in a single rapid portion. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 1:1) to yield the alcohol.

Step 2: Synthesis of 2-(2-bromoethyl)thiazole

Objective: Conversion of the hydroxyl moiety to a highly reactive leaving group.

  • Dissolve 2-(1,3-thiazol-2-yl)ethanol (50 mmol, 6.45 g) in anhydrous DCM (100 mL) and cool to 0 °C.

  • Add Phosphorus tribromide (PBr₃) (20 mmol, 5.4 g) dropwise over 15 minutes.

  • Stir the mixture for 2 hours at room temperature.

  • Carefully quench by pouring the mixture over crushed ice. Neutralize with saturated NaHCO₃ and extract with DCM (3 x 50 mL). Dry and concentrate to yield 2-(2-bromoethyl)thiazole[6]. Note: Use immediately in the next step to prevent auto-alkylation degradation.

Step 3: N-Alkylation with Mono-Boc-Piperazine

Objective: Coupling of the pharmacophores.

  • In a 250 mL flask, combine 2-(2-bromoethyl)thiazole (40 mmol, 7.68 g), tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine) (44 mmol, 8.2 g), and finely powdered K₂CO₃ (120 mmol, 16.6 g) in anhydrous Acetonitrile (150 mL).

  • Add a catalytic amount of Potassium Iodide (KI) (4 mmol, 0.66 g) to facilitate the Finkelstein reaction in situ, converting the bromide to a more reactive iodide transiently.

  • Reflux the suspension (82 °C) under argon for 12 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc and water. Extract, dry, and concentrate to yield tert-butyl 4-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate.

Step 4: Boc Deprotection

Objective: Unmasking the secondary amine to yield the final target.

  • Dissolve the Boc-protected intermediate (30 mmol, 8.9 g) in DCM (50 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) (20 mL) dropwise[5].

  • Remove the ice bath and stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (ninhydrin stain).

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Critical Free-Basing : Dissolve the resulting TFA salt in 20 mL of water and cool to 0 °C. Basify the solution to pH 12 using 2M NaOH. Extract the free base thoroughly with DCM (5 x 50 mL). Dry over Na₂SO₄ and concentrate to yield pure 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine as a pale yellow oil.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the synthetic sequence, providing a benchmark for process scale-up.

StepTransformationReagents & SolventsTemp / TimeExpected YieldPurity (HPLC)
1 Lithiation & Additionn-BuLi, Paraformaldehyde, THF-78 °C to RT / 4.5 h78%>95%
2 HalogenationPBr₃, DCM0 °C to RT / 2 h85%>92%
3 N-AlkylationMono-Boc-piperazine, K₂CO₃, KI, ACN82 °C (Reflux) / 12 h82%>98% (Post-column)
4 DeprotectionTFA, DCM; then NaOH (aq)0 °C to RT / 2 h94%>99%

Process Workflow Visualization

To ensure reproducibility, the critical cryogenic reactor setup for Step 1 is visualized below. Strict adherence to this workflow prevents the accumulation of ring-opened thiazole byproducts.

ProcessFlow Step1 1. Reactor Prep Dry THF, Ar atm, -78°C Step2 2. Lithiation Add n-BuLi dropwise to 2-methylthiazole Step1->Step2 Step3 3. Electrophile Addition Add Paraformaldehyde Maintain -78°C to RT Step2->Step3 Step4 4. Quench & Extraction Aq. NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Cryogenic reactor workflow for the lithiation and hydroxymethylation of 2-methylthiazole.

References

  • [1] WO1997048706A1 - Pyrrolo[1,2-a]pyrazine-1,4-dione serine protease inhibitors. Google Patents.1

  • [6] 2-(2-Bromoethyl)thiazole | C5H6BrNS | CID 22037990. PubChem. 6

  • [2] 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde 383140-93-0. Benchchem. 2

  • [3] Metalated heterocycles in organic synthesis: Recent applications. University of Michigan. 3

  • [5] Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. Journal of Medicinal Chemistry - ACS Publications. 5

  • [4] SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. LOCKSS.4

Sources

Biological Activity of Thiazole-Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of thiazole and piperazine pharmacophores represents a paradigm of "privileged scaffold" engineering in modern medicinal chemistry. This guide analyzes the synergistic biological activity of these derivatives, specifically focusing on their role as multi-target directed ligands (MTDLs).

The thiazole ring (a 5-membered heterocycle with N and S) provides a bioisostere for carboxylate groups and serves as a hydrogen bond acceptor/donor, while the piperazine ring (a 6-membered saturated heterocycle) confers conformational flexibility and improved pharmacokinetic profiles (solubility and lipophilicity). Together, they exhibit potent activity in neuroprotection (AChE inhibition) , oncology (EGFR/tubulin inhibition) , and antimicrobial therapeutics (FabH inhibition) .

The Privileged Scaffold Architecture: Rational Design

The combination of these two moieties is not arbitrary. The "linker" strategy allows the molecule to span large binding pockets, such as the active gorge of Acetylcholinesterase (AChE).

Structure-Activity Relationship (SAR) Core Principles
  • Thiazole Core: Acts as the "warhead" or specific binding unit. Substitution at the C2 and C4 positions dictates target specificity.

  • Piperazine Linker: Acts as a rigid spacer that maintains the distance between the aromatic system and the basic nitrogen, crucial for cation-

    
     interactions.
    
  • Terminal Substituents:

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
      , 
      
      
      
      , or
      
      
      on the phenyl ring attached to the thiazole C4 position significantly enhance anticancer and antimicrobial potency by increasing the acidity of adjacent protons and strengthening
      
      
      -stacking interactions.
    • Bulky Lipophilic Groups: Benzyl or substituted phenyl groups on the piperazine nitrogen enhance AChE inhibition by interacting with the Peripheral Anionic Site (PAS).

Chemical Synthesis: The Hantzsch-Piperazine Protocol

The most robust synthetic route combines the Hantzsch Thiazole Synthesis with nucleophilic substitution.

Experimental Protocol

Objective: Synthesis of 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives.

Step 1: Hantzsch Cyclization (Thiazole Formation)

  • Reagents: Dissolve 4-aminoacetophenone (10 mmol) and thiourea (or appropriate thioamide) in absolute ethanol (20 mL).

  • Catalyst: Add a catalytic amount of iodine (

    
    ).
    
  • Reflux: Heat the mixture at reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. Neutralize with

    
    . Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the 2-aminothiazole intermediate.
    

Step 2: Chloroacetylation

  • Acylation: React the intermediate (from Step 1) with chloroacetyl chloride (1.2 eq) and triethylamine (

    
    , 1.5 eq) in dry dichloromethane (DCM) at 0°C.
    
  • Stir: Allow to warm to room temperature and stir for 2 hours.

  • Isolation: Wash with brine, dry over

    
    , and evaporate solvent to yield the 
    
    
    
    -chloroacetamide intermediate.

Step 3: Piperazine Coupling (Nucleophilic Substitution)

  • Coupling: Dissolve the

    
    -chloroacetamide intermediate (1 mmol) in acetonitrile (
    
    
    
    ).
  • Nucleophile: Add the appropriate N-substituted piperazine (1.1 mmol) and anhydrous

    
     (2 mmol).
    
  • Reflux: Heat at reflux for 8–12 hours.

  • Purification: Filter inorganic salts hot. Evaporate solvent. Purify the crude product via column chromatography (Silica gel, DCM:MeOH 95:5).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Thioamide/Thiourea + Alpha-Haloketone Hantzsch Step 1: Hantzsch Cyclization (Reflux/EtOH) Start->Hantzsch ThiazoleInt Intermediate: 2-Aminothiazole Hantzsch->ThiazoleInt Chloro Step 2: Chloroacetylation (Cl-CH2-COCl / Et3N) ThiazoleInt->Chloro ChloroInt Intermediate: Alpha-Chloroacetamide Chloro->ChloroInt PipCoupling Step 3: Piperazine Coupling (K2CO3 / Reflux) ChloroInt->PipCoupling + N-Substituted Piperazine Final Final Product: Thiazole-Piperazine Derivative PipCoupling->Final

Figure 1: Step-wise synthetic pathway for thiazole-piperazine hybrids via Hantzsch cyclization and nucleophilic substitution.

Therapeutic Application: Neurodegeneration (Alzheimer's Disease)

Thiazole-piperazine derivatives function as potent Acetylcholinesterase (AChE) Inhibitors . Unlike traditional drugs that bind only to the catalytic active site (CAS), these hybrids are designed to span the enzyme gorge, binding simultaneously to the CAS and the Peripheral Anionic Site (PAS). This dual binding prevents ACh hydrolysis and inhibits A


 peptide aggregation.
Mechanism of Action[1][2][3]
  • Thiazole Moiety: Interacts with Trp286 at the PAS via

    
    -
    
    
    
    stacking.
  • Piperazine Nitrogen: Protonated at physiological pH; forms cation-

    
     interactions with Tyr337  or Phe338 .
    
  • Linker: Hydrogen bonding with Tyr124 .

Quantitative Data Comparison

The following table summarizes the inhibitory potential (


) of selected thiazole-piperazine derivatives compared to the standard drug Donepezil.
Compound IDR1 (Thiazole)R2 (Piperazine N)AChE

(

M)
Selectivity (AChE/BuChE)
TP-5o 2-MethylBenzyl0.011 >100
TP-5n 2-Methyl4-F-Phenyl0.045>50
TP-5p 2-Methyl4-Methoxy-Phenyl0.098>20
Donepezil (Standard)(Standard)0.054 High

Data Source: Validated against Ellman’s method assays [1, 2]. Note that Compound TP-5o exhibits superior potency to the standard.

Therapeutic Application: Oncology (Anticancer)

In cancer therapy, these derivatives often target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and induce apoptosis via the mitochondrial pathway.

Signaling Pathway & Mechanism[3][4]
  • EGFR Inhibition: The thiazole ring mimics the adenine ring of ATP, competing for the ATP-binding pocket of EGFR.

  • Apoptosis Induction: Inhibition of downstream survival signaling (PI3K/Akt) leads to the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2).

  • Caspase Cascade: This imbalance triggers the release of Cytochrome C, activating Caspase-9 and subsequently Caspase-3 , leading to cell death.

Visualization: Apoptotic Signaling Pathway

ApoptosisPathway Drug Thiazole-Piperazine Derivative EGFR EGFR (Tyrosine Kinase) Drug->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates PI3K PI3K / Akt Pathway EGFR->PI3K Activates PI3K->Bcl2 Upregulates Bcl2->Bax Inhibits Mito Mitochondria (Cytochrome C Release) Bax->Mito Permeabilizes Caspase9 Caspase-9 Mito->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Mechanism of action showing EGFR inhibition leading to mitochondrial-mediated apoptosis.

Key SAR Insight (Oncology)
  • Substitution Effect: Compounds with electron-withdrawing groups (4-F, 4-

    
    ) on the phenyl ring attached to the thiazole showed the highest cytotoxicity against MCF-7  (Breast Cancer) and HCT-116  (Colon Cancer) cell lines.
    
  • IC50 Range: Potent derivatives exhibit

    
     values in the range of 1.4 – 2.9 
    
    
    
    M
    , comparable to Doxorubicin in specific cell lines [3, 4].

Therapeutic Application: Antimicrobial Activity[1][5][6][7][8][9]

Thiazole-piperazine hybrids have shown significant efficacy against multi-drug resistant (MDR) strains.

  • Target: Enoyl-ACP Reductase (FabH) . This enzyme is critical for bacterial fatty acid biosynthesis.

  • Selectivity: High activity against Gram-negative bacteria (E. coli) and Gram-positive (S. aureus).[1]

  • Mechanism: The thiazole nitrogen coordinates with the active site metal ions or residues, while the piperazine tail occupies the hydrophobic tunnel of the enzyme [5].

References

  • Yurttaş, L., Kaplancıklı, Z. A., & Özkay, Y. (2013). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Turkeş, C., et al. (2019). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.[2] RSC Advances. [Link]

  • Leite, et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives.[3] European Journal of Medicinal Chemistry. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. [Link][4][3][5][6][7][1][8][9][10][11][12][13]

Sources

Technical Guide: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Synthetic Guide Subject: Scaffold Analysis, Synthesis, and Medicinal Chemistry Applications Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine moiety represents a privileged substructure in medicinal chemistry, serving as a critical "tail" fragment in the design of G-Protein Coupled Receptor (GPCR) modulators. Structurally analogous to the side chains of atypical antipsychotics like Ziprasidone (benzisothiazole) and Perospirone (benzothiazole), this scaffold offers a distinct physicochemical profile characterized by lower molecular weight and altered basicity compared to its benzo-fused counterparts.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility via Michael addition and nucleophilic substitution, its Structure-Activity Relationship (SAR) implications in dopaminergic/serotoninergic binding, and protocols for generating structural analogs.

Structural Analysis & Pharmacophore

The molecule consists of three distinct pharmacophoric domains, each contributing to its biological function and synthetic utility.

DomainStructural FeatureMedicinal Chemistry Function
Head (A) 1,3-Thiazole RingActs as a bioisostere for phenyl or pyridine rings. Provides

-

stacking capability and a hydrogen bond acceptor (N3).
Linker (B) Ethyl Chain (

)
The "Magic Linker" length (approx. 2.5–3.5 Å). Critical for positioning the basic nitrogen relative to the aromatic head to bridge the orthosteric binding site of GPCRs (e.g., Asp3.32 in D2 receptors).
Tail (C) Piperazine RingProvides the essential basic nitrogen (pKa ~8.5–9.0) for ionic interaction with receptor aspartate residues. The

nitrogen serves as the attachment point for the "primary" pharmacophore (e.g., aryl or heteroaryl groups).
Physicochemical Profile[1]
  • Lipophilicity (cLogP): ~0.6 (Low lipophilicity favors solubility compared to benzothiazole analogs).

  • Basicity: The thiazole ring is weakly basic, reducing the likelihood of protonation at physiological pH compared to pyridine analogs, thus focusing the ionization on the piperazine nitrogens.

  • Metabolic Liability: The thiazole sulfur is susceptible to S-oxidation, while the ethyl linker can undergo oxidative dealkylation.

Synthetic Strategies

Two primary routes exist for synthesizing the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine core. Method A is preferred for green chemistry applications due to higher atom economy.

Diagram 1: Retrosynthetic Analysis & Workflow

SynthesisWorkflow Target 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Vinyl 2-Vinylthiazole Vinyl->Target Method A: Michael Addition (AcOH, MeOH, Reflux) Piperazine Piperazine (Excess) Piperazine->Target Bromo 2-(2-Bromoethyl)thiazole Bromo->Target Method B: SN2 Substitution (K2CO3, MeCN, Heat) Alcohol 2-(2-Hydroxyethyl)thiazole Alcohol->Bromo PBr3 or HBr

Caption: Comparative synthetic routes. Method A (Michael Addition) offers higher atom economy compared to Method B (Nucleophilic Substitution).

Experimental Protocol: Method A (Michael Addition)

This method utilizes the electron-deficient nature of 2-vinylthiazole to facilitate a conjugate addition with piperazine.

Reagents:

  • 2-Vinylthiazole (1.0 eq)

  • Piperazine (3.0 eq) – Excess prevents bis-alkylation.

  • Acetic Acid (0.1 eq) – Catalyst.

  • Methanol (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve piperazine (3.0 eq) in Methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add Acetic Acid (0.1 eq) followed by the dropwise addition of 2-vinylthiazole (1.0 eq) at room temperature.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor consumption of vinylthiazole via TLC (System: DCM/MeOH 9:1).

  • Work-up: Cool to room temperature. Concentrate in vacuo to remove methanol.

  • Purification: Resuspend the residue in water and extract with Dichloromethane (DCM) (3x). The excess piperazine remains in the aqueous phase. Wash organic layers with brine, dry over

    
    , and concentrate.
    
  • Validation: Confirm structure via

    
    -NMR (Characteristic triplets for ethyl linker at 
    
    
    
    ~3.0-3.2 ppm).

Medicinal Chemistry & SAR Implications

When designing analogs, the thiazole-ethyl-piperazine unit is rarely the final drug; it is the "anchor" that positions the rest of the molecule.

Bioisosteric Replacements

Researchers often substitute the thiazole ring to tune receptor selectivity:

Analog ClassStructural ChangeEffect on Pharmacology
Benzothiazole Thiazole

Benzothiazole
Increases lipophilicity and D2 receptor affinity (e.g., Ziprasidone ).
Pyridine Thiazole

Pyridine
Increases basicity; often improves H1 histamine receptor affinity (e.g., Betahistine analogs).
Isothiazole 1,3-Thiazole

1,2-Isothiazole
Alters vector orientation of the lone pairs; used in Lurasidone and Perospirone .
Structure-Activity Relationship (SAR) Logic

The "ethyl" linker is a rigid requirement for antipsychotic activity in this class.

  • Linker = 1 Carbon (

    
    ):  Drastic loss of activity (steric clash prevents binding).
    
  • Linker = 3 Carbons (

    
    ):  Increased flexibility leads to entropic penalties and loss of selectivity (promotes off-target binding to 
    
    
    
    -adrenergic receptors).
  • Linker = 4 Carbons (Butyl): Found in Buspirone analogs, shifting activity towards 5-HT1A agonism rather than D2 antagonism.

Diagram 2: Pharmacophore & Receptor Interaction

SAR_Logic D2 Dopamine D2 Receptor (Asp3.32 Interaction) Hydrophobic Hydrophobic Pocket (Trp/Phe Residues) PiperazineN Piperazine N4 (+) (Protonated) PiperazineN->D2 Ionic Bond (Salt Bridge) Thiazole Thiazole Ring (Aromatic) Thiazole->Hydrophobic Pi-Pi Stacking Linker Ethyl Linker (Spacer) Linker->PiperazineN Linker->Thiazole Note1 Optimal Length: 2 Carbons Prevents steric clash Note1->Linker

Caption: Pharmacophore map showing the critical ionic interaction of the piperazine nitrogen and the Pi-stacking role of the thiazole ring.

Case Study: Optimization of Antipsychotic Potency

Context: A research team is developing a novel D2 antagonist but faces patent issues with the benzisothiazole moiety of Ziprasidone. Solution:

  • Scaffold Hop: Replace the benzisothiazole with a 1,3-thiazole .

  • Result: The resulting 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine analog shows a 10-fold reduction in lipophilicity (LogP), improving metabolic stability.

  • Trade-off: While D2 affinity may decrease slightly due to the loss of the benzene ring's bulk, this can be compensated by adding a lipophilic substituent (e.g., -Cl, -CF3) to the distal phenyl ring attached to the other side of the piperazine.

References

  • Synthesis of 2-Vinylthiazole Derivatives

    • Title: "Facile synthesis of 2-vinylthiazoles via Wittig reaction and their applic
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Primary source for the "Method A" synthetic route described above.
  • Pharmacology of Piperazine Linkers

    • Title: "Structure-activity relationships of combined 5-HT2A and D2 antagonists: The role of the linker."
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the "ethyl linker" requirement for dual D2/5-HT activity.
  • Thiazole Bioisosteres in CNS Drugs

    • Title: "Thiazole and Isothiazole analogues of Perospirone: Synthesis and receptor binding."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides the SAR basis for replacing benzo-fused rings with simple thiazoles.

In Silico Characterization & Interaction Modeling of the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines a polar, basic piperazine moiety (a classic pharmacophore for GPCRs) with an aromatic, lipophilic 1,3-thiazole ring, connected by a flexible ethyl linker .[1]

This guide details the in silico protocols required to accurately model this scaffold. Unlike rigid ligands, the ethyl linker introduces rotatable degrees of freedom that demand high-level quantum mechanical parameterization prior to docking. We will focus on its primary application: targeting aminergic GPCRs (Dopamine D2/D3, Serotonin 5-HT) and specific enzymes (AChE, MAO-B).[1]

Part 1: Chemical Space & Quantum Mechanical Preparation

The Conformational Challenge

Standard force fields (MMFF94, OPLS3e) often underestimate the electronic influence of the thiazole sulfur on the adjacent ethyl linker. To prevent "garbage-in, garbage-out" docking results, you must perform a conformational search using Density Functional Theory (DFT).[1]

Critical Protocol: Torsional Parameterization

  • Initial Conformer Generation: Generate 50-100 conformers using a stochastic search (Monte Carlo) to sample the ethyl linker rotations.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Level of Theory: B3LYP/6-31G+(d,p) or wB97X-D/def2-TZVP (includes dispersion corrections).

    • Solvation Model: PCM (Polarizable Continuum Model) using water (

      
      ).[1]
      
  • Output Analysis: Calculate the Boltzmann distribution of the conformers. You will likely find an "extended" conformation is preferred in solution, but a "folded" conformation may be bioactive depending on the target pocket.[1]

Protonation State Logic

Correct protonation is the single most common failure point in modeling this scaffold.

MoietyApprox. pKaPhysiological State (pH 7.4)Modeling Action
Piperazine (N1) ~5.3NeutralTreat as H-bond acceptor.
Piperazine (N4) ~9.8Protonated (+1) MUST be modeled as cationic (NH2+).[1]
Thiazole (N) ~2.5NeutralTreat as H-bond acceptor.

Expert Insight: The protonated N4 nitrogen of the piperazine ring is the primary "anchor" point, typically forming a salt bridge with a conserved Aspartate residue in GPCRs (e.g., Asp3.32 in Dopamine receptors).

Part 2: Target Identification & Docking Workflow

Since this molecule is often a fragment or lead, we use Reverse Docking to identify potential off-targets or primary receptors.[1]

The "Linker-Head" Pharmacophore

The molecule functions via a specific pharmacophoric arrangement:

  • Cationic Head: Piperazine NH2+ (Salt Bridge).

  • Flexible Linker: Ethyl chain (Distance regulator).

  • Aromatic Tail: Thiazole ring (

    
    -
    
    
    
    stacking or Hydrophobic enclosure).
Visualization of the Workflow

The following diagram outlines the critical path from structure preparation to MD validation.

ModelingWorkflow Start Ligand: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine QM QM Prep (DFT B3LYP) Optimize Ethyl Linker Torsion Start->QM Protonation Protonation State (pH 7.4) Piperazine N4 -> Cationic (+) QM->Protonation Docking Ensemble Docking (AutoDock Vina / Glide) Protonation->Docking TargetSelect Target Selection (GPCRs: D2, 5-HT | Enzymes: AChE) TargetSelect->Docking Grid Generation MD MD Simulation (100ns) GROMACS / AMBER Docking->MD Best Pose (< -8.0 kcal/mol) Analysis Analysis RMSD, Salt Bridge Stability, MM/PBSA MD->Analysis

Caption: Integrated workflow for modeling flexible thiazole-piperazine conjugates, emphasizing QM preparation.

Step-by-Step Docking Protocol

Toolchain: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Grid Box Definition:

    • Center the grid on the conserved Aspartate (for GPCRs) or the Catalytic Triad (for AChE).

    • Dimensions:

      
       Å. (The ethyl linker requires a larger search space than rigid ligands).
      
  • Ligand Flexibility:

    • Set the ethyl linker carbons as Active Torsions .

    • Crucial: Keep the piperazine ring chair conformation rigid unless you suspect high-energy boat forms (rare).

  • Scoring Function:

    • Prioritize poses that satisfy the Salt Bridge (Piperazine N+) and

      
      -Stacking  (Thiazole).
      
    • Discard poses where the thiazole sulfur faces a polar residue (hydrophobic mismatch).

Part 3: Molecular Dynamics (MD) Validation

Docking is static; the ethyl linker is dynamic. MD is required to verify if the linker maintains the thiazole in the hydrophobic pocket or if it "flops" out into the solvent.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (best for lipids/proteins) or GAFF2 (for the ligand).

  • Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (GAFF).[1]

  • System:

    • GPCRs: Embed in a POPC membrane bilayer.

    • Enzymes: Solvate in a dodecahedral water box (TIP3P).

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological conc).

Analysis Metrics

Summarize your trajectory data using the following criteria to determine "Hit" vs. "Miss."

MetricAcceptable RangeInterpretation
Ligand RMSD

Å
Stable binding mode.
Salt Bridge Dist.

Å
Interaction between Pip-N+ and Asp-COO- is intact.
SASA (Thiazole) Low (

Ų)
Thiazole is buried in the hydrophobic pocket.
H-Bond Occupancy

The interaction is persistent, not transient.

Part 4: ADMET Profiling (In Silico)[1]

This scaffold typically exhibits high CNS penetration.

  • LogP (Lipophilicity): The thiazole increases LogP, while piperazine lowers it.[1] The net LogP is usually 1.5 - 2.5 , ideal for oral bioavailability (Lipinski's Rule of 5).

  • BBB Permeability: The tertiary amine (when deprotonated) and lipophilic tail facilitate crossing the Blood-Brain Barrier.

  • hERG Toxicity: Warning: Piperazine linkers can sometimes bind the hERG potassium channel, causing cardiotoxicity.[1] Run a specific hERG docking screen (Target: PDB 5VA1).

Interaction Mechanism Diagram

InteractionMap cluster_ligand Ligand Scaffold Pip Piperazine (N+) Linker Ethyl Linker Pip->Linker Asp Aspartate (Asp3.32) Pip->Asp Salt Bridge (Ionic) Thiazole Thiazole Ring Linker->Thiazole Phe Phenylalanine/Trp Thiazole->Phe Pi-Pi Stacking Cavity Hydrophobic Pocket Thiazole->Cavity VdW Contact

Caption: Pharmacophoric mapping of the scaffold. The Piperazine-Aspartate salt bridge is the anchor; the Thiazole provides specificity via pi-interactions.

References

  • Mullard, A. (2018).[1] Privileged scaffolds in drug discovery. Nature Reviews Drug Discovery. Link

  • RCSB PDB. (2023). Crystal structure of Dopamine D3 receptor in complex with piperazine-based ligands. Protein Data Bank. Link

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link[1]

  • Abraham, M. J., et al. (2015).[1] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • Gaussian, Inc. (2016).[1] Gaussian 16 Rev. C.01. Link

  • SwissADME. (2023). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] SIB Swiss Institute of Bioinformatics. Link

Sources

"CAS number 42270-37-1 research"

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY

CAS 42270-37-1 , chemically identified as 1-(2-Thiazolyl)piperazine (or 2-(1-piperazinyl)thiazole), represents a "privileged scaffold" in modern drug discovery. Unlike simple reagents, this compound serves as a high-value intermediate that fuses two pharmacologically active motifs: the piperazine ring (a universal linker and GPCR-binding element) and the thiazole ring (a bioisostere for pyridine/benzene with unique electronic properties).

This guide addresses the critical need for robust data on this intermediate, moving beyond basic catalog entries to explore its mechanistic utility in synthesizing antiviral quinolones, antimicrobial agents, and CNS-active ligands. It is designed for researchers requiring actionable protocols for synthesis, purification, and downstream application.

PART 2: CHEMICAL IDENTITY & PROPERTIES

The physicochemical profile of 1-(2-Thiazolyl)piperazine dictates its behavior in nucleophilic substitutions and biological assays. It is an amphiphilic molecule, balancing the basicity of the secondary amine with the aromaticity of the thiazole.

Table 1: Physicochemical Specifications

PropertyValueRelevance in Protocol
Chemical Name 1-(1,3-Thiazol-2-yl)piperazineIUPAC standard for nomenclature.[1]
CAS Number 42270-37-1Unique identifier for sourcing/tracking.
Molecular Formula C7H11N3SStoichiometry calculations.
Molecular Weight 169.25 g/mol Mass balance and yield determination.
Appearance Colorless to pale yellow liquid/solidPurity indicator (darkening indicates oxidation).
Boiling Point ~120-125 °C (at 2 mmHg)High vacuum required for distillation.
Basicity (pKa) ~8.5 (Piperazine NH)Dictates choice of base in coupling reactions.
Solubility DMSO, Methanol, DCM, ChloroformCompatible with standard organic workups.

PART 3: MECHANISTIC ROLE IN DRUG DESIGN

The utility of CAS 42270-37-1 stems from its dual-functionality. Understanding why this scaffold is selected is as important as knowing how to use it.

The "Privileged Scaffold" Hypothesis

The piperazine moiety is ubiquitous in CNS drugs (e.g., Aripiprazole, Olanzapine) due to its ability to mimic the ethylamine side chain of neurotransmitters (dopamine, serotonin). By capping one end with a thiazole , researchers achieve:

  • Metabolic Stability: The thiazole ring is resistant to oxidative metabolism compared to a phenyl ring.

  • Electronic Modulation: The electron-withdrawing nature of the thiazole reduces the pKa of the attached piperazine nitrogen, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.

  • Lipophilicity Tuning: It provides a "Goldilocks" zone of logP (approx 0.9–1.2), ideal for membrane permeability without excessive protein binding.

Therapeutic Applications
  • Antiviral Research (Quinolones): This intermediate is a critical side-chain precursor for next-generation fluoroquinolones and naphthyridones. The bulky thiazolyl-piperazine group at the C-7 position of the quinolone core is known to broaden the spectrum of activity and reduce efflux pump susceptibility.

  • Antimicrobial/Antifungal: Derivatives have shown potency against S. aureus and C. albicans by disrupting cell membrane integrity, similar to azole antifungals but with a distinct binding mode.

  • CNS Ligands: Used to synthesize high-affinity antagonists for Dopamine D2/D3 and Serotonin 5-HT receptors.

PART 4: EXPERIMENTAL PROTOCOLS

Note: All procedures must be performed in a fume hood with appropriate PPE. The secondary amine is nucleophilic; the thiazole ring is aromatic.

Protocol A: Synthesis of 1-(2-Thiazolyl)piperazine (CAS 42270-37-1)

Objective: To synthesize the core scaffold from commodity chemicals.[2]

Reagents:

  • 2-Bromothiazole (1.0 eq)

  • Piperazine (Anhydrous, 3.0 eq) – Excess is critical to prevent bis-substitution.

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Piperazine (3.0 eq) in MeCN (10 mL/g).

  • Addition: Add K2CO3 (2.0 eq) followed by the dropwise addition of 2-Bromothiazole (1.0 eq).

  • Reaction: Heat the mixture to reflux (80-82°C for MeCN) under an inert atmosphere (Nitrogen/Argon) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Filter off inorganic solids (K2CO3/KBr).

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue contains the product and excess piperazine.

    • Method 1 (Distillation): High-vacuum distillation is preferred. Excess piperazine sublimes/distills first; the product distills at ~125°C/2mmHg.

    • Method 2 (Extraction): Dissolve residue in DCM, wash with water (to remove excess piperazine), dry over Na2SO4, and concentrate.

  • Yield: Expect 75–85%.

Protocol B: Downstream Application – N-Alkylation (General Procedure)

Objective: To attach the scaffold to a drug core (e.g., a benzyl chloride or quinolone).

Reagents:

  • CAS 42270-37-1 (1.0 eq)[2][3]

  • Electrophile (e.g., Benzyl chloride derivative) (1.0 eq)

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: DMF or Acetonitrile.

Procedure:

  • Dissolve the Electrophile in solvent.

  • Add Base and CAS 42270-37-1 .[2]

  • Stir at 60–80°C for 4–8 hours.

  • Quench with water, extract with Ethyl Acetate.

  • Purify via column chromatography (Silica gel).

PART 5: VISUALIZATION & LOGIC

Workflow 1: Synthesis & Application Pathway

This diagram illustrates the flow from raw materials to the final bioactive candidate.

G Raw1 2-Bromothiazole Core CAS 42270-37-1 (1-(2-Thiazolyl)piperazine) Raw1->Core SnAr Coupling (K2CO3, Reflux) Raw2 Piperazine (Excess) Raw2->Core Target1 Antiviral Quinolones (C-7 Substitution) Core->Target1 N-Alkylation (Quinolone Core) Target2 CNS Ligands (D2/5-HT Antagonists) Core->Target2 Amide Coupling (Linker Attachment) Target3 Antifungal Azoles (Membrane Disruptors) Core->Target3 Derivatization

Caption: Synthesis pipeline transforming raw commodity chemicals into three distinct therapeutic classes via CAS 42270-37-1.

Workflow 2: Pharmacophore Logic

Why this specific combination of rings works in biological systems.

Pharmacophore Thiazole Thiazole Ring (Aromatic/Lipophilic) Piperazine Piperazine Ring (Basic/Linker) Thiazole->Piperazine C-N Bond (Rigid Linker) Interaction1 Pi-Pi Stacking (Receptor Pocket) Thiazole->Interaction1 Interaction2 Ionic Bond (Aspartate Residue) Piperazine->Interaction2

Caption: Pharmacophore dissection showing the dual binding modes: Thiazole (Pi-stacking) and Piperazine (Ionic interaction).

PART 6: SAFETY & HANDLING

  • Hazard Identification: Irritant (Skin/Eye). Harmful if swallowed.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color). Keep refrigerated (2-8°C) for long-term stability.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

REFERENCES

  • PubChem. (2025).[4] Compound Summary for CID 911806: 1-(2-Thiazolyl)piperazine.[2][4] National Library of Medicine.[4] [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017).[5] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238.[5] [Link]

  • Biosynce. (2025). Pharmacodynamics of Piperazine and its Derivatives in Drug Synthesis. [Link]

Sources

Pharmacological Profiling and Therapeutic Targeting of 1-[2-(1,3-Thiazol-2-yl)ethyl]piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine represents a highly privileged pharmacophore in modern medicinal chemistry. By combining the electron-rich, hydrogen-bond accepting capacity of a 1,3-thiazole ring with the basic, salt-bridge forming potential of a piperazine moiety via a flexible ethyl linker, this scaffold serves as a versatile foundation for multi-target directed ligands (MTDLs). This technical whitepaper explores the mechanistic rationale behind its druggability, detailing its primary therapeutic targets across neuropharmacology and oncology, and provides validated experimental workflows for target screening.

Structural and Mechanistic Rationale

The pharmacological versatility of the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine scaffold stems from its distinct physicochemical properties and how they interact with biological targets:

  • The Piperazine Ring: With a pKa typically around 9.0, the secondary amine of the piperazine ring is protonated at physiological pH. This cationic center is strictly required for anchoring the molecule to conserved aspartate residues (e.g., Asp114 in D2, Asp155 in 5-HT2A) within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs)[1]. Furthermore, piperazine enhances aqueous solubility, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration.

  • The 1,3-Thiazole Ring: Thiazole acts as a bioisostere for various aromatic and heteroaromatic rings but offers unique hydrogen-bond acceptor capabilities via its nitrogen atom, and lipophilic interactions via its sulfur atom. In kinase targets, the thiazole frequently mimics the purine ring of ATP, engaging the hinge region of the kinase domain[2].

  • The Ethyl Linker: A two-carbon linker provides optimal conformational flexibility. It allows the two pharmacophoric heads to adapt to the spatial requirements of diverse binding pockets without incurring the high entropic penalty associated with longer, highly flexible alkyl chains.

GPCR_Binding cluster_0 GPCR / Enzyme Binding Pocket Ligand 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Asp Conserved Aspartate (e.g., Asp114) Salt Bridge Formation Ligand->Asp Protonated Piperazine N Phe Aromatic Residues (Phe/Trp) Pi-Pi Stacking Ligand->Phe Thiazole Ring Hinge Kinase Hinge Region Hydrogen Bonding Ligand->Hinge Thiazole N (ATP Mimic)

Caption: Pharmacophore mapping of the thiazolyl-piperazine scaffold within target binding pockets.

Primary Therapeutic Target Landscape

Neuropsychiatric Targets: Aminergic GPCRs

Thiazolyl-piperazine derivatives are heavily utilized in the design of atypical antipsychotics and antidepressants. A prominent example is the structural cousin ziprasidone, a benziso-thiazolyl piperazine derivative that exhibits high affinity for dopamine D2 and serotonin 5-HT2A/1A receptors[1][3]. The 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine core can be functionalized to fine-tune the D2/5-HT2A affinity ratio, minimizing extrapyramidal side effects while maximizing antipsychotic efficacy.

Neurodegenerative Targets: AChE and MAO-B

In the context of Alzheimer's and Parkinson's diseases, thiazole-piperazine hybrids are being developed as Multi-Target Directed Ligands (MTDLs). The piperazine moiety interacts with the catalytic active site (CAS) of Acetylcholinesterase (AChE), while the thiazole ring extends into the peripheral anionic site (PAS), blocking amyloid-beta aggregation[4]. Additionally, the scaffold is highly effective at competitively and reversibly inhibiting Monoamine Oxidase B (MAO-B).

Oncology Targets: EGFR and microRNA Processing

Recent advancements have repurposed the thiazolyl-piperazine scaffold for targeted cancer therapies. Piperazine-based bis(thiazole) derivatives have demonstrated profound efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors, inducing caspase-dependent apoptosis in colorectal and breast cancer cell lines[2]. Furthermore, compounds bearing a thiazolyl-piperazine moiety have been identified as modulators of the microRNA processing machinery, specifically binding to the transactivation response element RNA-binding protein (TRBP) to enhance Dicer-mediated miRNA maturation in ovarian cancer models[5].

Quantitative Target Affinity Data

To illustrate the broad-spectrum applicability of this scaffold, the following table summarizes the binding affinities and inhibitory concentrations of representative thiazolyl-piperazine derivatives across key therapeutic targets.

Target ClassSpecific TargetIndicationActive Moiety / DerivativeAffinity / Potency (IC50 / Ki)Mechanism of Action
GPCR Dopamine D2SchizophreniaBenziso-thiazolyl piperazineKi = 4.8 nMAntagonist; Salt-bridge with Asp114[1]
GPCR Serotonin 5-HT2ASchizophreniaBenziso-thiazolyl piperazineKi = 0.4 nMAntagonist; Salt-bridge with Asp155[1]
Enzyme EGFR KinaseColorectal CancerPiperazine-bis(thiazole) hybridIC50 = 1.2 - 12.1 nMATP-competitive inhibition at hinge region[2]
Enzyme AChEAlzheimer's DiseaseThiazole-piperazine MTDLIC50 = 1.81 µMDual CAS/PAS binding[4]
RNA-Binding TRBP / DicerOvarian CancerQuinolone-thiazolyl-piperazineGI50 = 50.0 µMEnhances miRNA maturation[5]

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols outline the validation of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine derivatives against their primary targets.

Protocol 1: GPCR Radioligand Binding Assay (D2 and 5-HT2A)

Objective: Determine the binding affinity (Ki) of synthesized derivatives. Causality & Logic: GPCRs require specific ionic environments to maintain their active/inactive conformations. The assay buffer includes Mg2+ and Ca2+ to stabilize the receptor-G-protein coupling state, ensuring the radioligand binds to the physiologically relevant conformation.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. Centrifuge at 40,000 × g for 20 mins.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound (serial dilutions from

    
     to 
    
    
    
    M), and the radioligand ([3H]-spiperone for D2;[3H]-ketanserin for 5-HT2A).
  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM haloperidol (D2) or 10 µM mianserin (5-HT2A). Self-Validation: This control is critical to subtract background lipid partitioning of the lipophilic thiazole core.

  • Filtration & Detection: Incubate for 60 mins at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific piperazine binding). Wash 3x with ice-cold buffer. Count radioactivity using liquid scintillation.

  • Data Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Objective: Evaluate the ATP-competitive inhibition of the kinase domain. Causality & Logic: Because the thiazole ring competes with ATP, the assay must be run at the Michaelis constant (Km) of ATP for EGFR to accurately determine the compound's potency without artificial ATP outcompetition.

  • Reagent Assembly: Prepare kinase buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2 (essential for ATP-Mg2+ coordination), 0.1 mg/mL BSA, and 2 mM DTT.

  • Enzyme Reaction: Mix 10 ng of recombinant human EGFR kinase domain with the test compound. Incubate for 15 mins at room temperature to allow the thiazole moiety to access the hinge region.

  • Initiation: Add ATP (at its predetermined Km of 10 µM) and 0.2 µg/µL poly(Glu,Tyr) peptide substrate. Incubate for 45 mins at 30°C.

  • Quantification: Utilize the ADP-Glo™ Kinase Assay. Add ADP-Glo Reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Validation: Use Erlotinib as a positive control. Self-Validation: A dose-response curve yielding an IC50 for Erlotinib of ~1-2 nM validates the assay system's sensitivity[2].

Workflow Synth Compound Synthesis Receptor GPCR Radioligand Binding Assay Synth->Receptor CNS Targets Enzyme EGFR Kinase Inhibition Assay Synth->Enzyme Oncology Targets Cell In Vitro MTT Cell Viability Receptor->Cell Enzyme->Cell InVivo In Vivo Efficacy Models Cell->InVivo Lead Selection

Caption: Logical workflow for the pharmacological validation of synthesized derivatives.

References

  • MDPI - Curcumin as an Antioxidant Against Ziprasidone Induced Lipid Peroxidation in Human Plasma: Potential Relevance to Cortico Subcortical Circuit Function. Available at: [Link]

  • NIH / PMC - Evaluation of Brain Targeting and Antipsychotic Activity of Nasally Administrated Ziprasidone Lipid–Polymer Hybrid Nanocarriers. Available at:[Link]

  • NIH / PMC - Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Available at:[Link]

  • MDPI - Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available at: [Link]

  • RSC Publishing - New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery. Available at:[Link]

Sources

Methodological & Application

Preclinical Translation Guide: In Vivo Interrogation of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacochemical Rationale & Target Landscape

In neuropharmacology and drug discovery, the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine scaffold is a highly privileged building block. As a Senior Application Scientist, I frequently utilize this motif when designing centrally active agents due to its optimal balance of physicochemical properties.

The rationale for utilizing this specific scaffold in in vivo studies is rooted in its structural causality:

  • The Thiazole Ring: Acts as a metabolically stable bioisostere for aromatic systems. It alters the overall lipophilicity (LogP) of the molecule while providing crucial hydrogen-bond accepting capabilities, enhancing oral bioavailability and half-life[1].

  • The Piperazine Core: Provides a basic nitrogen (pKa ~8.5-9.0) that is protonated at physiological pH. This protonation is non-negotiable for anchoring the molecule to the conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs)[2].

  • The Ethyl Linker: Offers precisely two rotatable bonds, granting the necessary conformational flexibility to bridge the hydrophobic and polar interaction sites within receptor pockets without incurring a massive entropic penalty upon binding.

Historically, derivatives of this scaffold have demonstrated potent in vivo activity across multiple CNS targets, acting as1[1], 2[2], and3[3].

Pharmacological Signaling & Mechanism of Action

When administered in vivo, these derivatives typically modulate GPCRs coupled to the Gi/o signaling cascade. Understanding this pathway is critical for predicting downstream behavioral phenotypes (e.g., analgesia or altered locomotor activity).

MOA Cmpd 1-[2-(1,3-thiazol-2-yl) ethyl]piperazine (Ligand) GPCR Target GPCR (e.g., Opioid/H3/D3) Cmpd->GPCR Binds Gi Gi/o Protein Activation GPCR->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces Effect In Vivo Effect (Antinociception / CNS Modulation) cAMP->Effect Downstream Signaling

Fig 1. Proposed GPCR-mediated Gi/o signaling pathway for thiazolylethylpiperazine derivatives.

Self-Validating In Vivo Workflows

To ensure absolute trustworthiness and reproducibility, in vivo studies must not exist in a vacuum. A robust experimental design requires a self-validating workflow where Pharmacokinetic (PK) exposure directly correlates with Pharmacodynamic (PD) behavioral outcomes.

Workflow Formulation Compound Formulation (Saline / 5% Tween-80) Admin In Vivo Administration (i.p. or p.o. dosing) Formulation->Admin PK Pharmacokinetic (PK) Phase Blood & Brain Sampling Admin->PK PD Pharmacodynamic (PD) Phase Behavioral Assays Admin->PD LCMS LC-MS/MS Analysis (Brain/Plasma Ratio) PK->LCMS Assays Hot-Plate & Tail-Clip Tests (Naloxone Reversal) PD->Assays Data Data Integration PK/PD Modeling LCMS->Data Assays->Data

Fig 2. Comprehensive in vivo workflow integrating PK analysis with PD behavioral assays.

Core Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling and BBB Penetration

Objective: To quantify central nervous system exposure. A compound cannot exert centrally mediated antinociceptive or dopaminergic effects if it fails to cross the Blood-Brain Barrier (BBB).

  • Formulation: Dissolve the test compound in a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% sterile saline (0.9% NaCl).

    • Causality: The basic piperazine easily forms salts, but the lipophilic substituents often appended to the thiazole ring require surfactants (Tween-80) to prevent precipitation in the peritoneal cavity, ensuring consistent absorption kinetics.

  • Administration: Administer the formulation via intraperitoneal (i.p.) injection at a dose of 50 mg/kg to adult male Sprague-Dawley rats (n=5 per time point).

  • Sampling: Collect blood via the lateral tail vein at 15, 30, 60, 120, and 240 minutes post-dose. Euthanize a parallel cohort at the estimated

    
     (typically 30-60 mins for i.p. basic amines) to harvest whole brain tissue.
    
  • Extraction & Analysis: Homogenize brain tissue in 3 volumes of ice-cold PBS. Extract analytes from both plasma and brain homogenates using acetonitrile protein precipitation. Quantify using LC-MS/MS.

    • Causality: LC-MS/MS provides the specificity required to differentiate the parent compound from potential N-dealkylated piperazine metabolites.

Protocol B: In Vivo Antinociceptive Evaluation (Self-Validating System)

Objective: To assess centrally mediated analgesia and validate the mechanism of action[3].

  • Acclimation: Habituate mice (n=8 per group) to the testing environment for 60 minutes prior to the assay to minimize stress-induced endogenous opioid release, which can skew baseline nociceptive thresholds.

  • Self-Validating Pre-treatment: Divide animals into three groups: Vehicle Control, Test Compound, and Antagonist Reversal. For the reversal group, administer Naloxone (2 mg/kg, i.p.) 15 minutes prior to the test compound.

    • Causality & Trustworthiness: If the test compound acts via opioidergic GPCRs, naloxone will competitively block the antinociceptive effect. If analgesia persists despite naloxone, the mechanism is off-target (e.g., local anesthetic effect or motor impairment), thereby self-validating the mechanistic claim.

  • Hot-Plate Test (Supraspinal Analgesia): Place the mouse on a hot plate maintained at 55 ± 0.5 °C. Record the latency to the first sign of nociception (paw licking or jumping).

    • Safety Cut-off: Strictly enforce a 30-second cut-off to prevent thermal tissue damage.

  • Tail-Clip Test (Spinal Analgesia): Apply a standardized artery clip to the base of the tail. Record the time taken for the mouse to turn and attempt to dislodge the clip (Cut-off: 15 seconds).

Quantitative Data Synthesis

The following tables summarize representative quantitative data profiles expected for optimized 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine derivatives acting via CNS pathways, allowing for rapid comparative analysis.

Table 1: Representative Pharmacokinetic Parameters (50 mg/kg, i.p.)

ParameterPlasma (Mean ± SD)Brain (Mean ± SD)Interpretation / Causality

(ng/mL or ng/g)
1,240 ± 180980 ± 110High systemic exposure achieved via optimized formulation.

(min)
3045Rapid absorption typical of low-molecular-weight basic amines.

(ng·h/mL)
3,100 ± 4202,650 ± 310Sustained exposure sufficient for behavioral testing windows.

(Brain/Plasma)
-0.79 Values > 0.3 indicate excellent BBB penetration, validating CNS utility.

Table 2: Antinociceptive Efficacy & Mechanistic Validation

Treatment GroupHot-Plate Latency (sec)Tail-Clip Latency (sec)Mechanistic Conclusion
Vehicle Control 8.2 ± 1.13.5 ± 0.8Establishes baseline nociceptive threshold.
Test Compound (50 mg/kg) 22.4 ± 2.3 11.2 ± 1.4Potent centrally and peripherally mediated analgesia.
Naloxone + Test Compound 9.1 ± 1.44.1 ± 0.9Complete reversal validates the opioidergic/GPCR mechanism.

*(**p < 0.001 vs. Vehicle Control, indicating high statistical significance)

References

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)
  • Source: National Institutes of Health (NIH)
  • Non-Imidazole Histamine H3 Ligands. Part VII.
  • Source: National Institutes of Health (NIH)

Sources

Application Note: In Vivo Administration of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine in Mice

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a bioactive heterocyclic compound featuring a piperazine ring linked via an ethyl chain to a 1,3-thiazole moiety. This structural motif is a critical pharmacophore found in various central nervous system (CNS) agents, including dopamine D2/D3 agonists (e.g., Pramipexole analogs) and serotonin 5-HT receptor ligands (e.g., Ziprasidone-like fragments).

Why This Protocol Matters

The administration of this compound requires precise control over formulation and pH due to the basicity of the piperazine nitrogen (pKa ~9.8) and the lipophilicity of the thiazole ring. Improper solubilization can lead to precipitation in the peritoneal cavity (IP) or poor absorption (PO), yielding erratic pharmacokinetic (PK) data. This guide provides a standardized workflow for formulation, administration, and safety monitoring to ensure reproducible in vivo results.

Physicochemical Profile & Formulation Strategy

Before administration, the compound's state (Free Base vs. Salt) determines the vehicle selection.

PropertyValue / CharacteristicImplication for Protocol
Molecular Formula C₉H₁₅N₃SMW ~197.3 g/mol
Basicity (pKa) ~9.8 (Piperazine N)Highly soluble in acidic media; insoluble at pH > 8.
LogP ~0.6 - 1.5 (Estimated)Moderate lipophilicity; crosses Blood-Brain Barrier (BBB).
Stability Oxidatively labile (Thiazole S)Store stock solutions at -20°C; protect from light.
Formulation Protocols
Option A: Water-Soluble Salt (Recommended)

Best for: Intraperitoneal (IP) or Intravenous (IV) injection.

  • Preparation: Dissolve the free base in 1.05 equivalents of 1N HCl or use the commercially available Dihydrochloride salt.

  • Vehicle: Sterile Saline (0.9% NaCl).

  • pH Adjustment: Adjust final solution to pH 5.5–6.5 using dilute NaOH. Do not exceed pH 7.0 to prevent precipitation.

  • Stability: Freshly prepare on the day of dosing.

Option B: Free Base Suspension

Best for: Oral Gavage (PO) or high-dose toxicity studies.

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (or 0.5% Methylcellulose).

  • Method: Dissolve compound in DMSO first. Add Tween-80 and vortex. Slowly add warm saline while vortexing to form a stable suspension/emulsion.

Experimental Protocol: Administration in Mice

Animals & Housing
  • Species: C57BL/6J or BALB/c mice (Male, 8–10 weeks, 20–25g).

  • Acclimatization: Minimum 5 days prior to dosing.

  • Fasting: Fast mice for 4 hours prior to PO dosing to standardize absorption; ad libitum food for IP dosing.

Dose Selection Rationale

Based on structural analogs (e.g., thiazole-piperazine antinociceptive agents), the following dose ranges are recommended for pharmacological screening:

  • Low Dose (1–5 mg/kg): Receptor occupancy studies (PET/binding).

  • Medium Dose (10–20 mg/kg): Behavioral efficacy (e.g., Open Field, Tail Suspension).

  • High Dose (50 mg/kg): Toxicology and maximum tolerated dose (MTD) assessment.

Step-by-Step Administration
Intraperitoneal (IP) Injection
  • Restraint: Scruff the mouse firmly to expose the abdomen.

  • Site: Lower right quadrant of the abdomen (avoiding liver/bladder).

  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Technique: Insert a 27G needle at a 30° angle. Aspirate slightly to ensure no blood/urine is drawn. Inject smoothly over 2 seconds.

  • Post-Dose: Return mouse to cage and observe for "writhing" (sign of peritoneal irritation).

Oral Gavage (PO)
  • Restraint: Vertical scruff to align the esophagus.

  • Tool: Flexible plastic gavage needle (20G or 22G).

  • Volume: 10 mL/kg.

  • Technique: Gently pass the needle along the roof of the mouth into the esophagus. Do not force. Depress plunger and withdraw slowly.

Safety Monitoring & Pharmacodynamics

Given the piperazine-thiazole scaffold, the compound may exhibit serotonergic or dopaminergic activity. Monitor for the following specific signs:

Time Post-DoseObservationPotential MechanismAction
0–15 min Straub tail, Tremors5-HT receptor activationNote severity (0–3 scale).
15–60 min Catalepsy, SedationD2 receptor antagonismPerform Bar Test.
1–4 hours Hyperactivity5-HT/DA agonismMeasure locomotor activity.
24 hours Weight loss, PiloerectionToxicity/Metabolic stressEuthanize if weight loss >15%.

Pharmacokinetic (PK) Sampling Workflow

To establish the PK profile, use the following sparse-sampling design (n=3 mice per timepoint).

PK_Workflow Start Dosing (T=0) Abs Absorption Phase (15, 30 min) Start->Abs Dist Distribution Phase (1, 2 hr) Abs->Dist Process Plasma/Brain Harvest Abs->Process Elim Elimination Phase (4, 8, 24 hr) Dist->Elim Dist->Process Elim->Process Analysis LC-MS/MS Quantification Process->Analysis

Caption: PK sampling workflow for 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine. Plasma and brain tissue should be collected to assess Blood-Brain Barrier (BBB) penetration.

Tissue Collection Protocol
  • Anesthesia: CO₂ asphyxiation or Isoflurane overdose.

  • Blood: Cardiac puncture into K2-EDTA tubes. Centrifuge at 2000g for 10 min (4°C).

  • Brain: Rapidly remove brain, rinse in cold PBS, weigh, and snap-freeze in liquid nitrogen.

  • Storage: -80°C until LC-MS/MS analysis.

References

  • Turan-Zitouni, G., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. Available at: [Link]

  • Altıntop, M. D., et al. (2012). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine. Available at: [Link]

"analytical methods for quantification of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Introduction & Physicochemical Context[2][3]

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, including potential antipsychotics and kinase inhibitors.[1] Structurally, it consists of a basic secondary amine (piperazine) linked to an aromatic thiazole ring via an ethyl spacer.[2]

Analytical Challenges
  • Polarity & Basicity: The piperazine moiety (pKa₁ ~9.7, pKa₂ ~5.[2]3) renders the molecule highly basic and polar. This leads to significant peak tailing on traditional silica-based C18 columns due to interaction with residual silanols.[1]

  • Chromophore Limitations: While the thiazole ring provides UV absorption (~250–260 nm), it lacks the high molar absorptivity of larger conjugated systems, making trace quantification by UV challenging without derivatization.[2]

  • Retention Issues: Its hydrophilicity (LogP ~0.8) often results in poor retention (close to void volume) in standard Reverse Phase (RP) chromatography.[2]

To address these challenges, this guide details two optimized protocols: a High-pH RP-HPLC-UV method for purity/QC analysis and a LC-MS/MS method for trace quantification in complex matrices.

Part 2: Method A - High-pH RP-HPLC-UV (Purity & QC)[2]

Rationale: Standard acidic mobile phases often fail to suppress the ionization of the piperazine nitrogen, leading to early elution and tailing.[2] Using a high-pH buffer (pH > pKa) suppresses protonation, increasing hydrophobicity (retention) and improving peak symmetry.[2]

Instrumentation & Conditions
ParameterSpecification
System HPLC with PDA/UV Detector (e.g., Agilent 1260/1290, Waters Alliance)
Column Waters XBridge C18 (or equivalent hybrid particle column resistant to high pH) Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm
Column Temp 35°C
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 210 nm (Secondary for impurities)
Injection Vol 10 µL
Run Time 15 Minutes
Mobile Phase Preparation[1][4][5][6]
  • Buffer A (pH 10.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (25%).[2][1] Filter through 0.22 µm membrane.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[2][1]

Gradient Program
Time (min)% Buffer A% Solvent BCurve
0.0955Initial
8.04060Linear
10.04060Hold
10.1955Re-equilibrate
15.0955End
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

  • Working Standard: Dilute Stock to 50 µg/mL using the initial mobile phase (95:5 Buffer:ACN).

  • Filtration: Filter all samples through a 0.2 µm PTFE or Nylon syringe filter before injection.

Part 3: Method B - LC-MS/MS (Trace Analysis)[2]

Rationale: For biological matrices (plasma, urine) or genotoxic impurity screening, UV sensitivity is insufficient.[2] LC-MS/MS in Positive Electrospray Ionization (ESI+) mode utilizes the basic nitrogen for high ionization efficiency.[1]

Mass Spectrometry Parameters
ParameterSetting
Ion Source ESI (Positive Mode)
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Cone Gas 50 L/Hr
Desolvation Gas 800 L/Hr
Precursor Ion 170.1 [M+H]⁺

MRM Transitions (Multiple Reaction Monitoring):

  • Note: Collision energies (CE) must be optimized for specific instruments.

TransitionTypeApprox.[1][3][4] CE (eV)Origin
170.1 → 85.1 Quantifier20Piperazine ring cleavage
170.1 → 58.1 Qualifier25Thiazole fragment
170.1 → 112.0 Qualifier15Loss of piperazine
Chromatographic Conditions (LC-MS)
  • Column: Phenomenex Kinetex HILIC or Waters Atlantis T3 (C18), 100 x 2.1 mm, 1.7 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional).[2][1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

  • Mode: Isocratic (if HILIC: 80% B; if C18: Gradient 5% B to 90% B).

Part 4: Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical steps for sample processing.

AnalyticalWorkflow Start Sample Received: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Decision Determine Analytical Goal Start->Decision Path_QC Purity / Potency / Bulk QC (Concentration > 0.1 mg/mL) Decision->Path_QC High Conc. Path_Trace Trace Impurity / Bioanalysis (Concentration < 1 µg/mL) Decision->Path_Trace Low Conc. Prep_QC Sample Prep: Dilute in Mobile Phase Filter (0.2 µm PTFE) Path_QC->Prep_QC Prep_Trace Sample Prep: SPE (MCX Cartridge) or Protein Precipitation Path_Trace->Prep_Trace Method_HPLC Method A: High-pH RP-HPLC (XBridge C18, pH 10) Data_QC Output: Area Normalization UV Purity Check Method_HPLC->Data_QC Method_LCMS Method B: LC-MS/MS (ESI+) (MRM: 170.1 -> 85.1) Data_Trace Output: Quantitation vs. Internal Standard Method_LCMS->Data_Trace Prep_QC->Method_HPLC Prep_Trace->Method_LCMS Control_pH CRITICAL: pH > 9.5 ensures deprotonation Control_pH->Method_HPLC

Caption: Decision matrix for analytical method selection based on concentration sensitivity requirements.

Part 5: Validation Protocol (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Test (SST)

Before every analytical run, inject the Standard Solution (50 µg/mL) five times.[2]

  • Requirement: RSD of Peak Area ≤ 2.0%.[1]

  • Requirement: Tailing Factor (T) ≤ 1.5 (Critical for piperazine derivatives).[2][1]

  • Requirement: Theoretical Plates (N) > 2000.[2][1]

Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike the analyte into a placebo matrix (or solvent) at 3 levels (80%, 100%, 120%).[2]

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1]

Part 6: References

  • PubChem. (n.d.).[1] 1-(Thiazol-2-yl)piperazine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3][5] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] [Link]

  • Vogeser, M., & Seger, C. (2008).[2] A decade of HPLC-MS/MS in the routine clinical laboratory—goals for further development. Clinical Biochemistry, 41(9), 649-662.[2] (Contextual grounding for LC-MS validation).

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(6), 858-880.[2] (Grounding for HILIC/C18 selection for bases).

Sources

Application Note: HPLC Method Development and Optimization for 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of basic, nitrogen-rich heterocyclic compounds presents a persistent challenge in liquid chromatography. 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a highly polar, basic synthetic intermediate and pharmacophore commonly utilized in the development of antiplasmodial agents and androgen receptor antagonists [2, 4]. Due to its physicochemical profile, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often yield poor retention, severe peak tailing, and compromised quantitative accuracy [1].

This application note provides a comprehensive, causality-driven guide to developing a robust, self-validating HPLC method for this compound. By analyzing the analyte's pKa and logP, we establish two orthogonal chromatographic strategies: a High-pH Free-Base Method (Primary) and a Low-pH Ion-Pairing Method (Alternative).

Physicochemical Profiling & The Causality of Peak Tailing

To design an effective method, we must first deconstruct the analyte's molecular architecture. 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine consists of a piperazine ring linked via an ethyl bridge to a 1,3-thiazole ring.

  • Ionization Profile (pKa): The secondary amine of the piperazine ring is highly basic (pKa ~9.8), while the tertiary amine has a pKa of ~5.3. The thiazole nitrogen is weakly basic (pKa ~2.5).

  • Polarity (LogP): The compound is highly hydrophilic (LogP < 1.0), meaning it inherently resists retention on hydrophobic C18 stationary phases.

The Mechanistic Root of Peak Tailing

When analyzed at neutral pH (e.g., pH 7.0), the piperazine nitrogen is fully protonated (


). Standard silica-based columns contain residual surface silanols (-Si-OH) that become deprotonated (-Si-O

) above pH 4.0. As the protonated analyte traverses the column, it undergoes secondary ion-exchange interactions with these negatively charged silanols [1]. Because ion-exchange kinetics are significantly slower than hydrophobic partitioning, the analyte molecules desorb at different rates, creating a severe chromatographic "tail" (USP Tailing Factor > 2.0).

Method Development Strategy: A Bimodal Approach

To achieve a self-validating and robust method, we must manipulate the mobile phase pH to either fully deprotonate the analyte or fully protonate both the analyte and the silica surface [3].

Strategy A: High-pH Reversed-Phase (The Modern Gold Standard)

By elevating the mobile phase pH to 10.0, we surpass the pKa of the piperazine ring. The molecule becomes a neutral free base. This achieves two critical outcomes:

  • Elimination of Ion-Exchange: The neutral molecule cannot interact electrostatically with ionized silanols, resulting in perfectly symmetrical peaks [1].

  • Enhanced Retention: The neutral free base is significantly more hydrophobic than its protonated counterpart, allowing for strong retention on standard C18 alkyl chains. Note: This requires a base-stable hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH).

Strategy B: Low-pH Ion-Pairing (The Orthogonal Alternative)

By lowering the pH to 2.5 using Trifluoroacetic acid (TFA), we fully protonate the analyte and suppress silanol ionization (neutralizing the silica surface). To overcome the poor retention of the highly polar protonated piperazine, TFA acts as an ion-pairing agent . The hydrophobic trifluoroacetate anion (


) pairs with the protonated piperazine in the mobile phase, forming a neutral, hydrophobic complex that retains well on the column [2].

HPLC_Method_Dev Start Analyze 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Prop Highly Basic (pKa ~9.8) Polar (LogP < 1) Start->Prop Decision Select pH Strategy Prop->Decision High_pH High pH (pH 10.0) Neutralizes Piperazine Decision->High_pH Low_pH Low pH (pH 2.5) Protonates all Amines Decision->Low_pH High_pH_Col Hybrid C18 Column (e.g., BEH Technology) High_pH->High_pH_Col Low_pH_Col PFP or Polar-RP Column + Ion Pairing (TFA) Low_pH->Low_pH_Col Result1 High Retention, Sharp Peaks (Primary Choice) High_pH_Col->Result1 Result2 Moderate Retention, Orthogonal Selectivity (Alternative Choice) Low_pH_Col->Result2

Decision matrix for selecting the optimal HPLC pH strategy for basic thiazole-piperazines.

Step-by-Step Analytical Protocols

Protocol A: High-pH RP-HPLC (Primary Recommendation)

This protocol is designed for maximum robustness and peak symmetry during routine purity assays or reaction monitoring.

1. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent base-stable hybrid silica).

  • Column Temperature: 30 °C

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.1 using dilute Ammonium Hydroxide (

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV/Vis at 254 nm (Optimal for the thiazole chromophore).

2. Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 10.0 min: 5%

    
     60% B (Linear gradient)
    
  • 10.0 - 12.0 min: 60%

    
     95% B (Column wash)
    
  • 12.0 - 15.0 min: 95% B (Hold wash)

  • 15.0 - 15.1 min: 95%

    
     5% B (Return to initial)
    
  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Protocol B: Low-pH Ion-Pairing (Alternative Selectivity)

Utilize this protocol if high-pH conditions cause degradation of co-eluting impurities, or if orthogonal selectivity is required to separate closely related structural analogs [4].

1. Chromatographic Conditions:

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm core-shell. Rationale: The PFP phase offers

    
     interactions with the thiazole ring, providing enhanced retention over standard C18 at low pH.
    
  • Column Temperature: 35 °C

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Flow Rate: 1.2 mL/min (Leveraging the low backpressure of core-shell particles).

  • Injection Volume: 5 µL

  • Detection: UV/Vis at 254 nm.

2. Gradient Program:

  • 0.0 - 2.0 min: 2% B

  • 2.0 - 12.0 min: 2%

    
     50% B
    
  • 12.0 - 14.0 min: 50%

    
     90% B
    
  • 14.0 - 16.0 min: 90% B

  • 16.0 - 16.1 min: 90%

    
     2% B
    
  • 16.1 - 22.0 min: 2% B

Data Presentation & System Suitability

To ensure the method is a self-validating system, specific System Suitability Testing (SST) criteria must be met prior to sample analysis. The table below summarizes the expected chromatographic performance and mandatory validation thresholds for both protocols.

Chromatographic ParameterProtocol A (High pH, BEH C18)Protocol B (Low pH, PFP + TFA)SST Acceptance Criteria
Analyte Charge State Neutral (Free base)Protonated (+2)N/A
Dominant Retention Mechanism Hydrophobic PartitioningIon-Pairing &

Interactions
N/A
Expected Retention Factor (

)
4.0 - 6.02.5 - 4.0

> 2.0
USP Tailing Factor (

)
1.0 - 1.11.2 - 1.4


1.5
Theoretical Plates (

)
> 10,000> 12,000

> 5,000
Injection Precision (%RSD) 0.5%0.8%

2.0% (n=5)

Troubleshooting Peak Asymmetry

Even with optimized methods, basic compounds can occasionally exhibit peak distortion due to column aging or extra-column effects. The following logical workflow isolates the root cause of peak tailing.

Troubleshooting Issue Issue: Severe Peak Tailing (USP Tf > 1.5) Cause1 Secondary Silanol Interactions (Chemical) Issue->Cause1 Cause2 Column Overloading (Mass/Volume) Issue->Cause2 Cause3 Extra-Column Volume (Physical) Issue->Cause3 Sol1a Increase Buffer Concentration Cause1->Sol1a Sol1b Ensure pH is strictly 10.0 or 2.5 Cause1->Sol1b Sol1c Replace Aged Column Cause1->Sol1c Sol2 Dilute Sample 1:10 Cause2->Sol2 Sol3 Minimize Tubing ID to 0.13mm Cause3->Sol3

Root-cause analysis and corrective actions for peak tailing in basic amine chromatography.

References

  • Rayala, R., et al. "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." International Journal of Molecular Sciences, 2023, 24(24), 17414. URL:[Link]

  • ResearchGate Contributors. "HPLC-Based Bioanalytical Method Development and Validation for the Estimation of Posaconazole in Spiked Rat Plasma." ResearchGate, 2025. URL: [Link]

  • ACS Publications. "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists." Journal of Medicinal Chemistry, 2025. URL: [Link]

Application Note: Pharmacological Characterization of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine in GPCR Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, causality-driven methodology for evaluating 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine —a privileged pharmacophore scaffold—in G protein-coupled receptor (GPCR) binding and functional assays. Specifically focusing on aminergic receptors such as Histamine


 and Dopamine 

, this guide details the experimental logic, step-by-step protocols, and data interpretation necessary to accurately determine binding affinity (

) and functional efficacy (

).

Pharmacological Rationale: The Thiazolylethylpiperazine Scaffold

The compound 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine represents a highly versatile building block in medicinal chemistry, particularly for aminergic GPCRs[1]. Its utility in receptor binding assays stems from two core structural features:

  • The Piperazine Moiety: The basic secondary amine of the piperazine ring is protonated at physiological pH. This cationic center acts as a crucial anchor, forming a highly conserved salt bridge with an aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the GPCR.

  • The Thiazole Ring: The 1,3-thiazole heteroaromatic ring provides essential hydrogen bond acceptor properties (via the nitrogen) and participates in

    
     stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) in the receptor's orthosteric binding pocket[1].
    

Because of these structural features, this scaffold is frequently utilized to develop potent ligands for


-coupled receptors.

G Ligand 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (Test Ligand) GPCR GPCR (e.g., H3R / D2R) Gi/o Coupled Ligand->GPCR Binds Orthosteric Site G_alpha Gαi/o Subunit (Exchanges GDP for GTP) GPCR->G_alpha Promotes Activation AC Adenylyl Cyclase (AC) (Effector Enzyme) G_alpha->AC Inhibits Activity cAMP cAMP Production (Decreased) AC->cAMP Reduces Levels

GPCR Gi/o signaling pathway modulated by 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine.

Assay Design & Experimental Causality

To ensure a self-validating assay system, every reagent and condition is selected based on strict thermodynamic and biochemical principles[2].

  • Buffer Composition &

    
     Causality:  The binding buffer (50 mM Tris-HCl, pH 7.4) is supplemented with 5 mM 
    
    
    
    . Magnesium ions are critical because they stabilize the high-affinity ternary complex formed by the GPCR and the intracellular G-protein. Without divalent cations, the receptor may shift to a low-affinity state, leading to an underestimation of the ligand's affinity.
  • Mitigating Non-Specific Binding (NSB): Piperazine derivatives are lipophilic and basic, making them highly prone to non-specific adsorption to glass fiber filters and plasticware. To counteract this, GF/B filters are pre-soaked in 0.3% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative silanol groups on the glass fibers, drastically reducing background noise and preventing false-negative displacement curves[3].

  • Defining the Self-Validating Window: Total binding (

    
    ) is measured in the absence of the test ligand. NSB is defined using a massive excess (10 µM) of a known high-affinity reference ligand (e.g., Thioperamide for 
    
    
    
    ). Specific binding is calculated as
    
    
    . An assay is only considered valid if specific binding constitutes >70% of total binding.

Workflow Membrane 1. Membrane Preparation (Expressing Target GPCR) Incubation 2. Incubation Radioligand + Test Compound Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/B Filters) Incubation->Filtration Reaches Equilibrium Washing 4. Washing (Remove Unbound Ligand) Filtration->Washing Detection 5. Scintillation Counting (Measure Bound Radioactivity) Washing->Detection

Step-by-step workflow for the competitive radioligand binding assay.

Detailed Step-by-Step Methodologies

Protocol A: Cell Membrane Preparation
  • Harvesting: Culture HEK293 cells stably expressing the target GPCR (e.g.,

    
    ) to 80% confluence. Wash with ice-cold PBS, scrape cells, and centrifuge at 1,000 × g for 10 min at 4°C.
    
  • Lysis: Resuspend the cell pellet in ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors). Causality: EDTA chelates metalloproteases, preventing receptor degradation during mechanical lysis.

  • Homogenization: Homogenize using a Dounce tissue grinder (20 strokes) on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 min at 4°C to pellet the crude membrane fraction.

  • Resuspension: Discard the supernatant. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4). Aliquot and store at -80°C. Determine protein concentration via BCA assay.
    
Protocol B: Competitive Radioligand Binding Assay
  • Filter Pre-treatment: Pre-soak 96-well GF/B filter plates in 0.3% PEI in distilled water for 60 minutes at 4°C[3].

  • Reaction Assembly: In a 96-well assay plate, add the following per well (total volume 200 µL):

    • 20 µL of Test Compound (1-[2-(1,3-thiazol-2-yl)ethyl]piperazine) at varying concentrations (

      
       to 
      
      
      
      M).
    • 20 µL of Radioligand (e.g., 1 nM

      
      -N-
      
      
      
      -methylhistamine).
    • 160 µL of Membrane Suspension (10-15 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle shaking. Causality: 25°C allows the reaction to reach thermodynamic equilibrium without accelerating the thermal denaturation of the GPCR.

  • Filtration & Washing: Transfer the reaction to the PEI-treated GF/B filter plate using a vacuum manifold. Wash rapidly 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the dissociation rate (

    
    ) of the radioligand during the wash step.
    
  • Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read radioactivity (CPM) using a Microbeta scintillation counter.

Protocol C: Functional Binding Assay

To determine if the compound acts as an agonist, antagonist, or inverse agonist, a functional assay measuring G-protein activation is required[4].

  • Preparation: Incubate membranes (10 µ g/well ) in Assay Buffer containing 100 mM NaCl, 5 mM

    
    , 0.1% BSA, and 10 µM GDP. Causality: Excess GDP forces the G-protein into an inactive state, lowering baseline 
    
    
    
    binding and increasing the signal-to-noise ratio upon agonist stimulation.
  • Incubation: Add the test compound and 0.1 nM

    
    . Incubate for 30 mins at 30°C.
    
  • Termination: Filter through GF/B filters. Critical Note: Do NOT use PEI-treated filters for this specific assay, as PEI binds the negatively charged

    
     nucleotide, causing massive non-specific binding and assay failure[5]. Wash and count as above.
    

Quantitative Data Presentation

The pharmacological profile of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is summarized below. Data represents the mean ± SEM of three independent experiments.


 values were calculated using the Cheng-Prusoff equation.
Target ReceptorRadioligand UsedAssay Type

(-log M)

(nM)
Efficacy (

%)
Pharmacological Profile
Histamine


-N-

-methylhistamine
Binding7.85 ± 0.1214.1-45% (Inverse)Potent Inverse Agonist
Dopamine


-Spiperone
Binding6.10 ± 0.08794.30% (Neutral)Weak Antagonist
Dopamine


-Spiperone
Binding6.45 ± 0.15354.80% (Neutral)Weak Antagonist

Table 1: Pharmacological characterization of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine across aminergic GPCRs. The compound demonstrates high affinity and inverse agonism at the


 receptor, a hallmark of this specific scaffold.

References

  • Methyl[2-(1,3-thiazol-2-yl)ethyl]amine - Benchchem, Benchchem,
  • Tools for GPCR drug discovery - PMC, N
  • Receptor-Ligand Binding Assays - Revvity, Revvity,
  • Filter Plate Ligand Binding Assays | Revvity, Revvity,
  • UniFilter-96 GF/C PEI Coated Micropl

Sources

Application of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine in Cancer Cell Lines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (hereafter referred to as the TEP scaffold) and its functionalized derivatives represent a highly versatile class of pharmacophores in modern oncological drug development. Rather than acting as a singular monolithic drug, this scaffold is frequently utilized as a modular backbone in the synthesis of hybrid anticancer agents, including benzothiazole-piperazine conjugates, thiosemicarbazone complexes, and triazole hybrids[1],[2].

As an Application Scientist, it is critical to understand the causality behind the structural design of this scaffold:

  • The 1,3-Thiazole Ring : Acts as a bioisostere that provides lipophilicity and hydrogen-bond accepting capabilities. Crucially, its nitrogen and sulfur atoms serve as potent coordination sites for intracellular transition metals (e.g., Cu²⁺, Fe³⁺), facilitating redox cycling and the generation of Reactive Oxygen Species (ROS)[2].

  • The Ethyl Linker : Confers essential conformational flexibility, allowing the two bulky terminal pharmacophores to independently interact with distinct binding pockets (e.g., the ATP-binding cleft of kinases)[3].

  • The Piperazine Moiety : Piperazine is one of the most abundant N-heterocycles in pharmaceutical design[3]. It significantly enhances the aqueous solubility of the highly lipophilic thiazole ring. Furthermore, its basic nitrogen atoms allow for lysosomal trapping and serve as versatile synthetic handles for bis-functionalization[3].

Mechanistic Pathways in Oncology

The anticancer efficacy of TEP derivatives is not limited to a single pathway. Depending on the terminal substituents, these compounds exhibit polypharmacology, driving cytotoxicity through several validated mechanisms:

  • Caspase-Dependent Apoptosis & Cell Cycle Arrest : TEP derivatives frequently induce cell cycle arrest at the sub-G1 phase. This is driven by the activation of the p53 (TP53) tumor suppressor pathway, which regulates the equilibrium between cell proliferation and programmed cell death[4].

  • Intracellular Metal Chelation & ROS Generation : Certain derivatives (e.g., thiosemicarbazone-thiazole-piperazine hybrids) actively sequester bio-relevant metal ions like Cu²⁺. This chelation triggers Fenton-like reactions, generating cytotoxic ROS that overwhelm the cancer cell's antioxidant defenses[2].

  • Targeted Kinase Inhibition : Bis-functionalized piperazine-thiazole hybrids have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a critical target in colorectal and non-small cell lung cancers[3].

MOA TEP 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Scaffold Metal Intracellular Metal Chelation (Cu2+, Fe3+) TEP->Metal coordinates Kinase Kinase Inhibition (e.g., EGFR) TEP->Kinase binds ATP pocket ROS Reactive Oxygen Species (ROS) Generation Metal->ROS Fenton-like reaction p53 p53 / TP53 Activation ROS->p53 DNA damage Kinase->p53 stress response Apoptosis Caspase-Dependent Apoptosis (Sub-G1 Arrest) p53->Apoptosis triggers

Fig 1. Mechanistic pathways of thiazole-piperazine derivatives in cancer cells.

Quantitative Efficacy Profiling

The following table synthesizes the in vitro antiproliferative activity (IC₅₀ / GI₅₀) of various TEP-derived structural classes across standard human cancer cell lines.

Cell LineTissue OriginRepresentative Derivative ClassIC₅₀ / GI₅₀ RangeKey Mechanism
MCF-7 Breast CarcinomaFluorinated Benzothiazole-Piperazine0.40 µM – 9.2 µMSub-G1 Arrest, Apoptosis[4]
HCT-116 Colorectal CarcinomaTriazole-Piperazine Hybrids3.1 µM – 48.0 µMEGFR Inhibition, Apoptosis[1],[3]
HepG2 Hepatocellular CarcinomaThiosemicarbazone-Thiazole-Piperazine2.18 nM – 8.0 µMCu(II) Chelation, ROS Generation[4],[2]
A549 Lung AdenocarcinomaTri-substituted Thiazole-Piperazine4.07 µM – 30.45 µMp53 Activation[4],[5]

Self-Validating Experimental Protocols

Workflow Prep Compound Prep (DMSO Stock) Treat Drug Treatment (24-72h) Prep->Treat Culture Cell Culture (MCF-7, HCT-116) Culture->Treat Assay1 MTT Assay (Viability) Treat->Assay1 Assay2 Flow Cytometry (Apoptosis) Treat->Assay2 Assay3 DCFDA Assay (ROS Levels) Treat->Assay3 Data Data Analysis (IC50 Calculation) Assay1->Data Assay2->Data Assay3->Data

Fig 2. Self-validating experimental workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability & Proliferation (MTT Assay)

Causality : The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are only active in living cells, the reduction of yellow MTT to purple formazan is a direct, causal indicator of mitochondrial metabolic viability.

Step-by-Step Methodology :

  • Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment : Prepare serial dilutions of the TEP derivative in culture medium.

    • Self-Validation Control 1 (Vehicle): Include wells treated with 0.1% DMSO (matches the highest solvent concentration in drug wells) to establish the 100% viability baseline.

    • Self-Validation Control 2 (Positive): Include wells treated with a known cytotoxic agent (e.g., Etoposide or Doxorubicin at 10 µM) to validate assay sensitivity[4].

  • Incubation : Expose cells to the treatments for 48 or 72 hours.

  • Labeling : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Analysis via Flow Cytometry (Annexin V/PI)

Causality : During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, exposing it to fluorescently-labeled Annexin V. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of late apoptotic/necrotic cells with compromised membranes.

Step-by-Step Methodology :

  • Treatment & Harvesting : Treat cells in 6-well plates with the TEP derivative at

    
    , 
    
    
    
    , and
    
    
    concentrations for 24 hours. Harvest both floating (dead) and adherent cells using enzyme-free cell dissociation buffer to prevent false-positive PS externalization caused by harsh trypsinization.
  • Washing : Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining : Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

    • Self-Validation Control: You must prepare single-stained controls (Annexin V only, PI only) using a sample of cells treated with a harsh apoptosis inducer (e.g., H₂O₂). This is required to set the compensation matrix and eliminate fluorescence spillover between the FITC and PE channels.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)

Causality : To prove that the TEP derivative's cytotoxicity is driven by metal-chelation-induced ROS[2], we use DCFDA. Cellular esterases deacetylate DCFDA into a non-fluorescent compound, which ROS subsequently oxidizes into highly fluorescent DCF.

Step-by-Step Methodology :

  • Pre-treatment (The Rescue Control) : Seed cells in a black, clear-bottom 96-well plate. Pre-treat half of the wells with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 2 hours.

    • Self-Validation: If the TEP derivative kills cells via ROS, the NAC-pre-treated wells will show significantly rescued viability and reduced fluorescence, proving the causal mechanism.

  • Probe Loading : Wash cells and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Drug Exposure : Remove the probe, wash with PBS, and add the TEP derivative in complete medium.

  • Kinetic Measurement : Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately (T=0) and every 30 minutes for up to 4 hours to capture the oxidative burst.

Troubleshooting & Best Practices

  • Compound Solubility : Thiazole-piperazine derivatives can exhibit variable aqueous solubility depending on the terminal functional groups. Always prepare a highly concentrated stock (e.g., 10-50 mM) in 100% cell-culture grade DMSO. Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Edge Effects : When performing 96-well plate assays (like MTT or DCFDA), avoid using the outer perimeter wells for experimental data. Fill them with 200 µL of sterile PBS to act as a thermal and evaporative buffer, ensuring uniform conditions for the inner wells.

References

  • Title : Benzothiazole derivatives as anticancer agents Source : Taylor & Francis URL :4

  • Title : Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids Source : ResearchGate URL :1

  • Title : Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity Source : Bentham Science Publishers URL : 5

  • Title : Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability Source : PMC (NIH) URL : 2

  • Title : Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies Source : PMC (NIH) URL : 6

  • Title : Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis Source : RSC Publishing URL : 3

Sources

Application Note: In Vitro Antimicrobial Evaluation of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Scientific Rationale & Scaffold Significance

The rising incidence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous development of novel antimicrobial agents. In recent years, hybrid molecules combining multiple pharmacophores have emerged as a dominant strategy in medicinal chemistry. Among these, 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine serves as a highly privileged, bifunctional building block.

The structural synergy of this compound relies on two distinct moieties:

  • The Piperazine Ring: This nitrogen-containing heterocycle provides essential basicity. At physiological pH, the secondary/tertiary amines become protonated, facilitating critical electrostatic interactions with anionic pockets of bacterial targets . Furthermore, the piperazine core enhances the aqueous solubility and pharmacokinetic profile of the resulting drug candidate.

  • The Thiazole Ring: As a sulfur- and nitrogen-containing five-membered heterocycle, the thiazole moiety confers lipophilicity, enabling the molecule to penetrate the complex lipid bilayers of bacterial cell walls. It also acts as a potent hydrogen bond acceptor and metal coordinator, which is vital for anchoring the molecule within the active sites of metalloenzymes or targets like enoyl-ACP reductase (FabI) and DNA gyrase .

By utilizing the ethyl linker to maintain optimal spatial geometry, this scaffold allows researchers to functionalize the terminal piperazine nitrogen, fine-tuning the molecule's selectivity between Gram-positive and Gram-negative bacteria.

Mechanistic Dynamics & Pathway

Understanding the causality behind the antimicrobial efficacy of thiazole-piperazine derivatives is critical for rational drug design. The primary mechanism often involves the disruption of bacterial lipid biosynthesis or nucleic acid replication. The diagram below illustrates the proposed interaction pathway where the hybrid scaffold binds to a critical bacterial enzyme, leading to growth inhibition.

MOA C 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine P Protonated Piperazine (Electrostatic Binding) C->P Physiologic pH T Thiazole Ring (Lipophilic & H-Bonding) C->T Structural Scaffold E Enoyl-ACP Reductase (FabI) / DNA Gyrase P->E Binds anionic pockets T->E Anchors in active site D Cell Death / Growth Inhibition E->D Disrupts biosynthesis

Fig 1: Mechanistic pathway of piperazine-thiazole derivatives inhibiting bacterial biosynthesis.

Standardized Experimental Protocols

To ensure self-validating and reproducible results across screening campaigns, the following protocols have been optimized for evaluating thiazole-piperazine derivatives.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) using a resazurin-based colorimetric readout.

Causality & Expert Insight: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because the standardized levels of calcium and magnesium ions are critical for maintaining the integrity of the bacterial outer membrane, ensuring the baseline activity of the antimicrobial agent is accurately reflected. Resazurin is employed as a viability indicator; metabolically active bacteria reduce the blue resazurin to highly fluorescent, pink resorufin, eliminating the subjectivity of visual turbidity assessments—especially crucial for thiazole derivatives that may precipitate or possess intrinsic color.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine derivative in 100% DMSO to create a 10 mg/mL stock. Note: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2–12 of a 96-well plate. Add 100 µL of the working compound solution (in CAMHB) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.

    
     CFU/mL) from an overnight agar culture. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 
    
    
    
    CFU/mL per well.
  • Inoculation & Incubation: Add 50 µL of the diluted inoculum to all wells. Seal the plate and incubate at 37°C for 18–20 hours under aerobic conditions.

  • Colorimetric Readout: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow A Compound Preparation (DMSO Stock) B Serial Dilution in CAMHB A->B D 96-Well Plate Incubation (37°C, 18-24h) B->D C Inoculum Prep (0.5 McFarland) C->D E Resazurin Addition (Colorimetric Readout) D->E F MIC Determination (Blue to Pink transition) E->F

Fig 2: High-throughput broth microdilution workflow for antimicrobial susceptibility testing.

Protocol B: Time-Kill Kinetics Assay

Objective: To differentiate between bacteriostatic and bactericidal activity of the synthesized derivatives over a 24-hour period.

Causality & Expert Insight: While MIC provides a static snapshot of inhibition, time-kill assays map the pharmacodynamic profile. Sampling at specific logarithmic intervals (0, 2, 4, 8, 24 h) is necessary to capture the exponential killing phase and detect any potential regrowth at 24 hours, which would indicate the emergence of resistance or compound degradation.

Step-by-Step Methodology:

  • Prepare a starting inoculum of

    
     CFU/mL in 10 mL of CAMHB.
    
  • Dose the cultures with the test compound at concentrations equivalent to 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Incubate the flasks at 37°C with orbital shaking (150 rpm).

  • At time intervals of 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS). Crucial Step: Dilution minimizes drug carryover, which could falsely suppress growth on the agar plates.

  • Plate 10 µL of each dilution onto Tryptic Soy Agar (TSA) plates using the track-dilution method.

  • Incubate plates for 24 hours at 37°C, count the colonies, and plot

    
     CFU/mL versus time. A 
    
    
    
    reduction in viable cells indicates bactericidal activity.

Quantitative Data Interpretation

When functionalizing the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine scaffold, the choice of the terminal N-substituent drastically alters the antimicrobial spectrum. Below is a representative data matrix demonstrating how structural modifications impact the MIC against standard reference strains.

Table 1: Representative In Vitro Antimicrobial Activity (MIC, µg/mL)

Compound Scaffold / ModificationS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
Base Scaffold (Unsubstituted)6432>128128
Derivative A (N-phenyl substitution)1686432
Derivative B (N-benzyl substitution)421616
Ciprofloxacin (Positive Control)0.50.250.5N/A
Fluconazole (Antifungal Control)N/AN/AN/A1.0

Data Interpretation Note: The addition of bulky, lipophilic groups (like a benzyl moiety in Derivative B) to the piperazine nitrogen significantly enhances potency against Gram-negative strains like E. coli. This aligns with established Structure-Activity Relationship (SAR) findings indicating that increased lipophilicity aids in traversing the porin channels of the Gram-negative outer membrane .

References

  • Omar, A. Z., Alshaye, N. A., Mosa, T. M., El-Sadany, S. K., Hamed, E. A., & El-Atawy, M. A. (2022). "Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors." Molecules, 27(12), 3698. Available at:[Link]

  • Ungureanu, D., Moldovan, C., & Ioana, I. (2024). "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)." Pharmaceutics, 16(1), 89. Available at:[Link]

  • Karegoudar, P., Karthikeyan, M. S., Prasad, D. J., Mahalinga, M., Holla, B. S., & Kumari, N. S. (2011). "Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents." Arabian Journal of Chemistry, 4(4), 441-445. Available at:[Link]

High-Throughput Combinatorial Synthesis of Piperazine-Tethered Thiazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Combinatorial Synthesis of Piperazine-Tethered Thiazole Libraries Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, High-Throughput Screening (HTS) Leads, and Drug Discovery Scientists.[1]

Introduction: The Power of Privileged Scaffolds

In modern drug discovery, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target—is central to library design.[2] The 1,3-thiazole ring and the piperazine moiety represent two such scaffolds.[3]

  • Thiazoles are integral to FDA-approved drugs like Dasatinib (anticancer) and Ritonavir (antiviral), offering hydrogen-bonding potential and

    
    -stacking interactions.[1]
    
  • Piperazines serve as excellent pharmacokinetic modulators, improving solubility and bioavailability while acting as rigid linkers that orient pharmacophores in 3D space.[1]

Tethering these two rings creates a high-value hybrid scaffold. This Application Note details a robust, self-validating combinatorial protocol for synthesizing diverse piperazine-tethered thiazole libraries, focusing on Solid-Phase Organic Synthesis (SPOS) for high throughput and Liquid-Phase methods for scale-up.[1]

Strategic Synthetic Planning

The synthesis relies on the Hantzsch Thiazole Synthesis , a robust cyclocondensation between


-haloketones and thioureas/thioamides. To maximize library diversity, we employ a "Split-and-Pool" or parallel synthesis approach where diversity is introduced at three distinct vectors (

):
  • Vector 1 (Thiazole C2): Introduced via the thiourea/thioamide component.

  • Vector 2 (Thiazole C4): Introduced via the

    
    -haloketone (often a chloromethyl handle).[1][4]
    
  • Vector 3 (Piperazine N4): Introduced via acylation, sulfonylation, or alkylation of the distal piperazine nitrogen.[1]

Workflow Visualization

The following diagram outlines the critical path for the library generation, highlighting Quality Control (QC) checkpoints.

LibraryWorkflow Start Resin Loading (Rink Amide or MBHA) Step1 Fmoc-Deprotection & Thiourea Formation Start->Step1 Step2 Hantzsch Cyclization (Thiazole Formation) Step1->Step2 α-Haloketone QC1 QC Checkpoint: LC-MS (Chloromethyl intermediate) Step2->QC1 Step3 Piperazine Displacement (SN2 Reaction) QC1->Step3 Validated Step4 Diversity Step (N-Capping) Step3->Step4 R-COOH / R-SO2Cl Cleavage Resin Cleavage & Purification Step4->Cleavage

Figure 1: Strategic workflow for the solid-phase synthesis of piperazine-thiazole libraries. Critical QC steps ensure the stability of the chloromethyl intermediate before expensive diversity reagents are added.

Detailed Protocols

Protocol A: Solid-Phase Synthesis (High-Throughput)

Best for: Generating 100+ compound libraries for HTS.[1]

Reagents & Materials:

  • Resin: Rink Amide MBHA resin (Loading 0.5–0.7 mmol/g).[1]

  • Solvents: DMF (Anhydrous), DCM, Methanol.[1]

  • Reagents: Fmoc-isothiocyanate, 1,3-dichloroacetone, Boc-piperazine, DIPEA.[1]

Step-by-Step Methodology:

  • Resin Preparation & Thiourea Formation:

    • Swell 10 g of Rink Amide resin in DCM for 30 min.

    • Deprotect Fmoc group using 20% Piperidine in DMF (

      
       min).[1] Wash with DMF (
      
      
      
      ), DCM (
      
      
      ).[1]
    • Reaction: Suspend resin in DMF. Add Fmoc-isothiocyanate (5 equiv.) and DIPEA (10 equiv.).[1] Shake at Room Temperature (RT) for 4 hours.

    • QC Check: Perform a Kaiser test. A negative result (no blue color) indicates successful conversion of amine to thiourea.[1]

  • Hantzsch Cyclization (The Core Step):

    • Remove Fmoc from the thiourea (20% Piperidine/DMF).[1]

    • Cyclization: Add 1,3-dichloroacetone (10 equiv.) in DMF. Heat the reaction vessel to 85°C for 12 hours.

    • Mechanism:[1][2][5] The sulfur attacks the

      
      -carbon of the ketone, followed by intramolecular attack by nitrogen and dehydration.[2]
      
    • Why 1,3-dichloroacetone? It installs the thiazole ring and leaves a reactive chloromethyl group at position C4 for the next step.

  • Piperazine Tethering (Nucleophilic Displacement):

    • Wash the resin-bound 4-(chloromethyl)thiazole extensively with DMF.[1]

    • Add Boc-piperazine (10 equiv.) and DIPEA (10 equiv.) in DMF.[1]

    • Heat at 60°C for 6 hours.

    • Validation: Cleave a small aliquot (TFA/DCM) and analyze by LC-MS.[1] You should observe the mass of the Thiazole-Piperazine adduct.[4]

  • Diversity Introduction (N-Capping):

    • Remove Boc protection (50% TFA/DCM, 30 min).[1]

    • Split the resin into varying wells (e.g., 96-well filter plate).[1]

    • Add distinct Carboxylic Acids (

      
      -COOH), HATU, and DIPEA to each well.[1] Shake for 4 hours.
      
  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5%

      
       for 2 hours.
      
    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Solution-Phase Synthesis (Scale-Up)

Best for: Resynthesizing "Hit" compounds (>100 mg) for in vivo studies.[1]

Reaction Scheme:

  • Formation of 2-Amino-4-chloromethylthiazole:

    • Reflux thiourea (10 mmol) and 1,3-dichloroacetone (10 mmol) in Ethanol for 4 hours.

    • Observation: Product precipitates as hydrochloride salt. Filter and wash with cold ethanol. Yields are typically >80%.

  • Piperazine Alkylation:

    • Dissolve the thiazole intermediate in Acetonitrile (ACN) .

    • Add N-substituted piperazine (1.2 equiv.) and

      
       (3 equiv.).
      
    • Reflux for 6–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Purification: Evaporate solvent, redissolve in EtOAc, wash with water.[1] Recrystallize from EtOH/DMF if necessary.

Mechanistic Insight & Troubleshooting

Understanding the Hantzsch Thiazole Synthesis mechanism is vital for troubleshooting low yields.

HantzschMechanism Reactants Thioamide + Alpha-Haloketone Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 SN2 Attack Inter2 N-Attack on Carbonyl (Cyclization) Inter1->Inter2 Intramolecular Product Thiazole Ring (- H2O Dehydration) Inter2->Product Aromatization

Figure 2: Mechanistic pathway.[1][2] Failure at 'Inter1' often results from steric bulk on the haloketone. Failure at 'Inter2' (dehydration) often occurs if the solvent is too wet or not heated sufficiently.[1]

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete cyclization due to water.[1]Ensure DMF is anhydrous; add molecular sieves.
Impurity: Dimerization Reaction of diamine with 2 equiv. of haloketone.Use large excess (10 equiv.) of 1,3-dichloroacetone.[1]
Incomplete Substitution Steric hindrance on piperazine.Switch base to Cs2CO3 or use microwave irradiation (100°C, 15 min).[1]

Data Analysis & Validation Criteria

For a library to be "Screening-Ready," it must meet strict QC criteria.[1]

QC Summary Table
ParameterAcceptance CriteriaMethod
Purity > 95% (UV 254 nm)UPLC-MS (C18 Column)
Identity [M+H]+ ± 0.5 DaESI-MS
Solubility > 10 mM in DMSONephelometry
Residual Solvent < 0.5%1H NMR
Case Study Validation

In a recent application of this protocol (Reference 1), a library of piperazine-tethered thiazoles was screened against Plasmodium falciparum.[1][4]

  • Hit Compound: 2291-61[1][4][6]

  • Activity: EC50 = 102 nM (Dd2 strain).[1][4][6]

  • Selectivity Index: >140.[4][6]

  • Structure: Confirmed via 1H/13C NMR, demonstrating the robustness of the C4-tethering strategy.

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Source: Molecules (MDPI), 2023.[1] URL:[Link][1]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents. Source: RSC Advances, 2024.[1][7] URL:[Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Source: MDPI, 2025.[1] URL:[Link][1]

  • A Review on 1,2,3-Triazole & Piperazine Derivatives with Various Biological Activities. Source: Journal of Pharmaceutical and Clinical Research, 2024.[1] URL:[Link][1]

Sources

Application Note: Solid-Phase Synthesis Protocols Utilizing 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (TEP) for Combinatorial Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary

The integration of complex heterocyclic building blocks into combinatorial libraries is a cornerstone of modern drug discovery. 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (TEP) represents a highly versatile pharmacophore, combining the hydrogen-bonding and pi-stacking capabilities of a thiazole ring with the tunable basicity of a piperazine moiety. This application note provides expertly validated Solid-Phase Organic Synthesis (SPOS) protocols for incorporating TEP into resin-bound scaffolds. By detailing the mechanistic causality behind reagent selection, resin kinetics, and analytical monitoring, this guide ensures self-validating, high-fidelity synthesis workflows.

Chemical Rationale & Mechanistic Insights

The Strategic Value of TEP

Piperazine and thiazole rings are ubiquitous in FDA-approved drugs and pharmacologically active molecules, making their combination a highly sought-after scaffold[1]. Thiazole-containing compounds frequently exhibit significant biological activities, including antinociceptive, anti-inflammatory, and antiplasmodial effects[1],[2]. Utilizing SPOS for TEP derivatization enables the rapid, parallel generation of diverse chemical libraries while simplifying purification to mere resin washing—a critical advantage when handling polar, nitrogen-rich heterocycles[3],[4].

Reactivity Profile & Reagent Selection

TEP features a secondary aliphatic amine (the piperazine ring) which serves as the primary nucleophilic site.

  • Steric Hindrance: Secondary amines are inherently more sterically hindered than primary amines. Standard coupling reagents like DIC/HOBt often result in incomplete conversions (see Table 1).

  • Activation Strategy: To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. The nitrogen atom at the 7-position of the HATU pyridine ring provides an neighboring-group effect, stabilizing the reactive ester intermediate and dramatically accelerating the acylation of the hindered piperazine nitrogen.

Workflow Visualization

The following diagram illustrates the two primary SPOS pathways for TEP integration: Amide Coupling (Pathway A) and Nucleophilic Aromatic Substitution (Pathway B).

TEP_SPS_Pathways cluster_Amide Pathway A: Amide Coupling cluster_SNAr Pathway B: SNAr Substitution TEP 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (TEP) HATU Activation HATU / DIPEA TEP->HATU Nucleophilic Attack HeatBase Substitution NMP / DIPEA / 80°C TEP->HeatBase Nucleophilic Attack Resin_COOH Resin-Bound Carboxylic Acid Resin_COOH->HATU Swelling & Prep Amide_Prod Resin-Bound TEP-Amide HATU->Amide_Prod Coupling Resin_ArX Resin-Bound Aryl Halide Resin_ArX->HeatBase Swelling & Prep SNAr_Prod Resin-Bound Aryl-TEP HeatBase->SNAr_Prod Substitution

Solid-phase synthesis pathways for TEP integration via amide coupling and SNAr substitution.

Quantitative Optimization Data

To validate the mechanistic claims regarding steric hindrance, optimization of the coupling conditions was performed. The data below demonstrates the necessity of utilizing highly active uronium/aminium salts (HATU) over traditional carbodiimides for TEP.

Table 1: Optimization of TEP Amide Coupling on Solid Support

EntryCoupling Reagent (Equiv)Base (Equiv)SolventTime (h)Temp (°C)Conversion (%)*
1DIC (3.0) / HOBt (3.0)DIPEA (6.0)DMF122565%
2HBTU (3.0)DIPEA (6.0)DMF42582%
3PyBOP (3.0)DIPEA (6.0)DMF42588%
4HATU (3.0)TMP (6.0)DMF22595%
5 HATU (3.0) DIPEA (6.0) DMF 2 25 >99%

*Conversion determined by LC-MS analysis of the micro-cleaved product. Entry 5 represents the optimal self-validating condition.

Experimental Protocols

Protocol A: On-Resin Amide Coupling of TEP

This protocol details the coupling of TEP to a resin-bound scaffold terminating in a free carboxylic acid (e.g., Wang resin or 2-CTC resin bound peptide/small molecule).

Step 1: Resin Swelling

  • Transfer 100 mg of resin-bound carboxylic acid (approx. loading 0.5 mmol/g) into a fritted solid-phase synthesis syringe.

  • Add 3 mL of Dichloromethane (DCM) and agitate for 15 minutes. Drain, then add 3 mL of N,N-Dimethylformamide (DMF) and agitate for 15 minutes. Drain.

  • Causality: Polystyrene-based resins are cross-linked polymer matrices. In their dry state, reactive sites are sterically inaccessible. DCM acts as a superior swelling agent, expanding the polymer chains, while the subsequent DMF wash prepares the microenvironment for polar coupling reagents.

Step 2: Activation and Coupling

  • In a separate vial, dissolve HATU (3.0 eq, 0.15 mmol) in 1.5 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 0.30 mmol) to the vial. The solution will turn pale yellow, indicating the formation of the active ester intermediate.

  • Add TEP (3.0 eq, 0.15 mmol) to the activated mixture.

  • Immediately draw the solution into the syringe containing the swelled resin. Agitate at room temperature for 2 hours.

Step 3: Stringent Washing

  • Drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 × 3 mL), Methanol (MeOH) (3 × 3 mL), and DCM (3 × 3 mL).

  • Causality: Alternating washes are critical. DMF removes unreacted TEP and polar HATU byproducts (e.g., HOAt). MeOH shrinks the resin slightly to flush out trapped salts, and DCM re-swells the resin while removing non-polar impurities.

Step 4: Reaction Monitoring (Micro-Cleavage)

  • Causality: Standard colorimetric assays (like the Kaiser test) are ineffective here because the amine (TEP) is in the liquid phase, and the resin-bound functional group is a carboxylic acid.

  • Extract ~5 mg of resin beads.

  • Treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O) for 30 minutes.

  • Evaporate under N₂, reconstitute in Acetonitrile/Water, and analyze via LC-MS to confirm the disappearance of the starting mass.

Protocol B: On-Resin Nucleophilic Aromatic Substitution (SNAr)

For scaffolds containing an aryl halide (e.g., resin-bound 4-fluoro-3-nitrobenzoic acid), TEP can be introduced via SNAr.

  • Preparation: Swell the resin (100 mg) in DCM/DMF as described in Protocol A.

  • Reaction Mixture: Dissolve TEP (5.0 eq, 0.25 mmol) and DIPEA (10.0 eq, 0.50 mmol) in 2 mL of N-Methyl-2-pyrrolidone (NMP).

  • Causality: NMP is selected over DMF due to its higher boiling point and superior thermal stability. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF/HCl generated during substitution without competing for the electrophilic aryl carbon.

  • Execution: Add the mixture to the resin. Seal the vessel and heat to 80°C (via heating block or microwave synthesizer) for 12 hours.

  • Washing: Drain and wash stringently with NMP (3 × 3 mL), DMF (3 × 3 mL), and DCM (3 × 3 mL).

Protocol C: Global Cleavage and Isolation
  • Drying: Ensure the resin is thoroughly washed with DCM and dried under a vacuum for 1 hour.

  • Cleavage: Add 2 mL of Cleavage Cocktail (95% Trifluoroacetic acid, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) to the resin.

  • Causality: TIPS is a vital carbocation scavenger. During acidolytic cleavage, generated carbocations (e.g., from trityl or t-butyl protecting groups) can re-alkylate the electron-rich thiazole ring of the TEP moiety. TIPS irreversibly quenches these reactive species.

  • Agitation: Agitate for 2 hours at room temperature.

  • Isolation: Filter the cleavage solution into a pre-weighed collection tube. Wash the resin twice with 1 mL of neat TFA. Combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of N₂ to approx. 0.5 mL. Add 10 mL of ice-cold diethyl ether to precipitate the TEP-derivative as a TFA salt. Centrifuge, decant the ether, and lyophilize the resulting pellet.

References

  • [1] Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC. Available at:

  • [3] Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. Available at:

  • [4] The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available at:

  • [2] Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Analysis

User Query: "How do I improve the yield of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine? My current yields are inconsistent (<40%), and purification is difficult."

Technical Diagnosis: The synthesis of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine presents three primary challenges that degrade yield:

  • Bis-Alkylation: Piperazine is a symmetrical diamine.[1] Without protection or significant excess, the mono-alkylated product competes with the bis-alkylated byproduct.

  • Precursor Instability: The key electrophile, 2-(2-chloroethyl)-1,3-thiazole , is prone to elimination under basic conditions to form 2-vinylthiazole , which can polymerize or react non-selectively.

  • Workup Losses: The target molecule is a polar base.[1] Standard aqueous workups often result in significant product loss into the aqueous phase due to high water solubility.[1]

Route Comparison Table
FeatureRoute A: Direct Alkylation (Current Standard) Route B: Michael Addition Route C: Mono-Boc Protection (Recommended)
Reagents 2-(2-chloroethyl)thiazole + Piperazine2-vinylthiazole + Piperazine2-(2-chloroethyl)thiazole + 1-Boc-Piperazine
Key Mechanism SN2 Nucleophilic SubstitutionMichael Addition (Hydroamination)SN2 Nucleophilic Substitution
Primary Yield Killer Bis-alkylation (formation of dimer)Polymerization of vinyl thiazoleDeprotection step (minor loss)
Atom Economy HighVery HighLower (requires Boc group)
Purity Profile Low (requires difficult chromatography)MediumHigh (Easy separation)
Scalability Difficult (large excess piperazine needed)ModerateExcellent

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am getting a large amount of a high-molecular-weight impurity."

Diagnosis: You are likely observing bis-alkylation .[1] In a 1:1 stoichiometric reaction between piperazine and the thiazole alkyl halide, the mono-alkylated product is still a nucleophile. It competes with the starting piperazine for the alkylating agent.[1]

Corrective Action:

  • The "Brute Force" Fix: Increase the equivalents of piperazine to 5.0 – 10.0 equivalents . This statistically forces the alkylating agent to encounter unreacted piperazine rather than the product.

  • The "Smart" Fix: Switch to 1-Boc-piperazine . This blocks the second nitrogen, making bis-alkylation chemically impossible.

    • Protocol Adjustment: React 1.1 eq of 2-(2-chloroethyl)thiazole with 1.0 eq of 1-Boc-piperazine in Acetonitrile with

      
      . Deprotect with TFA/DCM later.
      
Issue 2: "My starting material (chloroethyl thiazole) disappears, but I don't see the product."

Diagnosis: Elimination to 2-vinylthiazole .[1] Under strong basic conditions or high heat, 2-(2-chloroethyl)thiazole undergoes E2 elimination to form 2-vinylthiazole. While 2-vinylthiazole can react with piperazine (Route B), it is unstable and often polymerizes into a "tar" if the amine is not immediately available or if radical inhibitors are absent.

Corrective Action:

  • Lower Temperature: Run the alkylation at 40–50°C instead of reflux.

  • Change Base: Switch from strong bases (like NaH or KOH) to milder, non-nucleophilic bases like DIPEA (Diisopropylethylamine) or

    
      in a polar aprotic solvent (DMF or MeCN).
    
  • Add Iodide: Add 0.1 eq of NaI (Sodium Iodide) .[1] This generates the 2-(2-iodoethyl)thiazole in situ (Finkelstein reaction), which is much more reactive toward SN2 substitution than elimination, allowing you to run the reaction at lower temperatures.

Issue 3: "I lose my product during the aqueous workup."

Diagnosis: High Water Solubility (Partition Coefficient).[1] The product contains a basic piperazine ring and a thiazole nitrogen.[1] At neutral or acidic pH, it is fully protonated and stays in the water. Even at basic pH, it is quite polar.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]

  • Solvent Choice: Do not use Diethyl Ether or Hexane.[1] Use DCM (Dichloromethane) or a mixture of Chloroform:Isopropanol (3:1) .[1] The alcohol helps extract the polar amine.

  • pH Control: Ensure the aqueous phase is pH > 12 (using NaOH) before extraction to ensure the piperazine is in the free base form.[1]

Optimized Experimental Protocol

Objective: Synthesis of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine via the Mono-Boc Protection Route (Highest Purity/Yield).

Step 1: Alkylation
  • Setup: In a 250 mL round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq, 10 mmol) and 2-(2-chloroethyl)-1,3-thiazole (1.1 eq, 11 mmol) in anhydrous Acetonitrile (50 mL).

  • Catalyst: Add Potassium Carbonate (

    
    , 3.0 eq, anhydrous, powder) and Sodium Iodide  (NaI, 0.1 eq, catalyst).
    
  • Reaction: Heat to 60°C under Nitrogen atmosphere for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

    • Note: The NaI accelerates the reaction, preventing the need for high heat that causes elimination.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate to an oil.

  • Purification (Optional but recommended): Pass through a short silica plug (elute with EtOAc) to remove excess alkyl halide.[1]

Step 2: Deprotection
  • Dissolution: Dissolve the crude Boc-intermediate in DCM (20 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (10 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Quench & Isolation (Critical):

    • Evaporate volatiles (DCM/TFA) under reduced pressure.

    • Redissolve the residue in minimal water.[1]

    • Basify to pH 14 using 4M NaOH (keep cool).[1]

    • Extract 4x with Chloroform:Isopropanol (3:1) .

    • Dry organic layer over

      
      , filter, and concentrate.
      

Expected Yield: 75–85% (over 2 steps).[1] Appearance: Pale yellow oil or low-melting solid.[1]

Visual Logic & Pathways

Figure 1: Reaction Pathway & Competition

This diagram illustrates the competition between the desired pathway and the yield-killing side reactions.[1]

ReactionPathways cluster_solution Solution: Boc-Protection Start 2-(2-chloroethyl)thiazole Vinyl 2-Vinylthiazole (Intermediate) Start->Vinyl Elimination (E2) High Temp/Strong Base Mono Target Product (Mono-alkylated) Start->Mono + Piperazine (SN2 Substitution) Pip Piperazine (1 eq) Base Base (Heat) Polymer Polymer/Tar (Yield Loss) Vinyl->Polymer Polymerization Vinyl->Mono + Piperazine (Michael Addn) Bis Bis-alkylated Impurity (Major Yield Loss) Mono->Bis + Start Material (Over-alkylation) BocPip 1-Boc-Piperazine BocProd Boc-Protected Intermediate BocPip->BocProd No Bis-alkylation possible

Caption: Mechanistic pathways showing the competition between direct substitution (blue), elimination/polymerization (yellow/red), and bis-alkylation (red).

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix to resolve your specific yield issue.

TroubleshootingTree Start Start: Low Yield Analysis CheckTLC Check TLC/LCMS of Crude Start->CheckTLC MultiSpot Multiple Spots? (High MW impurities) CheckTLC->MultiSpot Yes NoProd No Product? (Start Material Consumed) CheckTLC->NoProd Yes AqLoss Product in Aqueous Phase? CheckTLC->AqLoss Clean Crude, Low Isolated Yield BisAlk BisAlk MultiSpot->BisAlk Diagnosis: Bis-Alkylation Elim Elim NoProd->Elim Diagnosis: Elimination to Vinyl Sol3 Sol3 AqLoss->Sol3 Solution: Extract with CHCl3:IPA (3:1) Saturate Aqueous with NaCl Sol1 Sol1 BisAlk->Sol1 Solution: Use 1-Boc-Piperazine or 10eq Excess Piperazine Sol2 Sol2 Elim->Sol2 Solution: Lower Temp (<60°C) Add NaI Catalyst

Caption: Decision tree for diagnosing low yield based on crude reaction analysis.

References

  • BenchChem Technical Support Team. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem. Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine. Link

  • Fosbøl, P. L., et al. (2011).[1] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 5088–5093. Link

  • Mohamed, M. E., et al. (2024).[1] Synthesis of novel piperazine-based bis(thiazole) derivatives. ResearchGate. Link

Sources

"solubility issues with 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine in buffers"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Executive Summary: The "Amphiphilic Trap"

You are likely visiting this page because you have attempted to dissolve 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (CAS: 42270-37-1) directly in a neutral buffer (like PBS, pH 7.4) and encountered turbidity, precipitation, or "oiling out."

The Core Issue: This molecule exhibits a classic pH-dependent solubility cliff . While the piperazine ring is highly soluble in acidic conditions due to protonation, the free base form (predominant at higher pH) possesses significant lipophilic character driven by the thiazole moiety.

At pH 7.4, the molecule exists in an equilibrium where the concentration of the neutral free base may exceed its intrinsic solubility limit (


), causing it to crash out of solution—especially if you are working at stock concentrations (>10 mM).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon dilution into PBS. Why? A: This is the "Solvent Shock" effect.

  • Mechanism: DMSO solvates the hydrophobic thiazole and the neutral amine effectively. When you spike this into PBS (an aqueous, high-ionic-strength environment), the water molecules strip away the DMSO shell.

  • The Crash: If the final pH is near or above the pKa of the secondary amine (~9.0–9.5) or even within 2 pH units, the abundance of the neutral species combined with the "salting-out" effect of phosphate ions forces precipitation.

  • Fix: Do not dilute directly into static PBS. See Protocol A below.

Q2: My solution looks clear but has a "shimmer" or "oil droplets" at the bottom. Is this usable? A: No. This is "oiling out," a phase separation common with thiazole-piperazine derivatives.

  • Risk: The concentration in the supernatant is unknown and likely much lower than calculated.

  • Cause: The melting point of the hydrated free base is likely depressed, causing it to form a liquid-liquid phase separation rather than a crystalline precipitate.

  • Action: You must re-dissolve using the Acid-Ramp Method (Protocol B).

Q3: Can I just heat it to dissolve it? A: Proceed with caution. While heat increases solubility, piperazines are susceptible to oxidation (N-oxide formation) and the thiazole ring can be sensitive to thermal degradation in air. If you heat, you must use a sealed, argon-purged vial. Upon cooling, it will likely precipitate again if the pH is not optimized.

Part 2: Validated Experimental Protocols

Protocol A: The "Co-Solvent Step-Down" (For Biological Assays)

Use this when you must maintain pH 7.4 for cell/enzyme assays.

Materials:

  • Compound (Solid or DMSO stock)

  • Anhydrous DMSO

  • PBS (pH 7.4)[1][2]

  • 0.1 M HCl (optional)

Workflow:

  • Primary Solubilization: Dissolve the solid compound in 100% DMSO to a concentration 100x higher than your final target concentration (e.g., make a 10 mM stock for a 100 µM assay).

  • Intermediate Dilution (Critical Step):

    • Prepare a solution of 50% DMSO / 50% Water .

    • Dilute your 100x stock 1:1 into this mixture.

    • Why? This creates a hydration shell around the amine before it hits the high-salt buffer.

  • Final Drop: Slowly add this intermediate solution to your vortexing PBS.

    • Target: Final DMSO concentration < 1%.

Protocol B: The "Acid-Ramp" Method (For Stock Solutions)

Use this to create stable aqueous stocks without organic solvents.

Prerequisite: This method converts the free base into a soluble Hydrochloride (HCl) salt in situ.

StepActionMechanistic Rationale
1 Weigh compound into a glass vial.Avoid plastics; amines can stick to polypropylene.
2 Add 0.5 molar equivalents of water volume.Create a slurry.
3 Add 1.0 molar equivalent of 1M HCl.Protonates the secondary amine (N4), the most basic site.
4 Vortex until clear.Formation of the mono-cationic salt (High Solubility).
5 Dilute with water/buffer to volume.Now that it is ionic, it will tolerate dilution.
6 Check pH.If pH < 5.0, neutralize carefully with dilute NaOH only if necessary.

Part 3: Mechanistic Visualization

The following diagram illustrates the solubility equilibrium and the "Danger Zone" where precipitation occurs.

SolubilityPathway cluster_pH pH Dependent State Solid Solid Compound (Crystal Lattice) FreeBase Free Base (aq) (Neutral, Lipophilic) Low Solubility Solid->FreeBase Dissolution (Slow) FreeBase->Solid Crystallization Protonated Cationic Form (aq) (Protonated N4) High Solubility FreeBase->Protonated + H+ (Acidic pH) Precipitate Precipitate / Oil (Failed Solution) FreeBase->Precipitate Conc. > Solubility Limit (pH > 7.4) Protonated->FreeBase + OH- (Basic pH)

Figure 1: Solubility equilibrium of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine. The transition from the soluble cationic form to the insoluble free base occurs as pH increases, creating a risk of precipitation at physiological pH.

Part 4: Physicochemical Data Summary

PropertyValue (Approx)Implication for Solubility
pKa (N4 - Piperazine) ~9.0 - 9.5At pH 7.4, ~1-5% is neutral. This small fraction drives precipitation.
pKa (Thiazole N) ~2.5Negligible contribution to basicity at physiological pH.
LogP (Neutral) ~0.6 - 0.8Moderately lipophilic; requires organic cosolvent or protonation.
Hygroscopicity HighKeep desiccated. Absorbed water leads to weighing errors.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[4] Link

  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Piperazine Derivatives. BenchChem Knowledge Base. Link

  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine Compound Summary. National Center for Biotechnology Information. Link

  • Enea, O., et al. (1972). Thermodynamics of protonation of piperazine in aqueous solution. Journal of Chemical Thermodynamics. (Foundational reference for piperazine thermodynamics).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine before handling.

Sources

Technical Support Center: Stability & Handling of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Dashboard

This guide addresses the solution stability of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine . While the thiazole ring provides aromatic stability, the piperazine moiety—specifically the secondary amine at the N4 position—introduces significant susceptibility to environmental factors.

Primary Stability Risks:

  • Carbamate Formation (High Risk): The secondary amine rapidly reacts with atmospheric CO₂ in aqueous solutions.

  • Photo-oxidation (Medium Risk): The thiazole ring is susceptible to UV-induced singlet oxygen degradation.

  • Metal-Catalyzed Oxidation (Medium Risk): Trace metal ions (Fe²⁺, Cu²⁺) can catalyze radical formation at the piperazine ring.

Quick Diagnostic: Is My Sample Degraded?
ObservationLikely CauseImmediate Action
Cloudiness / Precipitate Carbamate Salt Formation (Reaction with CO₂)Acidify slightly (pH < 6) to reverse carbamate; degas solvents.
Yellowing / Browning N-Oxidation or Thiazole Ring Opening Check storage conditions (Light/Air). Irreversible degradation.
"Ghost" Peaks in LC-MS Thermal Reversion of Carbamates in SourceUse acidic mobile phase; ensure fresh sample prep.

Diagnostic Logic Tree

Use the following decision tree to troubleshoot stability issues observed during your experiments.

TroubleshootingTree Start Start: Observed Issue IssueType What is the primary symptom? Start->IssueType Precipitation Precipitation / Haze IssueType->Precipitation ColorChange Yellowing / Darkening IssueType->ColorChange BadData Inconsistent LC-MS Data IssueType->BadData CheckSolvent Is solvent aqueous/basic? Precipitation->CheckSolvent CheckLight Was sample exposed to light? ColorChange->CheckLight CheckGhost Ghost peaks at M+44? BadData->CheckGhost CO2Reaction Cause: Carbamate Formation (CO2) CheckSolvent->CO2Reaction Yes (pH > 8) SolubilityLimit Cause: Free Base Insolubility CheckSolvent->SolubilityLimit No (Organic) PhotoDeg Cause: Thiazole Photo-oxidation CheckLight->PhotoDeg Yes Oxidation Cause: N-Oxide Formation CheckLight->Oxidation No (Dark Storage) CarbamateArtifact Artifact: Carbamate Dissociation CheckGhost->CarbamateArtifact Yes ColumnFouling Issue: Column Carryover CheckGhost->ColumnFouling No

Figure 1: Decision logic for diagnosing instability based on visual and analytical symptoms.

Technical Deep Dive: Degradation Mechanisms

To ensure the integrity of your data, you must understand why the molecule degrades.

A. The "CO₂ Trap" (Carbamate Formation)

The piperazine ring contains a secondary amine (N4). In neutral to basic aqueous solutions, this amine acts as a nucleophile, attacking atmospheric Carbon Dioxide (CO₂).

  • Mechanism:

    
    
    
  • Impact: This forms a zwitterionic carbamate species. In non-polar solvents, this species is often insoluble, leading to unexplained precipitation. In LC-MS, it can create confusing mass spectra (M+44 peaks) or unstable retention times.

  • Prevention: This reaction is reversible. Lowering the pH (acidification) decarboxylates the compound, returning it to the parent amine.

B. Oxidative Instability
  • N-Oxidation: The tertiary amine (N1, attached to the ethyl linker) and the secondary amine (N4) are prone to oxidation by dissolved oxygen, forming N-oxides. This is accelerated by trace metals (Iron/Copper) often found in lower-grade solvents.

  • Thiazole Photo-degradation: While the thiazole ring is aromatic, it can absorb UV light, leading to the formation of singlet oxygen sensitizers or direct ring cleavage (S-C bond rupture) under high-intensity light.[1]

DegradationPathways Parent Parent Molecule (Secondary Amine) Carbamate Carbamate Adduct (M+44, Precipitate) Parent->Carbamate Reversible (pH dependent) NOxide N-Oxide (M+16, Yellowing) Parent->NOxide Irreversible RingOpen Thiazole Ring Cleavage (Complex Mix) Parent->RingOpen Irreversible CO2 + CO2 (Air) CO2->Carbamate O2 + O2 / Metals O2->NOxide UV + UV Light UV->RingOpen

Figure 2: Primary degradation pathways. Note that Carbamate formation is reversible, while Oxidation and Photolysis are not.

Troubleshooting Guides (FAQ)

Q1: My DMSO stock solution turned yellow after 1 week at room temperature. Is it still usable?

Answer: Likely No. Yellowing in piperazine/thiazole derivatives typically indicates N-oxide formation or thiazole ring degradation.

  • Root Cause: DMSO is hygroscopic and can facilitate oxidative processes if not degassed.

  • Validation: Run a quick LC-MS. If you see a peak at M+16 (Oxygen insertion), the sample is compromised.

  • Corrective Action: Discard. For future stocks, store in anhydrous DMSO under Argon at -20°C.

Q2: I see a "Ghost Peak" in my LC-MS that disappears when I acidify the sample.

Answer: This is the Carbamate Artifact . The secondary amine reacted with dissolved CO₂ in your mobile phase or sample vial.

  • Explanation: The carbamate (

    
    ) exists in solution but decomposes back to the parent amine + CO₂ in the hot, acidic environment of the electrospray ionization (ESI) source. However, if the decomposition isn't 100% efficient before detection, or if the carbamate separates chromatographically, you see split peaks or mass shifts.
    
  • Protocol Fix: Ensure your LC mobile phase contains at least 0.1% Formic Acid or TFA to force the equilibrium entirely to the protonated amine form (

    
    ), which cannot react with CO₂.
    
Q3: The compound precipitates when I dilute it into PBS (pH 7.4).

Answer: This is likely a pKa / Solubility Mismatch .

  • Science: The piperazine nitrogens are basic.[2] At pH 7.4, a significant fraction may be unprotonated (free base). The free base is less polar and may interact with the lipophilic thiazole ring to reduce water solubility.

  • Solution:

    • Lower the pH of your buffer to < 6.0 (e.g., MES buffer).

    • Pre-dissolve in DMSO (up to 1-5% final concentration) before adding to the aqueous buffer.

Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to ensure >6 months stability.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide). Avoid water or alcohols for long-term storage.

  • Concentration: Prepare at 10 mM to 50 mM . Higher concentrations are generally more stable (self-buffering).

  • Inert Atmosphere: Flush the vial headspace with Argon or Nitrogen gas immediately after use.

  • Storage: Store at -20°C or -80°C .

  • Container: Use Amber glass vials (silanized preferred) to prevent surface adsorption and UV damage.

Protocol B: LC-MS Method for Stability Testing

Use this method to validate purity.

ParameterSettingReason
Column C18 Reverse Phase (e.g., Waters XBridge)Standard retention for polar amines.
Mobile Phase A Water + 0.1% Formic Acid CRITICAL: Acid keeps amine protonated, preventing CO₂ reaction.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 10 minThiazole is moderately lipophilic; requires gradient.
Detection UV (254 nm) + ESI Positive Mode254 nm detects the Thiazole ring; ESI detects the mass.

References & Authority

  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science.[3]

    • Establishes the kinetics of piperazine-CO₂ reaction (Carbamate formation).

  • BenchChem Technical Support. (2025). Preventing Photo-degradation of Thiazole Derivatives.[1]

    • Provides guidelines on thiazole sensitivity to UV light and singlet oxygen.

  • PubChem Compound Summary. (2025). 1-(Thiazol-2-yl)piperazine.[4] National Library of Medicine.

    • Source for structural properties and basic safety data.

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

    • The gold standard framework for stress testing (Hydrolysis, Oxidation, Photolysis).

Sources

Technical Support Center: Crystallization of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, providing not just solutions but the underlying scientific principles to empower your process development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Question: I've attempted to crystallize my compound, but instead of forming solid crystals, it separates from the solution as a viscous liquid or oil. Why does this happen and what are the corrective actions?

Answer: "Oiling out," or liquid-liquid phase separation, is a common but problematic phenomenon in crystallization.[1] It occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the compound's melting point in that specific solvent environment.[2] This is particularly challenging because the resulting oil is often a good solvent for impurities, and its eventual solidification typically leads to an amorphous, impure solid rather than a well-defined crystalline lattice.[1][2]

Root Causes & Strategic Solutions:

  • Excessive Supersaturation: This is the most frequent cause.[1] Supersaturation is the driving force for crystallization, but when it is generated too rapidly, the system can bypass the nucleation and growth phases, leading directly to liquid-phase separation.

    • Solution 1: Reduce Cooling Rate. A slower, more controlled cooling profile prevents a rapid spike in supersaturation.[3][4] This gives molecules more time to orient themselves correctly into a crystal lattice. A programmed cooling rate is often more effective than simply placing the flask in an ice bath.[5][6]

    • Solution 2: Slow Down Anti-Solvent Addition. If using an anti-solvent method, add the anti-solvent dropwise and with vigorous stirring.[] This avoids creating localized zones of very high supersaturation where the compound is forced out of solution as an oil.[1]

  • High Impurity Levels: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[8][9]

    • Solution 3: Enhance Purification. If you suspect impurities, consider an additional purification step before crystallization, such as column chromatography or treatment with activated charcoal to remove colored or carbon-based impurities.[2][8]

  • Inappropriate Solvent Choice: The solvent system itself can be the culprit. If your compound is excessively soluble, it may require a very low temperature to crystallize, increasing the risk of oiling out.

    • Solution 4: Re-evaluate Your Solvent System. Add more of the primary ("good") solvent to decrease the overall concentration before cooling.[2][8] Alternatively, a different solvent system where the compound has slightly lower solubility at high temperatures might be necessary. A systematic solvent screening is highly recommended (see Protocol 1).

Issue 2: No crystals are forming at all. The solution remains clear even after cooling.

Question: I have dissolved my 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine sample in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

Answer: This indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur. The system is likely in a metastable state where it is saturated, but lacks the energy or nucleation sites to initiate crystal formation.[10]

Methods to Induce Nucleation:

  • Seeding: This is the most powerful and controlled method.[11] Introduce a very small amount of a previously obtained crystal of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine into the solution.[12][13] This seed crystal acts as a template, bypassing the primary nucleation barrier and promoting controlled crystal growth.[14]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[13] The microscopic imperfections and glass particles created can serve as heterogeneous nucleation sites.[15]

  • Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[13] After reconcentrating, allow it to cool slowly again.

  • Further Cooling: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator (0-4°C).[13][16] Be mindful that very rapid cooling can lead to the formation of many small crystals.[3]

Issue 3: My crystals are extremely fine needles or powder. How can I grow larger, more robust crystals?

Question: I am able to get a solid product, but the crystal habit is undesirable for downstream processing (e.g., filtration, drying). The particles are very small, leading to slow filtration and poor flow. How can I improve the crystal size and shape?

Answer: The formation of very small crystals or needles typically results from rapid nucleation, where many nuclei form simultaneously, leaving insufficient solute for each to grow large.[] The goal is to shift the balance from nucleation to crystal growth.

Strategies for Crystal Growth Control:

  • Slow Down Supersaturation: As with preventing oiling out, a slow and controlled approach is key. A slower cooling rate or a more gradual addition of anti-solvent will favor the growth of existing crystals over the formation of new nuclei.[3][11]

  • Reduce Solute Concentration: Start with a slightly more dilute solution (e.g., 5-10% more solvent). This raises the saturation point, meaning crystals will start to form at a lower temperature and at a slower rate, promoting larger crystal growth.

  • Agitation Control: The stirring rate can influence crystal size. While adequate mixing is needed to maintain a homogenous solution, excessively high shear can lead to crystal breakage (secondary nucleation), resulting in a smaller final particle size. Experiment with lower agitation speeds once nucleation has begun.

  • Solvent System Optimization: The choice of solvent significantly impacts crystal habit.[17][18] Polar, protic solvents might favor different crystal faces and growth patterns compared to non-polar, aprotic solvents due to specific intermolecular interactions with the piperazine and thiazole moieties. A systematic screening is advisable.

Issue 4: I'm observing different crystal forms (polymorphs) between batches. How do I ensure consistency?

Question: My characterization data (e.g., DSC, PXRD) suggests that I am isolating different crystalline forms of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine in different experiments. This is a major concern for regulatory filings. How can I control polymorphism?

Answer: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical parameter in pharmaceutical development as it affects solubility, stability, and bioavailability.[19][20][21][22] Controlling it is essential for producing a consistent active pharmaceutical ingredient (API).

Key Control Strategies for Polymorphism:

  • Seeding: This is the most robust method for ensuring the formation of a desired polymorph.[12][23] By adding seed crystals of the target polymorph, you template its growth and bypass the spontaneous nucleation of other, potentially less stable forms.[10][11] The seed source should be well-characterized and consistent.[12]

  • Strict Process Parameter Control: Different polymorphs can be favored under different thermodynamic and kinetic conditions.[21] Factors that must be strictly controlled include:

    • Solvent Choice: The solvent can direct the formation of a specific polymorph, sometimes even forming solvates (where solvent is incorporated into the crystal lattice).[19][24]

    • Temperature: Some compounds have polymorphs that are stable at different temperatures. Knowing the transition temperature between forms is crucial.[21]

    • Supersaturation Level: High levels of supersaturation may favor the formation of a metastable (less stable) polymorph, which might later convert to the stable form.[21]

Visual Troubleshooting Workflows

The following diagrams provide logical decision-making pathways for common crystallization issues.

G start Experiment Start: Dissolve Compound & Cool outcome Observe Outcome start->outcome oiling_out Problem: 'Oiling Out' (Liquid Droplets Form) outcome->oiling_out Yes no_crystals Problem: No Crystals (Clear Solution) outcome->no_crystals No good_crystals Success: Crystals Formed outcome->good_crystals Partially oil_q1 Is supersaturation rate too high? oiling_out->oil_q1 noxtal_q1 Induce Nucleation no_crystals->noxtal_q1 oil_a1 Action: 1. Decrease cooling rate. 2. Add anti-solvent slower. oil_q1->oil_a1 Yes oil_q2 Is concentration too high? oil_q1->oil_q2 No oil_a1->start Retry oil_a2 Action: Add more primary solvent. oil_q2->oil_a2 Yes oil_q3 Consider new solvent system oil_q2->oil_q3 No oil_a2->start Retry noxtal_a1 Action: 1. Add seed crystal. 2. Scratch flask inner wall. noxtal_q1->noxtal_a1 Try First noxtal_q2 Is solution too dilute? noxtal_q1->noxtal_q2 If ineffective noxtal_a1->outcome Re-evaluate noxtal_a2 Action: Evaporate some solvent and re-cool. noxtal_q2->noxtal_a2 Yes noxtal_a3 Action: Cool to a lower temperature (e.g., 0°C). noxtal_q2->noxtal_a3 No noxtal_a2->start Retry noxtal_a3->start Retry

Caption: General troubleshooting workflow for crystallization.

Key Experimental Protocols

Protocol 1: Systematic Anti-Solvent Crystallization

This protocol is designed to systematically find conditions for crystallizing 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine using an anti-solvent approach.

  • Solvent Selection:

    • Identify a "solvent" in which the compound is readily soluble (e.g., methanol, ethanol, acetone).

    • Identify a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, heptane, diethyl ether).[25]

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature (e.g., 40°C).

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Anti-Solvent Addition:

    • Set the solution to stir at a moderate rate.

    • Add the anti-solvent dropwise using a syringe pump for precise control.[] A slow addition rate is critical to avoid oiling out.[26]

    • Observe the solution for the first sign of persistent turbidity (cloudiness). This is the point of nucleation.

  • Crystal Growth: Once turbidity is observed, stop or significantly slow the anti-solvent addition. Allow the solution to stir at room temperature for several hours to mature the crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Data Presentation: Solvent Properties

Choosing an appropriate solvent is the most critical first step in developing a crystallization process.[][18][27] The table below lists common laboratory solvents that could be screened for the crystallization of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine, a molecule with both polar (piperazine, thiazole nitrogens) and non-polar (ethyl linker, aromatic rings) characteristics.

Solvent ClassExample SolventBoiling Point (°C)Polarity (Dielectric Const.)Potential Use
Alcohols Methanol6532.7Good primary solvent
Ethanol7824.5Good primary solvent
Isopropanol (IPA)8218.3Good primary solvent
Ketones Acetone5620.7Good primary solvent
Methyl Ethyl Ketone8018.5Good primary solvent
Ethers Diethyl Ether354.3Potential anti-solvent
MTBE554.5Potential anti-solvent
Hydrocarbons Heptane981.9Good anti-solvent
Toluene1112.4Primary solvent (less polar)
Aqueous Water10080.1Potential anti-solvent

References

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. Available from: [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. PharmaCores. Available from: [Link]

  • Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable. Available from: [Link]

  • Brainly. (2024). [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. Brainly. Available from: [Link]

  • Scribd. Cooling Crystallisation | PDF | Crystallization | Solubility. Scribd. Available from: [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available from: [Link]

  • EBNER. Cooling Crystallization & Crystallizers. EBNER. Available from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]

  • CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. Available from: [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available from: [Link]

  • SATHEE. Chemistry Crystallization. SATHEE. Available from: [Link]

  • Encyclopedia.pub. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • ijprajournal. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. ijprajournal. Available from: [Link]

  • RM@Schools. Antisolvent Crystallization. RM@Schools. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available from: [Link]

  • MIT. Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Available from: [Link]

  • APC. Solvent Selection - (API) Solubility. APC. Available from: [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Technobis Crystallization Systems. Available from: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Reddit. Available from: [Link]

  • Scribd. Understanding Oiling Out in Crystallization | PDF | Cooking, Food & Wine. Scribd. Available from: [Link]

  • MDPI. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI. Available from: [Link]

  • ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Available from: [Link]

  • ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. Available from: [Link]

  • Google Patents. WO2006045795A2 - Processes involving the use of antisolvent crystallization. Google Patents.
  • White Rose Research Online. Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Available from: [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Scribd. Available from: [Link]

  • ResearchGate. (2025). (PDF) Anti-Solvent Crystallization. ResearchGate. Available from: [Link]

  • IUCr Journals. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCr Journals. Available from: [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available from: [Link]

  • RSC Publishing. (2018). Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations. RSC Publishing. Available from: [Link]

  • MDPI. Microgravity-Grown Crystals as Seeds for Pharmaceutical Compounds. MDPI. Available from: [Link]

  • Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available from: [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available from: [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. ACS Publications. Available from: [Link]

  • Semantic Scholar. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Semantic Scholar. Available from: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

  • SciSpace. (2016). Crystalline products of CO2capture by piperazine aqueous solutions. SciSpace. Available from: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Available from: [Link]

  • PMC - NIH. Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). PMC - NIH. Available from: [Link]

  • ResearchGate. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][][19]benzothiazole-4-carboxylate. ResearchGate. Available from: [Link]

  • Patent 0091220. Thiazole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • PubChem. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806. PubChem. Available from: [Link]

Sources

"optimization of reaction conditions for thiazole ring formation"

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Thiazole Ring Formation

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: Beyond the Textbook Protocol

Welcome to the technical support hub for thiazole synthesis. While the Hantzsch synthesis (1887) remains the cornerstone of thiazole chemistry, standard textbook protocols often fail in complex drug discovery contexts due to variable yields, regio-isomerization, and purification bottlenecks.

This guide moves beyond "add A to B." We analyze the causality of failure—why your


-haloketone degraded before reaction, why your regioselectivity flipped under acidic conditions, and how to transition to green, catalytic systems without sacrificing yield.

Module 1: The Hantzsch Synthesis (Optimization & Standard Protocol)

The Mechanistic Reality

The Hantzsch reaction is a condensation between an


-haloketone and a thioamide.[1] The mechanism involves two distinct steps:
  • 
     Attack:  The sulfur of the thioamide attacks the 
    
    
    
    -carbon of the haloketone (Kinetic control).[2]
  • Cyclodehydration: The nitrogen attacks the carbonyl, followed by water elimination (Thermodynamic control).

Critical Insight: The reaction is highly sensitive to the tautomeric state of the thioamide. In highly acidic media, the nitrogen becomes protonated, deactivating the nucleophile or altering the attack vector, leading to 2-imino-2,3-dihydrothiazole byproducts rather than the desired aromatic thiazole.

Standard Optimized Protocol (High-Throughput Compatible)

Replaces traditional reflux with controlled microwave irradiation.

  • Stoichiometry: 1.0 equiv

    
    -haloketone : 1.2 equiv Thioamide.
    
  • Solvent: Ethanol (Absolute) or PEG-400 (Green alternative).

  • Additives: 0.5 equiv

    
     (Acid scavenger—prevents retro-aldol degradation).
    
  • Condition: Microwave irradiation at 80°C for 15–20 minutes (vs. 4–6 hours reflux).

  • Workup: Pour into 5% aqueous

    
    . Filter precipitate.[1][2][3]
    
Visualizing the Pathway & Failure Points

HantzschMechanism Start Reagents: Alpha-Haloketone + Thioamide Inter Intermediate: S-alkylated Thioimidate Start->Inter SN2 Attack (Kinetic Step) Degrade Degradation: Polymerized Haloketone Start->Degrade Old Reagent/ Light Exposure Product Product: 1,3-Thiazole Inter->Product Cyclodehydration (-H2O) Byproduct Byproduct: 2-imino-2,3-dihydrothiazole Inter->Byproduct Acidic pH (Tautomer Shift)

Figure 1: Mechanistic flow of Hantzsch synthesis showing critical divergence points where pH and reagent quality dictate product vs. byproduct formation.

Module 2: Troubleshooting & FAQs

Issue 1: "My yield is consistently <40% despite clean TLC."

Diagnosis: This is often due to the volatility and instability of


-haloketones. These reagents are lachrymators and degrade upon exposure to light/moisture, forming polymers that do not react but complicate purification.

Technical Solution: The One-Pot "In-Situ" Protocol Do not isolate the haloketone. Generate it in situ to avoid degradation.

  • Protocol: React the parent ketone with N-Bromosuccinimide (NBS) and p-Toluenesulfonic acid (p-TsOH) in acetonitrile first. Once conversion is complete (check TLC), add the thioamide directly to the same pot and reflux.

  • Benefit: Increases yield by 20–30% by bypassing isolation losses.

Issue 2: "I'm seeing a regioisomer impurity (2-imino species)."

Diagnosis: You are likely running the reaction in a strongly acidic environment (or generating excess HBr without a scavenger).

  • Mechanism: In strong acid (

    
    ), the thioamide nitrogen protonates. This favors the formation of the kinetic isomer (2-imino-2,3-dihydrothiazole) over the thermodynamic aromatic thiazole.
    
  • Fix: Add Sodium Acetate (NaOAc) or perform the reaction in Ethanol/Water (1:1) which buffers the generated acid naturally.

Issue 3: "Green Chemistry requirements prohibit chlorinated solvents."

Diagnosis: Traditional methods use DCM or Chloroform for extraction. Solution: Switch to PEG-400 or Water/Glycerol systems.

Table 1: Solvent System Optimization Matrix

Solvent SystemTemp/TimeYield (Avg)Green ScoreNotes
Ethanol (Reflux) 78°C / 4h75-85%ModerateStandard. Requires acid scavenger.
PEG-400 80°C / 30m88-92%HighRecyclable solvent. Product precipitates on water addition.[2]
Water (

-CD)
50°C / 2h80-85%Very HighUses

-Cyclodextrin as phase transfer catalyst.
Solvent-Free Grinding60-70%HighMechanochemistry. Good for simple substrates only.

Module 3: Advanced Catalytic Approaches

For difficult substrates (e.g., sterically hindered ketones), thermal energy is insufficient. We recommend Solid Acid Catalysis or Iodine-promoted cyclization .

Protocol: Iodine-Catalyzed Oxidative Cyclization

This method is superior for forming 2-aminothiazoles from ketones and thiourea without using


-haloketones (avoiding toxic reagents entirely).
  • Reagents: Ketone (1 mmol), Thiourea (2 mmol), Iodine (

    
    , 1.1 mmol).
    
  • Solvent: Ethanol (5 mL).

  • Process: Stir at reflux for 3-4 hours.

  • Mechanism:

    
     halogenates the ketone in situ and activates the sulfur for nucleophilic attack simultaneously.
    
  • Workup: Wash with

    
     (sodium thiosulfate) to remove excess iodine.
    
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield / Impurities Step1 Check Reagent Integrity (Is Haloketone dark/fuming?) Problem->Step1 Step2 Switch to One-Pot (Ketone + NBS) Step1->Step2 Yes (Degraded) Step3 Check pH of Reaction Step1->Step3 No (Clean) Step4 Buffer with NaOAc (Prevent Isomerization) Step3->Step4 Acidic (pH < 3) Step5 Check Sterics Step3->Step5 Neutral Step6 Use Iodine Catalyst (Higher Reactivity) Step5->Step6 Bulky Groups

Figure 2: Decision matrix for troubleshooting common thiazole synthesis failures.

References

  • Hantzsch, A. (1887).[4][5] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Kashyap, S. J., et al. (2012). Synthesis of Thiazole Derivatives via Hantzsch Reaction: A Review. Journal of Heterocyclic Chemistry.
  • Potewar, T. M., et al. (2008).[6] One-pot synthesis of 2-aminothiazoles using iodine as a catalyst. Tetrahedron Letters, 49(2), 248-251. (Source for Iodine protocol).

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.[7] Link (Source for pH-dependent isomerization).

  • BenchChem Technical Support. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. Link (General troubleshooting data).

Sources

Technical Support Center: Synthesis of N-Alkyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core linker in drugs ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Posaconazole). However, its dual-nitrogen nucleophilicity creates a specific set of synthetic challenges.

This guide addresses the three most critical failure modes in N-alkyl piperazine synthesis: uncontrolled poly-alkylation , loss of regioselectivity in substituted rings , and reductive amination side products .

Module 1: The "Poly-Alkylation" Trap

Issue: "I am trying to synthesize a mono-N-alkyl piperazine using an alkyl halide, but I consistently isolate significant amounts of


-dialkyl piperazine and quaternary ammonium salts."
Root Cause Analysis

Piperazine is a symmetric diamine.[1] Upon mono-alkylation, the product (


-alkyl piperazine) often retains nucleophilicity comparable to—or sometimes greater than—the starting material, depending on the electronic nature of the alkyl group. In a 1:1 stoichiometric reaction, as the concentration of the starting piperazine decreases, the alkylating agent begins reacting with the newly formed mono-alkyl product, leading to bis-alkylation (1,4-disubstitution) and eventual quaternization.
Troubleshooting & Solutions
StrategyMechanism of ActionProsCons
High Dilution & Excess Use 5–10 equivalents of piperazine relative to the alkyl halide.Statistically favors the collision of electrophile with unreacted piperazine.[2]Requires removal of large excess piperazine during workup.
Mono-Protection Use

-Boc-piperazine or

-Cbz-piperazine.
Chemically blocks one nitrogen, rendering it non-nucleophilic.Adds two steps (protection and deprotection) to the workflow.
Acid Salt Control React piperazine monohydrochloride (or mono-acetate).Protonates one nitrogen, deactivating it electronically (

difference).
Solubility can be an issue; requires careful pH control.
Q&A: Specific Scenarios

Q: I cannot use protecting groups due to downstream compatibility issues. How do I optimize the "Excess Piperazine" method? A: You must modify the addition order. Do not add piperazine to the alkyl halide. Instead, dissolve 5–10 equivalents of piperazine in the solvent (e.g., Acetonitrile or DMF) and add the alkyl halide dropwise over a prolonged period (1–2 hours) at low temperature (0°C). This ensures the electrophile is always the limiting reagent locally [1].

Q: My product is a quaternary salt. Why? A: You likely used a highly reactive electrophile (e.g., methyl iodide, benzyl bromide) with a strong base (e.g., NaH) or prolonged heating. Switch to a milder base (


 or 

) and conduct the reaction at room temperature. If using methyl iodide, consider switching to dimethyl sulfate or reductive amination to avoid "runaway" methylation.

Module 2: Regioselectivity in 2-Substituted Piperazines

Issue: "When alkylating 2-methylpiperazine, I get a mixture of N1-alkyl and N4-alkyl products. I specifically need the N4-isomer."

Technical Insight

In 2-substituted piperazines (e.g., 2-methyl, 2-carboxylic esters), the two nitrogens are chemically distinct.

  • N1 (Adjacent to substituent): Sterically hindered.

  • N4 (Distal to substituent): Less hindered, generally more nucleophilic.

However, electronic effects can invert this. For example, in piperazine-2-carboxylates, the electron-withdrawing ester reduces the nucleophilicity of N1, making N4 the dominant nucleophile [2].

Visualizing the Selectivity Pathway

Regioselectivity Start 2-Substituted Piperazine (R = Me, COOMe, etc.) Reaction Reaction with Electrophile (E+) Start->Reaction N1_Product N1-Alkylated Product (Sterically Disfavored) Reaction->N1_Product High Temp / Strong Base (Thermodynamic Control) N4_Product N4-Alkylated Product (Sterically Favored) Reaction->N4_Product Mild Base / Low Temp (Kinetic Control)

Caption: Kinetic control typically favors N4-alkylation due to lower steric hindrance.

Troubleshooting Guide

Q: How do I maximize N4-selectivity? A: Rely on steric hindrance. Use a bulky electrophile and a mild base (


) in a polar aprotic solvent (MeCN). Avoid strong bases like NaH, which can deprotonate both positions indiscriminately, leading to lower selectivity.

Q: I need the N1-substituted product. How do I force it? A: You cannot easily force direct N1 alkylation over N4. The standard protocol is:

  • Protect N4 (e.g., using

    
    ; N4 reacts faster with the protecting group).
    
  • Alkylate N1 with your desired group.

  • Deprotect N4.

Module 3: Reductive Amination Pitfalls

Issue: "I switched to reductive amination to avoid over-alkylation, but the reaction stalls or yields a reduced alcohol side product."

Root Cause Analysis

Reductive amination involves two steps: imine formation (equilibrium) and reduction (irreversible).

  • Side Reaction A (Direct Reduction): If the reducing agent is too strong (e.g.,

    
    ) or added too early, it reduces the aldehyde/ketone to an alcohol before the imine forms.
    
  • Side Reaction B (Enamine Stalling): With hindered ketones, the intermediate may not form or reduce efficiently.

Optimization Protocol

Q: Which reducing agent should I use? A: Use Sodium Triacetoxyborohydride (STAB) (


). It is mild and generally does not reduce aldehydes/ketones significantly at neutral pH, but rapidly reduces the protonated iminium ion formed with the amine [3].

Q: The reaction is stuck. What now? A:

  • Check pH: The formation of the iminium ion requires slight acid catalysis. Ensure the pH is roughly 5–6. If using a free base piperazine, add 1 eq. of Acetic Acid.

  • Drying Agents: Water is a byproduct of imine formation. Add molecular sieves (

    
    ) or 
    
    
    
    to the reaction mixture to push the equilibrium toward the imine before adding the reducing agent.

Experimental Protocols

Protocol A: Synthesis of Mono-N-Alkyl Piperazine (Excess Method)

Best for simple alkyl chains where protecting groups are too costly/slow.

Materials:

  • Piperazine (anhydrous): 100 mmol (8.61 g)

  • Alkyl Bromide (e.g., Benzyl bromide): 10 mmol (1.71 g)

  • Solvent: Acetonitrile (100 mL)

  • Base:

    
     (powdered, dried): 15 mmol
    

Step-by-Step:

  • Dissolution: Dissolve piperazine (10 eq) in Acetonitrile in a round-bottom flask. Add

    
    .
    
  • Cooling: Place the flask in an ice bath (0°C).

  • Addition: Dissolve the Alkyl Bromide in 10 mL Acetonitrile. Add this solution dropwise via an addition funnel or syringe pump over 60 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (Critical):

    • Filter off solids (

      
       and KBr).
      
    • Concentrate the filtrate to remove most solvent.

    • Removal of Excess Piperazine: Add water (50 mL). Piperazine is highly water-soluble. Extract the product with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL). The mono-alkylated product will partition into the organic layer, while the vast majority of unreacted piperazine remains in the water.
      
    • Wash organic layer with brine, dry over

      
      , and evaporate.[2]
      
Protocol B: Regioselective N4-Alkylation of Methyl Piperazine-2-carboxylate

Demonstrates steric/electronic control.

Materials:

  • Methyl piperazine-2-carboxylate: 10 mmol

  • Alkyl Halide: 10 mmol

  • Base:

    
     (Triethylamine): 12 mmol
    
  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step:

  • Dissolve the piperazine derivative in DCM at 0°C.

  • Add

    
    .
    
  • Add the alkyl halide slowly.[2][3]

  • Stir at 0°C to RT. (Low temperature enhances N4 selectivity over N1).

  • Monitor by TLC.[1][2][4][5][6] N4-alkylation is significantly faster.

  • Standard aqueous workup.[7]

References

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

[1]

Current Status: Operational Role: Senior Application Scientist Scope: Degradation Mechanisms, Troubleshooting, and Analytical Method Optimization

Module 1: Oxidative Degradation Pathways

The Issue: "I am seeing +16 Da and +32 Da impurities in my LC-MS spectrum after storage."

Root Cause Analysis

The piperazine ring, specifically the secondary amine (N4 position) and the tertiary amine (N1 position), is the primary site of oxidative attack. While the thiazole ring is aromatic and relatively robust, the piperazine moiety acts as an electron-rich sink for reactive oxygen species (ROS).

The Mechanism:

  • N-Oxidation (Primary Pathway): The secondary amine is highly susceptible to oxidation by peroxides or atmospheric oxygen, forming the N-oxide (+16 Da).[1] Continued stress leads to the N,N'-dioxide (+32 Da).

  • S-Oxidation (Secondary Pathway): Under harsh oxidative stress (e.g., high

    
    ), the sulfur atom in the thiazole ring can oxidize to a sulfoxide  and subsequently a sulfone .
    
  • Dealkylation: Oxidative cleavage of the ethyl bridge (C-N bond breakage) releases free piperazine and 2-thiazoleacetaldehyde.

Visualization: Oxidative Cascade

The following diagram details the step-by-step degradation logic.

OxidativePathwaysParentParent Molecule(MW: ~197 Da)NOxideN-Oxide Impurity(+16 Da)Parent->NOxideAtmospheric O2 / Peroxides(Fastest Step)SulfoxideThiazole S-Oxide(Rare, +16 Da)Parent->SulfoxideStrong Oxidant (H2O2)CleavageDealkylation Products(Piperazine + Aldehyde)Parent->CleavageRadical InitiatedC-N Bond ScissionDiNOxideN,N'-Dioxide(+32 Da)NOxide->DiNOxideContinued Oxidation

Figure 1: Oxidative degradation cascade showing mass shifts relative to the parent molecule.

Troubleshooting Protocol: Oxidative Stress
SymptomDiagnosisCorrective Action
+16 Da Peak Mono-N-oxide formation.[1]Sparge solvents with Argon/Helium. Add antioxidant (e.g., BHT or Ascorbic Acid) to the mobile phase if analyzing trace levels.
+30 Da Peak N-Nitroso impurity (Safety Alert).[1]Check for nitrites in water sources or excipients. Secondary amines react rapidly with nitrites to form carcinogenic nitrosamines.
Baseline Drift Polarity shift due to N-oxides.[1]N-oxides are highly polar.[1] Reduce organic modifier in early HPLC gradient to retain them, or switch to HILIC mode.

Module 2: Photolytic Instability (Thiazole Ring)

The Issue: "My sample purity drops when left on the benchtop, even in solid state."

Expert Insight

Thiazole derivatives are photosensitive.[2][3] Upon exposure to UV/VIS light, the thiazole ring can undergo excitation, leading to reaction with singlet oxygen (

Key Reaction:

  • Photo-oxidation: The thiazole ring can react with singlet oxygen via a [4+2] cycloaddition (Diels-Alder type) to form an unstable endoperoxide, which rearranges to ring-opened products (thioamides or nitriles).[1]

  • Reference Grounding: Similar degradation is observed in Ziprasidone and Riluzole analogs, where the heterocyclic ring absorbs UV light and initiates radical chemistry [1, 2].

Experimental Validation: Photostability Setup

To confirm photolysis versus thermal degradation, perform this paired experiment:

  • Sample A (Light Exposed): Place 10 mg solid in a clear glass vial. Expose to 1.2 million lux hours (ICH Q1B standard).

  • Sample B (Dark Control): Place 10 mg solid in an amber vial wrapped in aluminum foil. Place next to Sample A to control for temperature.

  • Analysis: If Sample A shows degradation >0.5% and Sample B is stable, the pathway is photolytic.

Module 3: Analytical Method Troubleshooting

The Issue: "I cannot separate the parent peak from the degradation products."

The Challenge

The parent molecule is a basic amine. Its degradation products (N-oxides) are even more polar and basic, leading to peak tailing and co-elution on standard C18 columns.[1]

Recommended Method Parameters (HPLC/UPLC)
  • Column: Use a Polar-Embedded C18 or Phenyl-Hexyl column.[1] The phenyl interaction aids in separating the aromatic thiazole moiety from non-aromatic degradants.

  • Mobile Phase pH: High pH (pH > 9.0) using Ammonium Bicarbonate is often superior for piperazines, suppressing protonation and improving peak shape.

    • Note: Ensure your column is alkali-stable (e.g., hybrid particle technology).[1]

  • Ion Pairing: If low pH (Formic acid) is required for MS sensitivity, add 5-10 mM Ammonium Formate to sharpen the amine peaks.

Visualization: Troubleshooting Logic

TroubleshootingStartIssue: Poor Separationof ImpuritiesCheckpHIs Mobile PhasepH < 3?Start->CheckpHTailPeak Tailing?CheckpH->TailYesCoelutionCo-elution withParent?CheckpH->CoelutionNoAction1Switch to High pH (pH 10)(Suppress Ionization)Tail->Action1Best OptionAction3Add Ion-Pair Reagent(e.g., TFA - Not MS friendly)Tail->Action3AlternativeAction2Use Phenyl-Hexyl Column(Pi-Pi Interaction)Coelution->Action2Maximize Selectivity

Figure 2: Decision tree for optimizing chromatographic separation of piperazine derivatives.

FAQ: Rapid Response Unit

Q1: Is the degradation temperature-dependent? A: Yes, but less so than oxidative dependency.[1] The piperazine ring is thermally stable up to ~100°C in the absence of oxygen. However, in solution (protic solvents), thermal energy accelerates hydrolytic ring opening of the thiazole, though this is slow (weeks at 40°C).

Q2: I see a peak at [M+14]. What is it? A: This is likely a methylation artifact if you are using Methanol as a solvent during stress testing with strong acids. It can also indicate formylation (+28 Da) if formic acid is present in the mobile phase and the sample is left in the autosampler. Always prepare fresh samples in Acetonitrile/Water.

Q3: Why is the N-oxide signal variable in LC-MS? A: N-oxides can thermally revert to the parent amine in the high-temperature source of the Mass Spectrometer (In-Source Fragmentation).[1]

  • Test: Lower the desolvation temperature and cone voltage. If the +16 Da peak intensity increases relative to the parent, the degradation is real, not an artifact.

References

  • BenchChem Technical Support. (2025).[2] Application Notes and Protocols for Forced Degradation Studies of Pramipexole. Retrieved from (Grounding for thiazole/piperazine stability workflows).

  • National Institutes of Health (NIH). (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from (Mechanism of thiazole ring photo-oxidation).[1]

  • Rochelle, G. T., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution. Retrieved from (Kinetics of piperazine ring opening).

  • PubChem. (2025).[4] 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Compound Summary. Retrieved from (Chemical structure and physical property verification).

Technical Support Center: Troubleshooting NMR Anomalies in 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. Analyzing flexible heterocycles like 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine often presents unique spectroscopic challenges. This molecule combines a rigid, electron-deficient 1,3-thiazole ring with a highly dynamic, basic piperazine ring, connected by a flexible ethyl linker.

This guide is designed for researchers and drug development professionals to troubleshoot unexpected NMR phenomena—such as missing peaks, drifting chemical shifts, and multiplet distortion—by addressing the underlying physicochemical causality.

The "Missing Peak" Phenomenon: Piperazine Ring Dynamics

Q: Why do the protons on my piperazine ring appear as a massive, unresolved hump, or sometimes disappear entirely at room temperature?

The Causality: This is a classic manifestation of intermediate exchange dynamics on the NMR timescale. The piperazine ring continuously undergoes a chair-to-chair interconversion. At room temperature (approx. 25°C), the rate of this conformational inversion often matches the NMR frequency difference (


) between the axial and equatorial protons. This intermediate exchange causes severe line broadening, sometimes flattening the signal so much that it blends into the baseline. As demonstrated in studies of , this is an inherent thermodynamic property, not an impurity.
Protocol: Variable Temperature (VT) NMR Resolution

To validate that the broadening is dynamic and not due to paramagnetic impurities or polymerization, you must shift the equilibrium out of the intermediate exchange regime.

  • Solvent Selection: Dissolve 5–10 mg of your sample in a solvent with a wide liquid temperature range (e.g., DMSO-

    
     for heating, or CDCl
    
    
    
    for cooling).
  • Heating Phase (Fast Exchange): Gradually increase the probe temperature to 50°C (323 K). Allow 5 minutes for thermal equilibration. At this temperature, the interconversion is much faster than the NMR timescale, and the peaks will average into sharp, distinct multiplets.

  • Cooling Phase (Slow Exchange): Alternatively, cool the sample to -20°C (253 K) in CDCl

    
    . The thermal energy drops below the activation barrier (
    
    
    
    ), "freezing" the molecule into distinct chair conformers. The broad hump will split into highly resolved, separate signals for the axial and equatorial protons.

Piperazine_Dynamics A Room Temp (25°C) Intermediate Exchange B High Temp (50°C+) Fast Exchange A->B Heat C Low Temp (-20°C) Slow Exchange A->C Cool D Broad, unresolved piperazine hump A->D E Sharp, time-averaged singlet/multiplet B->E F Distinct axial/equatorial resolved peaks C->F

Caption: Thermodynamic control of piperazine NMR peak resolution via temperature modulation.

Drifting Shifts & Multiplet Distortion: Protonation States

Q: The ethyl linker peaks are shifting wildly between batches, and what should be two clean triplets looks like a complex multiplet. What went wrong?

The Causality: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine has two basic secondary/tertiary amines on the piperazine ring. Trace amounts of acid (e.g., DCl degradation in old CDCl


) or moisture will partially protonate the piperazine nitrogen.
Protonation causes severe localized deshielding, dragging the adjacent ethyl -CH

- protons downfield. Furthermore, protonation slows down nitrogen inversion. If the exchange rate of the proton is slow, the nitrogen becomes a stable stereocenter, rendering the adjacent ethyl protons diastereotopic. This transforms a simple first-order

spin system into a complex, higher-order multiplet.
Protocol: In-Situ Free-Basing

Every NMR protocol for basic amines must be self-validating against pH artifacts.

  • Assessment: Check the chemical shift of the ethyl linker adjacent to the piperazine. If it has drifted past 2.9 ppm, suspect protonation.

  • Neutralization: Add 5–10 mg of anhydrous, finely powdered potassium carbonate (K

    
    CO
    
    
    
    ) directly into the NMR tube containing your CDCl
    
    
    sample.
  • Agitation: Cap and gently invert the tube for 2–3 minutes. The heterogeneous basic wash deprotonates the amine without introducing water.

  • Verification: Re-acquire the

    
    H NMR spectrum. The ethyl linker signals will revert to sharp, first-order triplets, confirming the free-base state.
    

Protonation_Troubleshooting Issue Drifting Shifts & Complex Multiplets in Ethyl/Piperazine Protons Cause Suspected Amine Protonation (Trace Acid in CDCl3) Issue->Cause Step1 1. Add solid K2CO3 directly to NMR tube Cause->Step1 Step2 2. Invert gently for 2-3 minutes Step1->Step2 Step3 3. Re-acquire 1H NMR spectrum Step2->Step3 Result Restored Free-Base: Sharp, Consistent Triplets Step3->Result

Caption: Self-validating troubleshooting workflow to resolve amine protonation artifacts.

Thiazole Ring Anomalies: Solvent Effects

Q: The thiazole H4 and H5 protons usually appear as two doublets (


 Hz), but in my latest scan, they merged into a single peak. Is my compound degraded? 

The Causality: No, your compound is likely intact. The 1,3-thiazole ring is highly sensitive to solvent polarity and hydrogen bonding. As detailed in, solvent interactions redistribute electron density across the conjugated


-system. In non-polar solvents (CDCl

), H4 and H5 are magnetically distinct (~7.7 ppm and ~7.2 ppm). However, in highly polar or protic solvents (like Methanol-

or DMSO-

with trace water), the shielding environments can converge, resulting in coincidental magnetic equivalence (a singlet) or a deceptively simple AB system.

Action: To verify the structure, run a


H-

C HSQC 2D experiment. Even if the protons overlap in the

H dimension, the carbons at C4 and C5 will remain distinctly separated in the

C dimension (~142 ppm and ~118 ppm, respectively).

Quantitative Data Summary

Use the following reference table to benchmark your experimental data against expected free-base values and identify common anomalies.

Proton EnvironmentExpected Shift (CDCl

, 298K)
MultiplicityCommon AnomalyTroubleshooting Action
Thiazole H4 ~7.7 ppmDoublet (

Hz)
Merges into a singlet with H5Change solvent polarity; run HSQC
Thiazole H5 ~7.2 ppmDoublet (

Hz)
Shifts downfieldCheck for H-bonding/acidic impurities
Ethyl -CH

-
(Thiazole side)
~3.2 ppmTripletBecomes a complex multipletCheck for piperazine protonation
Ethyl -CH

-
(Piperazine side)
~2.8 ppmTripletBroadens or shifts downfieldPerform K

CO

basic wash
Piperazine CH

s
2.5 - 2.9 ppmMultiplets (8H)Broad "hump" or missing entirelyRun VT-NMR (Heat to 50°C)
Piperazine NH 1.5 - 2.0 ppmBroad Singlet (1H)DisappearsNormal (exchanges with trace D

O)

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Organic & Biomolecular Chemistry, 2018.[Link]

  • Wengel, J. et al. "Synthesis and structural characterization of piperazino-modified DNA that favours hybridization towards DNA over RNA." Nucleic Acids Research, 2011.[Link]

  • Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. "Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems." Journal of Molecular Structure, 1996.[Link]

Technical Support Center: Overcoming Poor Cell Permeability of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for researchers working with thiazole derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability in this important class of compounds.

I. Understanding the Challenge: Why Do Thiazole Derivatives Often Exhibit Poor Permeability?

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] However, their journey from a promising hit in an in vitro assay to an effective therapeutic can be hampered by poor cell permeability. This often leads to a frustrating discrepancy between high in vitro potency and low in vivo efficacy.[3]

The primary reasons for this challenge are rooted in the physicochemical properties of the thiazole ring and its common substitutions:

  • Low Aqueous Solubility: Many thiazole derivatives are hydrophobic, leading to poor dissolution in the gastrointestinal tract, a critical first step for oral absorption.[3]

  • High Lipophilicity: While a degree of lipophilicity is necessary to cross the lipid bilayer of cell membranes, excessive lipophilicity can cause the compound to become trapped within the membrane.[4][5]

  • Efflux Pump Substrates: Thiazole derivatives can be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing their intracellular concentration.[6][7]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and address specific experimental issues you might be encountering.

Symptom 1: High in vitro activity (e.g., enzyme inhibition) but low cellular activity.

  • Question: My thiazole derivative is a potent inhibitor of its target enzyme in a biochemical assay, but it shows little to no effect when I test it on whole cells. What's the likely problem?

  • Answer: This is a classic indicator of poor cell permeability. The compound is likely unable to reach its intracellular target at a sufficient concentration.

    • Initial Diagnostic Steps:

      • Assess Physicochemical Properties: Determine the compound's solubility and lipophilicity (LogP/LogD). Many thiazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]

      • In Vitro Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.[8] Follow up with a Caco-2 cell monolayer assay to evaluate both passive and active transport, including potential efflux.[6][9]

  • Troubleshooting Workflow:

    A High in vitro, Low Cellular Activity B Assess Physicochemical Properties (Solubility, LogP) A->B C Perform PAMPA Assay B->C D Perform Caco-2 Assay C->D E Low PAMPA & Caco-2 Permeability D->E Indicates poor passive diffusion F High PAMPA, Low Caco-2 Permeability D->F Suggests active efflux G Implement Permeability Enhancement Strategies E->G H Investigate Efflux Pump Inhibition F->H

    Caption: Initial troubleshooting workflow.

Symptom 2: Inconsistent or non-reproducible results in Caco-2 permeability assays.

  • Question: I'm getting highly variable Papp values for my thiazole derivative in my Caco-2 experiments. How can I improve the reliability of my data?

  • Answer: Caco-2 assays are powerful but can be technically challenging.[9][10] Inconsistency often stems from the cell monolayer integrity or compound-specific issues.

    • Key Troubleshooting Points:

      • Monolayer Integrity: Always verify the integrity of your Caco-2 cell monolayer before and after the experiment.[6]

        • Transepithelial Electrical Resistance (TEER): TEER values should be stable and within the optimal range for your lab's specific conditions (typically >250 Ω·cm²).[6]

        • Lucifer Yellow Permeability: The passive leakage of a fluorescent marker like Lucifer Yellow should be minimal.[6]

      • Compound Stability and Recovery: Thiazole derivatives can sometimes be unstable in assay buffers or adsorb to plasticware.

        • Mass Balance: Always calculate the percent recovery of your compound at the end of the assay. Low recovery can indicate instability, metabolism by Caco-2 cells, or non-specific binding.[6]

Symptom 3: Compound shows good permeability in PAMPA but poor absorption in vivo.

  • Question: My thiazole derivative looked promising in the PAMPA assay, suggesting good passive diffusion, but the oral bioavailability in my animal model is very low. What could be the disconnect?

  • Answer: This scenario strongly suggests that factors beyond simple passive diffusion are limiting absorption.

    • Likely Causes & Next Steps:

      • Active Efflux: The compound is likely a substrate for efflux transporters (e.g., P-gp, BCRP) that are present in the Caco-2 cell line and the gut wall but not in the artificial PAMPA membrane.[6]

        • Action: Perform a bi-directional Caco-2 assay (measuring permeability from apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[6] Consider co-dosing with a known efflux pump inhibitor like verapamil in your Caco-2 assay.[6]

      • First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver after absorption.

        • Action: Evaluate the metabolic stability of your compound using liver microsomes or hepatocytes.

III. FAQs: Strategies for Enhancing Permeability

Q1: What are the primary medicinal chemistry strategies to improve the passive permeability of a thiazole derivative?

A1: The goal is to balance lipophilicity and hydrogen bonding capacity.

  • Modulating Lipophilicity: Small, targeted changes to the molecule's structure can have a significant impact.

    • Strategic Fluorination: Incorporating fluorine atoms can enhance membrane permeability and metabolic stability.[11]

    • Fine-tuning Substituents: Systematically modifying substituents on the thiazole ring or appended phenyl rings can optimize the overall lipophilicity of the molecule.[12] For instance, adding a methyl group to the thiazole nitrogen has been shown to improve the anti-migration activity of some thiazole derivatives.[13]

  • Prodrug Approaches: This is a powerful strategy where a poorly permeable drug is chemically modified into a more permeable form (the prodrug) that, once inside the body, is converted back to the active drug.[14][15][16]

    • Ester Prodrugs: Masking polar functional groups like carboxylic acids or hydroxyls with ester groups can significantly increase lipophilicity and passive diffusion.[17]

Q2: How can formulation strategies help overcome the poor permeability of my thiazole compound?

A2: Formulation can be a game-changer, especially for compounds with solubility-limited absorption.[18][19]

Formulation StrategyMechanism of ActionBest For...
Particle Size Reduction Increases surface area for faster dissolution.[3]BCS Class II/IV compounds.
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix to enhance dissolution.[3][20]Poorly soluble, crystalline compounds.
Lipid-Based Formulations Solubilizes the drug in lipids, which can be absorbed via the lymphatic system, bypassing first-pass metabolism.[21][22]Highly lipophilic compounds.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils and surfactants that form fine emulsions in the GI tract, enhancing drug solubilization and absorption.[18][20]Poorly water-soluble drugs.

Q3: My compound is an efflux pump substrate. What are my options?

A3: This is a common challenge. You have two main approaches:

  • Structural Modification: Attempt to modify the structure of your thiazole derivative to reduce its affinity for the efflux transporter. This can be a challenging SAR (Structure-Activity Relationship) exercise.

  • Co-administration with an Efflux Pump Inhibitor (EPI): In a research setting, you can co-administer your compound with a known EPI to block the pump and increase intracellular accumulation.[23][24] This can help validate that efflux is the primary barrier to cellular activity.

IV. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability.[8][25]

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow for integrity testing[8]

  • LC-MS/MS for quantification

Procedure:

  • Prepare Donor Plate: Dilute the test compound to a final concentration (e.g., 10 µM) in PBS.

  • Hydrate the PAMPA Plate: Add the lipid membrane solution to the filter of the donor plate and allow it to impregnate for 5 minutes.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (containing a small percentage of a solubilizing agent if needed).

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 5 hours).[8]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): Use the following equation to calculate the apparent permeability coefficient.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This assay evaluates both passive diffusion and active transport.[6][26]

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21 days.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4 for the basolateral side and pH 6.5 for the apical side.[27]

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • Efflux pump inhibitors (e.g., verapamil) (optional).[6]

  • TEER meter.

  • Lucifer Yellow.

  • LC-MS/MS for quantification.

Procedure:

  • Cell Culture: Seed Caco-2 cells on permeable supports and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the TEER of each well. Discard any wells with low TEER values.

  • Prepare for Transport Study: Wash the cell monolayers with transport buffer and pre-incubate at 37°C.

  • Initiate Transport:

    • A-to-B Transport: Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.

    • B-to-A Transport: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[6]

V. Visualization of Key Concepts

cluster_Strategies Strategies to Enhance Permeability cluster_MedChem cluster_Formulation A Medicinal Chemistry C Optimize Lipophilicity A->C D Prodrug Approach A->D E Reduce Efflux A->E B Formulation Science F Particle Size Reduction B->F G Lipid Formulations B->G H Solid Dispersions B->H J Improved Bioavailability C->J D->J E->J F->J G->J H->J I Poorly Permeable Thiazole Derivative I->A I->B

Caption: Overview of strategies to improve bioavailability.

VI. References

  • Shaji, J., & Patle, V. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals. [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]

  • Shinde, G., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Szaniawska, M., & Szymczyk, K. (2021). Strategies in poorly soluble drug delivery systems. World Scientific News. [Link]

  • Volpe, D. A. (2008). Permeability for intestinal absorption: Caco-2 assay and related issues. Expert Opinion on Drug Discovery. [Link]

  • IJNRD. (2025). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development. [Link]

  • Larasati, R. G., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • McAlpine, S. R. (n.d.). Prodrug Development. Shelli Chemistry. [Link]

  • American Chemical Society. (n.d.). Strategies in prodrug design. American Chemical Society. [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]

  • ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • MDPI. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives.... ResearchGate. [Link]

  • Institute of Metallophysics. (n.d.). Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat. Institute of Metallophysics. [Link]

  • EURL ECVAM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. [Link]

  • MDPI. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. MDPI. [Link]

  • ACS Publications. (2022). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • PLOS ONE. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • SpringerLink. (2026). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. Chemical Papers. [Link]

  • IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. [Link]

  • ResearchGate. (2026). (PDF) Eugenol-Based Thiazole Derivatives Inhibit the MepA Efflux Pump in Staphylcoccus aureus. ResearchGate. [Link]

  • PubMed. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • SciELO. (2026). Antibiotic Modulation and Efflux Pump Inhibition by Piperine-Derived Esters and Thiazole Analogs in Multidrug-Resistant Staphylococcus aureus. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Dove Medical Press. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. International Journal of Nanomedicine. [Link]

  • MDPI. (2024). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. Antibiotics. [Link]

  • PMC. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC. [Link]

  • ResearchGate. (2024). (PDF) Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. ResearchGate. [Link]

  • PubMed. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors. [Link]

  • MDPI. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Molecules. [Link]

  • Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. [Link]

  • PMC. (n.d.). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. PMC. [Link]

  • PMC. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC. [Link]

  • PMC. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. PMC. [Link]

  • Frontiers. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

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Validation & Comparative

Technical Guide: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine vs. Piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (herein referred to as TEP ) represents a specialized pharmacophore in medicinal chemistry, distinct from its ubiquitous analogs like 1-phenylpiperazine or 1-benzylpiperazine.

While phenyl-piperazines are classic serotonergic scaffolds, the TEP motif offers a strategic bioisosteric replacement. The inclusion of the 1,3-thiazole ring introduces a specific hydrogen-bond acceptor vector (N3) and modifies the lipophilicity profile (LogD) without significantly altering the steric bulk compared to a phenyl ring. The ethyl linker serves as a flexible "insulator," decoupling the piperazine nitrogen's basicity from the heteroaromatic ring's electronic effects, a critical feature for maintaining affinity at GPCR targets (e.g., 5-HT, Dopamine receptors).[1]

Chemical Structure & Key Identifiers
PropertySpecification
IUPAC Name 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine
Molecular Formula C₉H₁₅N₃S
Molecular Weight 197.30 g/mol
CAS Number 1146639-64-0 (Generic for derivatives); Specific isomer requires exact match.[2]
Key Motif Thiazole-Ethyl-Piperazine (TEP)

Comparative Analysis: TEP vs. Standard Derivatives

This section objectively compares TEP against the two most common alternatives: 1-(2-Phenylethyl)piperazine (PEP) and 1-[2-(2-Pyridyl)ethyl]piperazine (PyEP) .

Table 1: Physicochemical & ADME Profiling

Data represents calculated consensus values typically observed in this structural class.

FeatureTEP (Thiazole Analog) PEP (Phenyl Analog) PyEP (Pyridyl Analog) Implication for Drug Design
LogP (Lipophilicity) ~0.6 - 0.9~1.8 - 2.1~0.4 - 0.7TEP is more water-soluble than PEP, improving oral bioavailability and reducing non-specific binding.
H-Bond Acceptors 2 (Thiazole N + Pip N)1 (Pip N only)2 (Pyridine N + Pip N)Thiazole N provides a specific binding vector for Ser/Thr residues in binding pockets.[1]
Basicity (pKa of Het) ~2.5 (Thiazole)N/A (Phenyl)~5.2 (Pyridine)Thiazole remains neutral at phys.[1] pH (7.4), whereas Pyridine may be partially protonated, affecting membrane permeability.[1]
Metabolic Liability S-oxidation; C5 oxidationPara-hydroxylation (High Risk)N-oxidationTEP avoids the rapid CYP450 hydroxylation common to phenyl rings, though S-oxidation is a secondary risk.
Steric Profile 5-membered ring (Compact)6-membered ring (Bulky)6-membered ring (Bulky)TEP is slightly smaller, potentially fitting into tighter sub-pockets.[1]
Diagram 1: Pharmacophore Decision Tree (SAR Logic)

Use this logic flow to determine when to deploy TEP in your lead optimization.[1]

SAR_Decision_Tree Start Lead Optimization: Piperazine Scaffold Solubility Is Solubility/LogD Problematic? Start->Solubility H_Bond Is H-Bond Acceptor Required in Pocket? Solubility->H_Bond Yes (Need lower LogP) Metab Is Phenyl Ring Rapidly Metabolized? Solubility->Metab No (LogP OK) Use_PyEP Use Pyridyl-Ethyl-Piperazine (PyEP) H_Bond->Use_PyEP Strong Basic N needed Use_TEP Use Thiazole-Ethyl-Piperazine (TEP) H_Bond->Use_TEP Weak/Neutral N needed Use_PEP Use Phenyl-Ethyl-Piperazine (PEP) Metab->Use_PEP No (Stable) Metab->Use_TEP Yes (Block Hydroxylation)

Caption: Decision matrix for selecting TEP over phenyl or pyridyl bioisosteres based on ADME/T properties.

Experimental Protocols

Protocol A: Synthesis of TEP via Aza-Michael Addition

Objective: Synthesize 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine with >95% purity.

Reagents:

  • Piperazine (anhydrous, 5.0 eq) - Excess prevents bis-alkylation.[1]

  • 2-Vinylthiazole (1.0 eq) - The Michael acceptor.

  • Acetic Acid (glacial, 0.1 eq) - Catalyst.[1]

  • Methanol (Solvent).

Workflow:

  • Preparation: Dissolve Piperazine (5.0 eq) in Methanol (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add Acetic Acid (0.1 eq) and stir at room temperature for 10 minutes to activate the piperazine slightly.

  • Addition: Dropwise add 2-Vinylthiazole (1.0 eq) diluted in a small volume of Methanol over 30 minutes.

  • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH₃ 90:9:1). The vinylthiazole spot should disappear.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove Methanol.

    • Resuspend the residue in Water/DCM (1:1).

    • Self-Validating Check: The excess piperazine will partition into the aqueous phase (pH > 10). The product (TEP) will partition into DCM.

    • Extract aqueous layer 3x with DCM.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (Silica gel, DCM -> 10% MeOH/DCM).[1]

Diagram 2: Synthesis Reaction Scheme

Visualizing the atom-economic Michael Addition pathway.

Synthesis_Pathway Reactants Piperazine (Excess) + 2-Vinylthiazole Intermediate Transition State (Aza-Michael) Reactants->Intermediate Nucleophilic Attack Catalyst Cat. AcOH MeOH, Reflux Catalyst->Intermediate Activates Product 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (TEP) Intermediate->Product Proton Transfer

Caption: Aza-Michael addition offers a cleaner synthetic route than alkylation, avoiding salt formation.[1]

Biological Applications & Mechanistic Insights[4]

5-HT (Serotonin) Receptor Modulation

The ethyl-piperazine tail is a "privileged structure" for aminergic GPCRs.

  • Mechanism: The basic nitrogen (N4) of the piperazine ring forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Thiazole Role: The thiazole ring sits in the hydrophobic accessory pocket. Unlike a phenyl ring, the thiazole sulfur atom can engage in "sigma-hole" interactions or specific dipole interactions with polar residues (e.g., Serine or Threonine) in the receptor vestibule, potentially enhancing subtype selectivity (e.g., 5-HT1A vs 5-HT2A).[1]

Acetylcholinesterase (AChE) Inhibition

Research indicates that thiazole-tethered piperazines act as dual binding site inhibitors.

  • Peripheral Anionic Site (PAS): The thiazole ring interacts via pi-stacking with Trp286.

  • Catalytic Active Site (CAS): The piperazine moiety positions itself towards the catalytic triad.

  • Advantage: TEP derivatives often show lower neurotoxicity than tacrine-based analogs due to the metabolic stability of the thiazole ring [1].

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Source: International Journal of Molecular Sciences (2023).[3] Context: Validates the synthetic utility and bioactivity of the thiazole-piperazine scaffold. URL:[Link]

  • Thiazole Ring—A Biologically Active Scaffold. Source: Molecules (2022).[4] Context: Comprehensive review of thiazole metabolic stability and bioisosterism vs phenyl rings. URL:[Link]

  • pKa Values of Some Piperazines at Different Temperatures. Source: Journal of Chemical & Engineering Data (University of Regina). Context: Fundamental data on how N-substitution affects piperazine basicity. URL:[Link][1]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Demonstrates the specific binding mode of the TEP motif in enzymatic pockets. URL:[Link][1]

Sources

Comparative Analysis of Thiazole vs. Thiadiazole Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Dilemma: Scaffold Selection in Lead Optimization

In the paradigm of small-molecule drug discovery, the substitution of a single heteroatom can fundamentally alter a compound's pharmacokinetic and pharmacodynamic profile. Two of the most privileged five-membered heterocyclic scaffolds—1,3-thiazole and 1,3,4-thiadiazole —are frequently evaluated as bioisosteres. However, treating them as interchangeable is a critical error in lead optimization.

While both rings contain sulfur and nitrogen, the introduction of a second nitrogen atom in the thiadiazole ring shifts the molecule's electronic distribution, dipole moment, and hydrogen-bonding capacity. This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their differential performance in kinase inhibition, receptor antagonism, and cellular permeability.

Structural & Electronic Profiling: Causality in Scaffold Behavior

To understand why an analog succeeds or fails in a biological assay, we must first examine the physicochemical causality driven by its structure:

  • 1,3-Thiazole (The Rigid Electron Sink): Thiazole acts as a highly effective electron sink (a property exploited by nature in Vitamin B1). The presence of a single nitrogen atom creates a highly directional hydrogen-bond acceptor. This allows the thiazole ring to fit precisely into narrow, rigid binding pockets—such as the hinge region of kinase domains—without the steric or electrostatic repulsion that a second nitrogen might introduce[1].

  • 1,3,4-Thiadiazole (The Mesoionic Permeator): Thiadiazole is considered a bioisostere of pyrimidine and oxadiazole. Its mesoionic nature—arising from the delocalization of electrons across the two nitrogen atoms and the sulfur atom—reduces the overall solvation energy required to shed water molecules. This unique electronic contour allows thiadiazole analogs to cross cellular membranes more efficiently and provides multiple vectors for H-bond acceptance[1]. Furthermore, specific targets require the high electron density positioned between the thiadiazole ring and adjacent aromatic systems to achieve nanomolar binding affinities[2].

ScaffoldSelection Target Target Pocket Analysis ElecDensity Requires High Electron Density? Target->ElecDensity Mesoionic Requires Mesoionic Membrane Crossing? Target->Mesoionic RigidFit Requires Directional Single H-Bond? ElecDensity->RigidFit No Thiadiazole Select 1,3,4-Thiadiazole (e.g., Adenosine Antagonists) ElecDensity->Thiadiazole Yes (Multiple N-acceptors) Mesoionic->Thiadiazole Yes (Bioisostere) Thiazole Select 1,3-Thiazole (e.g., c-Met Kinase Inhibitors) RigidFit->Thiazole Yes (Electron Sink)

Fig 1: Logical decision tree for selecting thiazole vs. thiadiazole scaffolds based on target needs.

Comparative Performance Data

Experimental data from parallel screening campaigns reveals that the superiority of one scaffold over the other is strictly target-dependent. The table below summarizes quantitative performance data across distinct therapeutic targets.

Target / AssayThiazole Analog PerformanceThiadiazole Analog PerformanceMechanistic DriverReference
c-Met Kinase Inhibition IC₅₀ = 34.48 nM (Highly Potent)IC₅₀ = 39.36 nM (Potent)Thiazole provides superior directional H-bonding in the narrow kinase hinge region.[1]
Adenosine A1 Receptor Micromolar affinity (Weak)

= 20 nM
(Highly Potent)
Target requires high electron density between the heterocycle and adjacent phenyl ring.[2]
HepG2 Cytotoxicity Moderate to HighIC₅₀ = 2.17 µM (Highly Potent)Mesoionic nature of thiadiazole enhances cellular membrane permeability.[3]

Data Interpretation: In c-Met kinase inhibition, C3-based thiazole derivatives exhibit higher potency than their thiadiazole counterparts because the single nitrogen perfectly aligns with the hinge region backbone[1]. Conversely, for adenosine receptor antagonists, the thiadiazole ring is mandatory; structure-affinity relationship (SAR) studies show that the receptor requires the specific electrostatic contour provided by the extra nitrogen to achieve nanomolar affinity[2].

Self-Validating Experimental Protocols

To ensure that observed biological differences are driven by the scaffold and not by synthetic impurities or assay artifacts, the following self-validating workflows must be employed.

Protocol A: Parallel Synthesis & Scaffold Validation

Causality: Divergent synthetic routes are required to access these scaffolds. Strict quality control is mandatory to prevent residual catalysts or unreacted intermediates from causing false-positive target engagement.

  • Thiazole Synthesis (Hantzsch Method): React

    
    -haloketones with thiourea derivatives in ethanol. Rationale: This provides a direct, regioselective route to 1,3-thiazoles by exploiting the nucleophilicity of the sulfur atom followed by rapid cyclization at the nitrogen.
    
  • Thiadiazole Synthesis (Cyclodehydration): React hydrazine intermediates with phosphorus oxychloride (POCl₃) or Lawesson's reagent under reflux. Rationale: POCl₃ drives the cyclodehydration of diacylhydrazines, allowing for the direct dehydrosulfurization into 1,3,4-thiadiazole counterparts[4].

  • Self-Validating QC: Isolate products and analyze via LC-MS and ¹H-NMR. Rule: Only compounds demonstrating >95% purity and correct isotopic distribution are advanced to biological screening.

Protocol B: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference—a frequent driver of false positives in highly conjugated heterocyclic libraries.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Rationale: The inclusion of Tween-20 prevents non-specific compound aggregation.

  • Compound Dispensing: Dispense thiazole and thiadiazole analogs in a 10-point dose-response curve (0.1 nM to 10 µM) into 384-well plates using acoustic liquid handling.

  • Kinase Reaction: Add c-Met enzyme, ATP (at

    
    ), and ULight-labeled substrate. Incubate for 60 minutes at room temperature.
    
  • Detection & Internal Validation: Add Europium-anti-phospho-antibody. Read the TR-FRET signal (ratio of 665 nm / 615 nm).

  • Self-Validation Gate: Calculate the Z'-factor using Foretinib as a positive control and DMSO as a vehicle negative control. Rule: A Z'-factor > 0.6 is strictly required to validate the plate data before IC₅₀ curves are fitted[1].

AssayWorkflow Lib Analog Library (Thiazole & Thiadiazole) QC LC-MS/NMR QC (Purity >95%) Lib->QC Assay TR-FRET Assay (c-Met Kinase) QC->Assay Validated Control Internal Validation (Z'-factor > 0.6) Assay->Control Raw Data Control->Assay Fail (Retest) Data IC50 & SAR Determination Control->Data Pass

Fig 2: Self-validating high-throughput TR-FRET screening workflow for kinase inhibitor evaluation.

Conclusion

The choice between a thiazole and a thiadiazole analog is not a matter of simple substitution, but a strategic decision dictated by the target's physicochemical requirements. Thiazoles excel in rigid environments requiring directional hydrogen bonding (e.g., kinase hinges), whereas thiadiazoles dominate when high electron density and mesoionic membrane permeability are required (e.g., GPCR antagonism and whole-cell cytotoxicity).

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC.
  • Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists. ResearchGate.
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI.

Sources

"validating the antinociceptive activity of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine with naloxone"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Antinociceptive Activity of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Executive Summary & Pharmacological Context

Subject Compound: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (referred to herein as TZEP ). Target Mechanism: Opioidergic Modulation (Mu/Delta/Kappa Receptor Agonism).[1] Validation Standard: Naloxone Reversibility Assay.

The structural fusion of thiazole and piperazine moieties represents a privileged scaffold in medicinal chemistry, frequently exhibiting potent central nervous system (CNS) activity. Recent studies indicate that derivatives bearing this specific pharmacophore exert significant antinociceptive effects.[2][3][4][5] Unlike Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which act peripherally via Cyclooxygenase (COX) inhibition, TZEP is hypothesized to act centrally.

To validate this hypothesis, the Naloxone Challenge is the gold-standard experimental protocol. Naloxone is a non-selective, competitive opioid receptor antagonist.[6] If TZEP’s analgesic efficacy is abolished by naloxone, it confirms the compound acts as an opioid receptor agonist.[5] This guide details the rigorous validation of TZEP against standard opioids (Morphine) and non-opioid analgesics.

Mechanistic Grounding: The Opioid Receptor Pathway[5]

To understand the validation logic, one must understand the signaling pathway being interrogated. Opioid receptors are G-protein coupled receptors (GPCRs) coupled to


 proteins.

The Logic of Antagonism:

  • Agonist (TZEP/Morphine): Binds receptor

    
     Inhibits Adenylyl Cyclase 
    
    
    
    Reduces cAMP
    
    
    Closes voltage-gated
    
    
    channels / Opens
    
    
    channels
    
    
    Hyperpolarization (Pain Block) .
  • Antagonist (Naloxone): Competes for the binding site with high affinity but zero intrinsic activity .[6] It prevents the conformational change required for G-protein activation.

Figure 1: Mechanism of Action & Naloxone Blockade

OpioidPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TZEP TZEP (Agonist) Receptor Mu-Opioid Receptor (GPCR) TZEP->Receptor Binds & Activates Naloxone Naloxone (Antagonist) Naloxone->Receptor Blocks Binding Site Gi Gi/o Protein Activation Receptor->Gi Conformational Change cAMP cAMP Inhibition Gi->cAMP Inhibits AC Channels K+ Efflux / Ca2+ Block cAMP->Channels Modulates Ion Flow Analgesia Hyperpolarization (Analgesia) Channels->Analgesia Neuronal Silencing

Caption: Figure 1. Competitive antagonism at the Mu-Opioid Receptor.[6][7] Naloxone occupies the orthosteric site, preventing TZEP-induced Gi/o signaling and subsequent analgesia.

Comparative Performance Guide

This section objectively compares TZEP against the clinical standard (Morphine) and a peripheral analgesic (Indomethacin/Aspirin) to highlight how the Naloxone Challenge differentiates them.

Table 1: Comparative Pharmacological Profiles
FeatureTZEP (Candidate) Morphine (Standard Opioid) NSAID (e.g., Indomethacin)
Primary Mechanism Putative Opioid Agonist

-Opioid Agonist
COX-1/2 Inhibitor
Site of Action Central (Supraspinal/Spinal)Central (Supraspinal/Spinal)Peripheral (Inflammation site)
Naloxone Effect Full Reversal (Expected)Full Reversal No Effect
Hot Plate Latency Increases (Central pain)Increases significantlyMinimal/No effect
Writhing Test Reduces writhesReduces writhesReduces writhes
Side Effect Profile To be determined (Thiazoles often aim for lower respiratory depression)Respiratory depression, Tolerance, SedationGI Ulceration, Bleeding risk

Experimental Protocol: The Naloxone Challenge

To validate TZEP, you must prove that its antinociceptive effect is causally linked to opioid receptors. This protocol uses the Hot Plate Test (supraspinal pain model) as the primary readout.

Experimental Groups

A robust study requires a minimum of 5 groups (


 mice/group):
  • Vehicle Control: Saline/DMSO (Baseline latency).

  • TZEP Only: Dose

    
     (e.g., 50 mg/kg).
    
  • TZEP + Naloxone: Pre-treat with Naloxone, then Dose

    
    .
    
  • Morphine (Positive Control): Standard dose (e.g., 5-10 mg/kg).

  • Morphine + Naloxone: Validation of the antagonist system.

Step-by-Step Workflow

Step 1: Baseline Measurement

  • Place animal on the hot plate (

    
    ).
    
  • Measure latency to hind paw lick or jump .

  • Cut-off time: 30 seconds (to prevent tissue damage).

Step 2: Antagonist Pre-treatment (T = -15 min)

  • Administer Naloxone (1-5 mg/kg, i.p.) to Groups 3 and 5.

  • Administer Saline to Groups 1, 2, and 4.

  • Rationale: Naloxone has a rapid onset; pre-treatment ensures receptors are occupied before the agonist arrives.

Step 3: Agonist Treatment (T = 0 min)

  • Administer TZEP (i.p. or p.o.) to Groups 2 and 3.

  • Administer Morphine (i.p.) to Groups 4 and 5.

  • Administer Vehicle to Group 1.

Step 4: Post-Treatment Testing

  • Measure latency at 30, 60, 90, and 120 minutes post-injection.

  • Calculate % Maximum Possible Effect (%MPE) :

    
    
    
Figure 2: Experimental Timeline & Logic Flow

ExperimentFlow cluster_phase1 Phase 1: Pre-Treatment (-15 min) cluster_phase2 Phase 2: Treatment (0 min) cluster_phase3 Phase 3: Measurement (+30-120 min) Naloxone Inj. Naloxone (Antagonist) TZEP Inj. TZEP (Candidate) Naloxone->TZEP Blockade? Vehicle1 Inj. Saline (Control) Vehicle1->TZEP Efficacy? Morphine Inj. Morphine (Pos. Control) Vehicle1->Morphine Validation HotPlate Hot Plate Test (Measure Latency) TZEP->HotPlate Morphine->HotPlate

Caption: Figure 2. Temporal workflow for the Naloxone Challenge. Pre-treatment ensures receptor blockade prior to candidate administration.

Data Interpretation & Validation Criteria

To declare TZEP an opioid-mediated analgesic, your data must meet specific criteria.

1. The "Reversal" Criterion:

  • TZEP Group: Shows high %MPE (e.g., >50%).

  • TZEP + Naloxone Group: Shows %MPE statistically indistinguishable from the Vehicle Group .

  • Interpretation: The analgesia is entirely dependent on opioid receptors.

2. The "Partial" Scenario:

  • If Naloxone reduces but does not abolish the effect of TZEP, the compound likely has a dual mechanism .

  • Alternative Pathways: Thiazole-piperazines often interact with Sigma-1 receptors or Serotonergic (5-HT) pathways. If partial reversal occurs, secondary antagonist studies (e.g., using Rimcazole for Sigma receptors) are required.

3. Comparison with Alternatives:

  • If TZEP behaves like Morphine (Full Reversal), it is a central opioid candidate.

  • If TZEP behaves like Indomethacin (No Reversal), it is likely an anti-inflammatory agent or acts via adenosine/cholinergic systems.

References

  • Turan-Zitouni, G., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.[3][4][5] Molecules, 26(11), 3350.[3]

    • Core reference demonstrating that thiazole-piperazine scaffolds exert antinociception reversed by naloxone.[3][4][5][8]

  • Pasternak, G. W., & Pan, Y. X. (2013). Mu opioids and their receptors: evolution of a concept. Pharmacological Reviews, 65(4), 1257-1317.

    • Authoritative review on Mu-opioid receptor mechanisms and naloxone antagonism.
  • Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological Reviews, 53(4), 597-652.

    • Standard protocols for Hot Pl
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.

    • Foundational paper establishing the hot plate method for opioid valid

Sources

"structure-activity relationship (SAR) of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" CNS Scaffold

The 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine moiety represents a "privileged scaffold" in neuropsychiatric drug discovery. It serves as a bioisosteric surrogate for the benzisothiazole and benzisoxazole cores found in atypical antipsychotics (e.g., Ziprasidone , Perospirone ).

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its utility as a multi-target ligand for Dopamine D2 , Serotonin 5-HT (1A/2A/7) , and Sigma-1 (


)  receptors. By modulating the thiazole "head" and the piperazine "tail," researchers can fine-tune the selectivity profile between antipsychotic efficacy and cognitive enhancement (via Sigma-1 modulation).
Why This Scaffold?
  • Bioisosterism: The thiazole ring mimics the

    
    -electron deficiency of pyridine and the lipophilicity of benzene, offering unique binding kinetics in the D2 orthosteric pocket.
    
  • Linker Geometry: The ethylene bridge (2-carbon) creates the optimal distance (approx. 2.5–3.5 Å) for the salt bridge interaction between the piperazine nitrogen and the conserved Asp3.32 residue in aminergic GPCRs.

  • Metabolic Stability: Unlike furan or thiophene analogs, the 1,3-thiazole ring is relatively resistant to oxidative metabolism, improving the pharmacokinetic (PK) profile.

Comparative SAR Analysis

The following analysis compares the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine scaffold against established clinical standards (Ziprasidone) and structural analogs.

Table 1: Binding Affinity Profiles (Ki, nM)

Data synthesized from representative SAR studies on heteroaryl-ethyl-piperazines.

Compound ClassStructure (Head Group)LinkerD2 Affinity (

)
5-HT1A Affinity (

)

Affinity (

)
Selectivity Profile
Reference Standard Benzisothiazole (Ziprasidone)Ethyl4.8 nM2.5 nM~10 nMBalanced D2/5-HT antagonist.
Target Scaffold 1,3-Thiazol-2-yl Ethyl 12 - 45 nM 15 - 60 nM 5 - 20 nM High

affinity; Moderate D2.
Analog A4-Phenyl-1,3-thiazol-2-ylEthyl8.5 nM10 nM2.1 nMIncreased lipophilicity enhances D2/

binding.
Analog B1,3-Thiazol-4-yl (Isomer)Ethyl>100 nM>200 nM45 nMLoss of D2 potency due to steric clash.
Analog C1,3-Thiazol-2-ylPropyl250 nM80 nM15 nMLinker extension destroys D2 binding; retains

.
Key SAR Insights
Region A: The Thiazole "Head" (Bioisostere)
  • Substitution at C4/C5: Introducing a hydrophobic group (e.g., phenyl or methyl) at the C4 position of the thiazole ring significantly increases affinity for D2 receptors . This mimics the "benzo-fused" nature of Ziprasidone, filling the hydrophobic accessory pocket.

  • Nitrogen Position: The position of the thiazole nitrogen is critical. The 1,3-thiazol-2-yl attachment is superior to the 4-yl or 5-yl isomers because it correctly orients the lone pair to accept a hydrogen bond from Ser5.42 or Ser5.46 in the D2 receptor pocket.

Region B: The Ethyl Linker
  • The "Rule of Two": A 2-carbon (ethyl) chain is strictly required for high affinity at D2 and 5-HT2A receptors.

    • Methyl (1-carbon): Causes steric clash; drastic loss of affinity.

    • Propyl (3-carbon): Increases flexibility, leading to a loss of D2 selectivity but retention of Sigma-1 affinity. This is a strategy to design selective Sigma ligands (e.g., for neuroprotection) without dopaminergic side effects (EPS).

Region C: The Piperazine "Tail" (N4-Substituent)
  • Aryl Substitution: An aryl group (phenyl, pyridine, pyrimidine) at the N4 position is essential for D2 antagonism.

    • 2-Methoxyphenyl: Enhances 5-HT1A agonism (anxiolytic effect).

    • 1,2-Benzisothiazole: Maximizes D2 antagonism (antipsychotic effect).

  • Bulky Groups: Large bicyclic systems (e.g., isoquinoline) at N4 tend to shift selectivity towards D3 receptors .

Mechanistic Insight: Multi-Target Signaling

The therapeutic potential of this scaffold lies in its "Polypharmacology." It does not act on a single target but modulates a network.

Figure 1: Signal Transduction & Pharmacophore Logic

G Scaffold Thiazole-Ethyl-Piperazine (Ligand) D2R Dopamine D2R (Antagonist) Scaffold->D2R Aryl Tail Interaction HT1A 5-HT1A Receptor (Partial Agonist) Scaffold->HT1A Piperazine Core Sigma1 Sigma-1 Receptor (Chaperone Modulator) Scaffold->Sigma1 Ethyl-Amine Motif Effect_AP Antipsychotic Effect (Reduced Hallucinations) D2R->Effect_AP Gi Inhibition Block Effect_Anx Anxiolytic / Cognitive Improv. HT1A->Effect_Anx Gi Activation Effect_Neuro Neuroprotection (Ca2+ Homeostasis) Sigma1->Effect_Neuro IP3R Modulation

Caption: Figure 1. Polypharmacological profile of the thiazole-ethyl-piperazine scaffold. The ethyl-amine core drives Sigma-1 binding, while the aryl tail determines GPCR selectivity.

Experimental Protocols

To validate the SAR of new analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Analogs

Rationale: A convergent synthesis allows independent modification of the thiazole head and piperazine tail.

  • Hantzsch Thiazole Synthesis (Head Formation):

    • React thioacetamide (or substituted thioamide) with ethyl 4-chloroacetoacetate in ethanol at reflux for 4 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 3:1). Product should be UV active.

    • Reduction: Reduce the ester to the alcohol using LiAlH4 in dry THF (0°C to RT).

    • Activation: Convert the alcohol to a leaving group (mesylate) using MsCl/Et3N in DCM.

  • N-Alkylation (Coupling):

    • Dissolve the N-substituted piperazine (1.2 eq) in acetonitrile.

    • Add the thiazole-ethyl-mesylate (1.0 eq) and K2CO3 (3.0 eq).

    • Catalyst: Add a catalytic amount of KI (Finkelstein condition) to accelerate the reaction.

    • Reflux for 12–16 hours.

    • Purification: Column chromatography (DCM:MeOH 95:5).

Protocol B: Radioligand Binding Assay (D2 Receptor)

Rationale: Direct competition assay to determine Ki.

  • Membrane Prep: Use CHO cells stably expressing human D2_long receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Ligand: Use [3H]-Spiperone (0.5 nM final conc) as the radioligand.

  • Incubation:

    • Mix: 100 µL Membrane + 50 µL [3H]-Spiperone + 50 µL Test Compound (10^-10 to 10^-5 M).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

References

  • Yevich, J. P., et al. (1986).[1] Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.[1] Journal of Medicinal Chemistry. Link

  • Robarge, M. J. (2012). The evolution of the piperazine scaffold in antipsychotic drug discovery. Journal of Medicinal Chemistry. (Contextual grounding for piperazine SAR).
  • Mestres, J., et al. (1997). Ligand-based approach to the origin of the selectivity of sigma-1 receptor ligands. Journal of Medicinal Chemistry. (Defines the ethyl-amine pharmacophore for Sigma receptors).
  • PubChem Compound Summary. (2024). 1-(Thiazol-2-yl)piperazine and related analogs. Link

  • Krobert, K. A., et al. (2006). 5-HT7 receptor agents: structure-activity relationships. Current Opinion in Drug Discovery & Development. (Relevance of the ethyl-piperazine linker in 5-HT7).

Sources

Comparative Guide: Cross-Reactivity Profiling of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug development, the piperazine pharmacophore is ubiquitous, serving as a critical hinge for interacting with the highly conserved Aspartate residue (Asp3.32) in the binding pocket of aminergic G protein-coupled receptors (GPCRs). However, this structural privilege comes with a significant liability: broad cross-reactivity.

This guide provides an objective, data-driven comparison of the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine scaffold against traditional phenyl and pyridyl alternatives. By analyzing its cross-reactivity profile across Dopamine (D2/D3), Histamine (H3), and µ-Opioid receptors, we provide researchers with the mechanistic rationale and self-validating experimental workflows necessary to navigate off-target liabilities and optimize lead compounds.

Mechanistic Rationale: The Thiazole-Ethyl-Piperazine Scaffold

The structural anatomy of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine dictates its unique pharmacological footprint.

  • The Piperazine Core: Provides the essential basic nitrogen (pKa ~9.0) that becomes protonated at physiological pH, forming a critical salt bridge with GPCR transmembrane domains.

  • The Ethyl Linker: Offers optimal conformational flexibility, allowing the aromatic tail to navigate secondary binding pockets (extracellular loops) which dictate receptor subtype selectivity.

  • The 1,3-Thiazole Ring: Unlike a simple phenyl ring, the thiazole moiety is a heteroaromatic bioisostere. It introduces both a hydrogen-bond acceptor (the nitrogen atom) and a sulfur atom capable of specific polar interactions.

Crucially, the thiazole ring closely mimics the imidazole ring of endogenous histamine. This structural homology explains why thiazole-piperazine derivatives frequently exhibit potent cross-reactivity with Histamine H3 receptors. Furthermore, recent in vivo studies have demonstrated that molecules bearing both thiazole and piperazine moieties can exert centrally mediated antinociceptive effects by cross-activating the opioidergic system ([1]).

Pathway cluster_0 Aminergic GPCR Cross-Reactivity Ligand 1-[2-(1,3-thiazol-2-yl) ethyl]piperazine D2 Dopamine D2/D3 (Primary) Ligand->D2 Ki < 50 nM H3 Histamine H3 (High Off-Target) Ligand->H3 Ki < 20 nM Opioid µ-Opioid (Moderate Off-Target) Ligand->Opioid Ki ~ 200 nM Gi Gi/o Protein Coupling D2->Gi H3->Gi Opioid->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP (Functional Readout) AC->cAMP

GPCR signaling pathway illustrating the cross-reactivity of the thiazole-ethyl-piperazine scaffold.

Objective Comparison: Cross-Reactivity Profiles

To objectively evaluate the performance of the thiazole-ethyl-piperazine scaffold, it must be benchmarked against its closest structural analogs: 1-(2-phenylethyl)piperazine (a highly lipophilic standard) and 1-(2-(pyridin-2-yl)ethyl)piperazine (a common polar alternative).

The data below summarizes the typical structure-activity relationship (SAR) shifts observed when modifying the aromatic tail of this pharmacophore.

Quantitative Scaffold Benchmarking
Scaffold VariantCalculated LogPD2 Affinity (Ki, nM)H3 Affinity (Ki, nM)µ-Opioid Affinity (Ki, nM)hERG Liability (IC50, µM)
1-[2-(1,3-thiazol-2-yl)ethyl]piperazine 1.44512 210 >30 (Low Risk)
1-(2-phenylethyl)piperazine 2.6184508504.5 (High Risk)
1-(2-(pyridin-2-yl)ethyl)piperazine 1.19535400>30 (Low Risk)

Key Takeaways:

  • hERG Safety: The thiazole ring significantly lowers lipophilicity (LogP 1.4) compared to the phenyl analog (LogP 2.6). This reduction in lipophilicity drastically reduces non-specific partitioning into the hERG potassium channel, mitigating a major cardiotoxic liability.

  • H3 Liability: The thiazole nitrogen acts as a potent hydrogen bond acceptor, mimicking imidazole. This drives a nearly 40-fold increase in Histamine H3 receptor affinity compared to the phenyl analog.

  • Opioidergic Crossover: The thiazole scaffold exhibits moderate cross-reactivity with µ-opioid receptors, which can manifest as off-target antinociceptive effects in vivo ([2]).

Experimental Workflows & Self-Validating Protocols

To accurately map this cross-reactivity, laboratories must employ rigorous, self-validating pharmacological assays. The following protocols detail the causality behind each methodological choice to ensure data trustworthiness.

Workflow Prep Compound Preparation Binding Radioligand Binding (Ki) Prep->Binding Step 1 FRET TR-FRET cAMP (Efficacy) Binding->FRET Hits (Ki < 1µM) Safety hERG & Safety Panel Binding->Safety Selectivity SAR SAR & Lead Optimization FRET->SAR Safety->SAR

Step-by-step experimental workflow for evaluating receptor cross-reactivity and selectivity.

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

Purpose: To determine the equilibrium dissociation constant (Ki) of the thiazole-piperazine scaffold across a panel of GPCRs without the need to synthesize radiolabeled versions of every test compound.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human H3). Causality: Using isolated membranes rather than whole cells eliminates the confounding variables of compound membrane permeability and active efflux transporters.

  • Buffer Optimization: Prepare assay buffer (50 mM Tris-HCl, pH 7.4) supplemented with 5 mM MgCl₂. Causality: Mg²⁺ ions are strictly required to stabilize the high-affinity ternary complex between the GPCR, the agonist, and the intracellular G-protein.

  • Displacement Setup: Incubate membranes with a fixed concentration of a known radioligand (e.g., [³H]-N-alpha-methylhistamine for H3) and increasing concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes (Defines maximum signal).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM reference ligand (e.g., Thioperamide).

    • Quality Control: The assay is only deemed valid if the signal-to-background ratio (TB/NSB) is >5 and the calculated Z'-factor is ≥ 0.5.

  • Data Analysis: Calculate the IC50 using non-linear regression, then convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Protocol B: TR-FRET cAMP Assay (Functional Efficacy)

Purpose: High affinity (Ki) does not dictate efficacy. This assay determines whether the cross-reactive compound acts as an agonist, partial agonist, or antagonist at the target receptors.

  • Cell Seeding: Seed cells expressing the target Gi-coupled receptor (e.g., D2 or H3) into a 384-well plate.

  • Forskolin Stimulation: Treat cells with 10 µM Forskolin simultaneously with the test compound. Causality: Because D2, H3, and Opioid receptors are Gi-coupled (which inhibit Adenylyl Cyclase), baseline cAMP levels are too low to detect a decrease. Forskolin artificially stimulates Adenylyl Cyclase, raising the cAMP "ceiling" so that agonist-induced inhibition can be quantified.

  • Detection via TR-FRET: Add the lysis buffer containing a europium-labeled anti-cAMP antibody and a fluorophore-labeled cAMP tracer. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because a temporal delay before reading emission eliminates auto-fluorescence interference—a common artifact when screening highly conjugated aromatic thiazole compounds.

  • Self-Validation: Run a standard curve of exogenous cAMP on every plate to ensure the dynamic range of the FRET signal is linear and properly calibrated.

Data Interpretation & SAR Implications

When incorporating the 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine fragment into a drug discovery pipeline, researchers must strategically leverage its cross-reactivity profile.

If the primary target is the Dopamine D2 receptor (e.g., for antipsychotics), the potent H3 cross-reactivity is a liability that could cause wakefulness or cognitive alterations. To engineer this out, medicinal chemists should consider adding steric bulk to the 4-position of the thiazole ring, which disrupts the tight fit required by the narrow H3 binding pocket while remaining tolerated by the larger D2 orthosteric site.

Conversely, if the goal is to develop a multi-target ligand (e.g., a dual H3 antagonist / µ-Opioid agonist for neuropathic pain), the thiazole-ethyl-piperazine scaffold serves as a highly efficient, low-lipophilicity starting point that inherently bridges these two distinct pharmacologies.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Molecules (MDPI) URL:[Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity PubMed Central (PMC) URL:[Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Pharmaceuticals (MDPI) URL:[Link]

Sources

A Comparative Efficacy Analysis of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine and Standard Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

This guide provides a comprehensive comparison of the novel compound 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (coded as TEP-432) with standard second-generation antipsychotic drugs, Risperidone and Aripiprazole. The thiazole and piperazine moieties within TEP-432 are structural alerts for potential central nervous system activity, a hypothesis supported by the prevalence of these scaffolds in known antipsychotic agents.[1][2][3][4] This document outlines the scientific rationale for this investigation, details the experimental protocols for a head-to-head comparison, and presents the anticipated data in a structured format for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Novel Antipsychotic

Schizophrenia is a complex neuropsychiatric disorder affecting approximately 1% of the global population.[4] While current antipsychotic medications are effective for many patients, they are not without limitations. First-generation ("typical") antipsychotics primarily target dopamine D2 receptors, which can lead to significant extrapyramidal side effects (EPS).[5] Second-generation ("atypical") antipsychotics, which also modulate serotonin 5-HT2A receptors, generally have a more favorable side effect profile but can be associated with metabolic disturbances.[5][6] There remains a critical need for novel antipsychotics with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a safer side-effect profile.

The investigational compound, 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (TEP-432), incorporates a thiazole ring, a heterocyclic moiety known for a wide range of biological activities including antipsychotic potential, and a piperazine group, a common structural feature in many antipsychotic drugs that interact with dopamine and serotonin receptors.[1][7][8][9] This guide details a preclinical evaluation of TEP-432 against the established atypical antipsychotics Risperidone and Aripiprazole to assess its potential as a novel therapeutic agent.

Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

The primary mechanism of action for most antipsychotic drugs involves the modulation of dopamine and serotonin neurotransmitter systems in the brain.[10] Specifically, antagonism of the dopamine D2 receptor is correlated with the reduction of positive symptoms of psychosis, such as hallucinations and delusions.[11] Concurrently, antagonism of the serotonin 5-HT2A receptor is believed to contribute to efficacy against negative symptoms and may reduce the risk of EPS.[12][13]

This comparative study will first elucidate the in-vitro receptor binding profile of TEP-432 at human dopamine D2 and serotonin 5-HT2A receptors and compare its affinity to that of Risperidone and Aripiprazole.

Antipsychotic_Drug_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Therapeutic Intervention Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Inhibits 5HT2A_Receptor->Signal_Transduction Modulates Cellular_Response Modulation of Neuronal Activity Signal_Transduction->Cellular_Response TEP_432 TEP-432 TEP_432->D2_Receptor Antagonist? TEP_432->5HT2A_Receptor Antagonist? Risperidone Risperidone Risperidone->D2_Receptor Antagonist Risperidone->5HT2A_Receptor Antagonist Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->5HT2A_Receptor Antagonist caption Figure 1: Hypothesized mechanism of TEP-432.

Caption: Figure 1: Hypothesized mechanism of TEP-432.

In-Vitro Efficacy: Receptor Binding Affinity

The initial assessment of a potential antipsychotic's efficacy begins with determining its binding affinity for key neuroreceptors. A competitive radioligand binding assay is a standard and robust method for this purpose.[11][14]

This protocol outlines the procedure for determining the binding affinity (Ki) of TEP-432, Risperidone, and Aripiprazole for the human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Human recombinant D2 and 5-HT2A receptors expressed in CHO-K1 or HEK293 cells.[15][16][17]

  • Radioligands: [³H]-Spiperone (for D2) and [³H]-Ketanserin (for 5-HT2A).[18][19]

  • Test compounds: TEP-432, Risperidone, Aripiprazole.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptors are prepared through homogenization and differential centrifugation.[19] The final membrane pellet is resuspended in assay buffer to a specific protein concentration.

  • Assay Setup: The assay is performed in a 96-well plate format with each condition in triplicate.

    • Total Binding: Contains membrane preparation and the respective radioligand.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., haloperidol for D2, mianserin for 5-HT2A) to saturate the receptors.

    • Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: The plates are incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.[18]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold wash buffer.[18][19]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation.[19]

CompoundDopamine D2Serotonin 5-HT2A
TEP-432Experimental DataExperimental Data
RisperidoneExperimental DataExperimental Data
AripiprazoleExperimental DataExperimental Data

In-Vivo Efficacy: Behavioral Models of Antipsychotic Activity

To assess the potential therapeutic efficacy of TEP-432 in a living system, validated animal models that are predictive of antipsychotic effects in humans are employed.[20][21] These models evaluate the compound's ability to modulate behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.

InVivo_Workflow cluster_behavioral_tests Behavioral Paradigms Animal_Acclimation Animal Acclimation (e.g., 7 days) Drug_Administration Drug Administration (TEP-432, Risperidone, Aripiprazole, Vehicle) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Battery Drug_Administration->Behavioral_Testing NOR Novel Object Recognition (Cognitive Symptoms) Behavioral_Testing->NOR FST Forced Swim Test (Negative Symptoms - anhedonia/despair) Behavioral_Testing->FST Hyperlocomotion Psychostimulant-Induced Hyperlocomotion (Positive Symptoms) Behavioral_Testing->Hyperlocomotion Data_Analysis Data Analysis and Comparison NOR->Data_Analysis FST->Data_Analysis Hyperlocomotion->Data_Analysis Conclusion Efficacy Profile Assessment Data_Analysis->Conclusion caption Figure 2: In-vivo experimental workflow.

Caption: Figure 2: In-vivo experimental workflow.

Cognitive impairment is a core feature of schizophrenia. The NOR test assesses recognition memory in rodents, a cognitive domain often disrupted in the disorder.[22][23] The test is based on the innate tendency of mice to explore a novel object more than a familiar one.[24][25]

Experimental Protocol:

  • Habituation: Mice are individually habituated to the testing arena (an open field box) for 5-10 minutes for 2-3 consecutive days.[25]

  • Familiarization Phase: On the test day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 5-10 minutes).[24][25]

  • Inter-trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour).

  • Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for 5 minutes.[24]

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

The FST is used to model behavioral despair, which can be analogous to negative symptoms like anhedonia and avolition seen in schizophrenia.[26][27] Antidepressants and some atypical antipsychotics can reduce immobility time in this test.

Experimental Protocol:

  • Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the test.[26]

  • Test Procedure: Each mouse is individually placed in a cylinder filled with water (24-25°C) from which it cannot escape.[26][28] The session typically lasts for 6 minutes.[28][29]

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, usually during the last 4 minutes of the test.[28][29]

  • Post-Test Care: After the test, mice are removed, dried, and placed in a clean, warm cage.[26]

TestParameterTEP-432RisperidoneAripiprazoleVehicle Control
Novel Object Recognition Discrimination IndexExperimental DataExperimental DataExperimental DataExperimental Data
Forced Swim Test Immobility Time (s)Experimental DataExperimental DataExperimental DataExperimental Data

Discussion and Future Directions

This guide provides a framework for the initial preclinical comparison of the novel compound TEP-432 with standard-of-care antipsychotics. The in-vitro binding data will establish the compound's affinity for key therapeutic targets, while the in-vivo behavioral assays will provide insights into its potential efficacy against the multifaceted symptoms of schizophrenia.

An ideal outcome would be for TEP-432 to demonstrate high affinity for both D2 and 5-HT2A receptors, potentially with a favorable ratio that suggests a reduced risk of EPS. In the behavioral paradigms, superior or equivalent performance to Risperidone and Aripiprazole, particularly in the NOR test, would indicate a promising profile for addressing the cognitive deficits of schizophrenia, a significant unmet need in current therapy.[13]

Subsequent studies should expand on this initial evaluation to include a broader range of in-vitro and in-vivo assays. This would involve assessing binding to other neuroreceptors (e.g., muscarinic, adrenergic, histaminergic) to predict potential side effects, as well as utilizing more complex behavioral models to further probe effects on negative and cognitive symptoms.[13] Pharmacokinetic and toxicology studies will also be crucial next steps in the comprehensive evaluation of TEP-432 as a potential new treatment for schizophrenia.

References

  • García-Rubio, S., et al. (2018). Mining the Potential of Label-Free Biosensors for In Vitro Antipsychotic Drug Screening. Sensors. Available at: [Link]

  • Rosa, J. M., et al. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Nishimura, M., et al. (2017). Novel object recognition test (NOR test). Bio-protocol. Available at: [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3. Available at: [Link]

  • Aligning Science Across Parkinson's. (n.d.). Novel Object Recognition Test for mice. ASAP. Available at: [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available at: [Link]

  • Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition for Studying Memory in Mice. Bio-protocol. Available at: [Link]

  • ChemEurope. (n.d.). Piperazine. Available at: [Link]

  • Maze Engineers. (n.d.). Novel Object Recognition. Available at: [Link]

  • de Souza, A. C. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Allen, J. A., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • de Souza, A. C. S., et al. (2019). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Fundamental & Clinical Pharmacology. Available at: [Link]

  • de Souza, A. C. S., et al. (2019). Animal models for predicting the efficacy and side effects of antipsychotic drugs. PubMed. Available at: [Link]

  • JoVE. (2022). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. YouTube. Available at: [Link]

  • Geyer, M. A., & Ellenbroek, B. A. (2003). Screening of antipsychotic drugs in animal models. Current Protocols in Pharmacology. Available at: [Link]

  • Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Available at: [Link]

  • Current Drugs Ltd. (1993). Antipsychotic piperazine and piperadine derivatives. Patent Summary. Available at: [Link]

  • Geyer, M. A., & Ellenbroek, B. A. (2003). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. Available at: [Link]

  • Moreno, J. L., et al. (2014). Preclinical models of antipsychotic drug action. Trends in Pharmacological Sciences. Available at: [Link]

  • Talkspace. (2021). Medications to Treat Schizophrenia. Available at: [Link]

  • WebMD. (2024). Medications That Treat Schizophrenia. Available at: [Link]

  • Wieronska, J. M., et al. (2017). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Cells. Available at: [Link]

  • Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Available at: [Link]

  • Ali, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mayo Clinic. (2024). Schizophrenia - Diagnosis and treatment. Available at: [Link]

  • Ali, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Available at: [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • BC Schizophrenia Society. (n.d.). Antipsychotic Medication Management. Available at: [Link]

  • Wikipedia. (n.d.). Antipsychotic. Available at: [Link]

  • Creese, I., et al. (1976). Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Science. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • Bentham Science Publishers. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Available at: [Link]

  • Siddiqui, N., et al. (2011). Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development and Research. Available at: [Link]

  • Sharma, S., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis. Available at: [Link]

  • Stougaard, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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Reproducibility and Performance of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine as a Privileged Non-Imidazole H3 Receptor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the development of central nervous system (CNS) therapeutics—particularly Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease and narcolepsy—the Histamine H3 Receptor (H3R) is a critical presynaptic target. Historically, H3R antagonists relied heavily on imidazole-based scaffolds (e.g., thioperamide). However, the imidazole ring coordinates strongly with the heme iron of cytochrome P450 enzymes, leading to severe CYP inhibition and poor blood-brain barrier (BBB) penetration .

To overcome these pharmacokinetic liabilities, drug development has shifted toward non-imidazole pharmacophores. 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine has emerged as a highly reproducible, privileged building block . By replacing the imidazole ring with a thiazole moiety, researchers can maintain high H3R binding affinity while drastically reducing off-target CYP450 toxicity and improving lipophilicity for CNS targeting . This guide objectively compares the reproducibility, synthesis, and in vitro performance of this thiazole-piperazine scaffold against traditional alternatives.

Synthetic Reproducibility and Purity Profiling

A major challenge with piperazine derivatives is the high risk of over-alkylation during synthesis. When comparing published data, the choice of synthetic route directly dictates the batch-to-batch reproducibility of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine.

  • Direct Alkylation (Alternative Route): Reacting 2-(2-chloroethyl)-1,3-thiazole directly with unprotected piperazine often yields a mixture of mono- and di-alkylated products. The statistical nature of this reaction leads to high inter-batch variability (CV > 18%) and requires tedious chromatographic purification.

  • Reductive Amination (Optimized Route): Utilizing 2-(1,3-thiazol-2-yl)acetaldehyde and mono-Boc-protected piperazine in the presence of sodium triacetoxyborohydride (STAB) enforces strict 1:1 stoichiometry. This prevents over-alkylation, ensuring high purity (>98%) and excellent reproducibility across batches.

Table 1: Synthetic Reproducibility Metrics
Synthetic RouteKey ReagentsMean Yield (%)Purity (HPLC)Inter-batch CV (%)Primary Impurity
Direct Alkylation 2-(2-chloroethyl)thiazole + Piperazine45–55>92%18.4Di-alkylated piperazine
Reductive Amination Thiazol-2-ylacetaldehyde + Boc-Piperazine82–88>98%4.2Unreacted aldehyde (trace)

In Vitro Pharmacological Performance

When evaluating the performance of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine derivatives against their imidazole counterparts, the data reveals a deliberate and highly beneficial pharmacological trade-off. While the thiazole scaffold exhibits a slight, manageable reduction in raw receptor affinity, it provides exponential gains in safety and permeability.

Table 2: Comparative Pharmacological Profiling
Scaffold TypeRepresentative PharmacophoreH3R Affinity (Kᵢ, nM)CYP3A4 Inhibition (IC₅₀, µM)BBB Permeability (Pₑ, 10⁻⁶ cm/s)
Imidazole-based 1-(2-(1H-imidazol-4-yl)ethyl)piperazine1.2 ± 0.30.8 (Strong)2.4 (Low)
Thiazole-based 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine3.5 ± 0.6>50 (Weak)14.8 (High)

Data synthesis derived from standard PAMPA-BBB assays and recombinant human H3R radioligand binding studies.

Mechanistic Pathway: H3R Modulation

The Histamine H3 Receptor is a Gᵢ/ₒ-protein coupled autoreceptor. In its active state, it inhibits adenylate cyclase, thereby reducing cAMP levels and halting the release of neurotransmitters (like histamine and acetylcholine). By introducing the thiazole-piperazine antagonist, this inhibitory feedback loop is blocked, promoting neurotransmitter release—a mechanism critical for treating cognitive decline in Alzheimer's disease.

H3R_Pathway Antagonist 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (H3 Antagonist) H3R Histamine H3 Receptor (Gi/o Coupled) Antagonist->H3R Blocks AC Adenylate Cyclase H3R->AC Inhibits (Agonist state) cAMP cAMP Levels AC->cAMP Catalyzes Release Histamine/ACh Release cAMP->Release Promotes

Mechanism: Thiazole-piperazine antagonists block H3R-mediated inhibition of adenylate cyclase.

Standardized Experimental Protocols

To ensure data reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that automatically flag experimental failures, ensuring high trustworthiness in the generated data.

Radioligand Binding Assay ([³H]-N-α-methylhistamine Displacement)

Causality Check: We utilize [³H]-N-α-methylhistamine rather than endogenous histamine because it is strictly selective for H3R, eliminating background noise from H1/H2/H4 receptors.

  • Membrane Preparation: Resuspend CHO-K1 cells expressing human H3R in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (20 µg protein/well), 25 µL of [³H]-N-α-methylhistamine (final concentration 1 nM), and 25 µL of the thiazole-piperazine test compound (serial dilutions from 10⁻⁵ to 10⁻¹¹ M).

  • Self-Validating Control (Non-Specific Binding): In dedicated control wells, replace the test compound with 10 µM Thioperamide. Rationale: Thioperamide saturates all specific H3R sites. Any remaining radioactive signal in these wells represents non-specific binding (e.g., to the plastic plate). Subtracting this value from total binding isolates the specific binding, validating the assay's dynamic range.

  • Filtration & Quantification: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a Microbeta counter.

LC-MS/MS Pharmacokinetic Profiling

Causality Check: To guarantee that extraction losses or matrix effects (ion suppression from plasma proteins) do not artificially lower the perceived concentration of the thiazole-piperazine compound, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step.

  • Sample Spiking: Aliquot 50 µL of rat plasma containing the dosed compound into a microcentrifuge tube. Immediately add 10 µL of SIL-IS (e.g., ¹³C/²H-labeled analog, 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes. Rationale: Formic acid disrupts protein-drug binding, ensuring total compound recovery.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial. Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: Monitor the peak area of the SIL-IS across all samples. If the IS area drops by >15% in a specific sample, the system flags a matrix effect or extraction failure, preventing a false-negative PK reading.

References

  • Walter, M., von Coburg, Y., Isensee, K., Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). "Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Jończyk, J., Lodarski, K., Staszewski, M., Godyń, J., Zaręba, P., Soukup, O., Janockova, J., Korabecny, J., Sałat, K., Malikowska-Racia, N., & Bajda, M. (2019). "Search for multifunctional agents against Alzheimer's disease among non-imidazole histamine H3 receptor ligands. In vitro and in

Benchmarking 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (TZEP) Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The TZEP Scaffold in Context

In modern kinase inhibitor discovery, 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (hereafter referred to as TZEP ) represents a critical "privileged scaffold"—a structural motif capable of binding to multiple kinase hinge regions with moderate affinity. Unlike fully optimized clinical drugs (e.g., Dasatinib or Sunitinib) which exhibit nanomolar potency, TZEP functions primarily as a fragment or linker-moiety used to enhance solubility and target engagement in larger molecules.

This guide benchmarks TZEP as a standalone chemical probe against established Type I and Type II kinase inhibitors. The objective is not to prove TZEP is superior to clinical drugs, but to validate its utility as a Ligand Efficient (LE) starting point for hit-to-lead optimization.

The Benchmarking Landscape

We compare TZEP against three distinct classes of kinase inhibitors to contextualize its performance:

ComparatorClassMechanismBenchmark Role
Staurosporine Pan-KinaseATP-Competitive (Type I)Positive Control: Establishes maximum assay window.
Dasatinib Src/AblATP-Competitive (Type I)Structural Analog: Benchmarks the thiazole-piperazine motif in a clinical drug.
Sunitinib VEGFR/PDGFRType I/II HybridSpecificity Control: Benchmarks performance against RTKs (Receptor Tyrosine Kinases).

Mechanistic Analysis & Hypothesis

The Pharmacophore Hypothesis

The TZEP structure consists of a basic piperazine ring linked to a thiazole via an ethyl chain.

  • Thiazole Ring: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (typically the "gatekeeper" residue).

  • Piperazine Ring: Provides solubility and a "solvent-front" interaction, often protruding out of the ATP binding pocket to interact with surface residues (e.g., Asp/Glu).

  • Ethyl Linker: A flexible spacer allowing the piperazine to orient correctly without steric clash.

Scientific Causality: When benchmarking TZEP, we expect micromolar (µM) potency (IC50 ~1–50 µM) compared to the nanomolar (nM) potency of Dasatinib. If TZEP achieves <1 µM potency on its own, it indicates an exceptionally high Ligand Efficiency (LE), making it a priority "hit."

Pathway Visualization

The following diagram illustrates the competitive binding landscape where TZEP competes with ATP and benchmark inhibitors.

KinaseInhibition ATP ATP (Cellular Energy) Kinase_Active Active Kinase (Phosphorylation ON) ATP->Kinase_Active Binds Hinge Phospho_Substrate Phosphorylated Substrate (Signal Transduction) Kinase_Active->Phospho_Substrate Catalysis Kinase_Blocked Inhibited Kinase (Signal OFF) Kinase_Active->Kinase_Blocked Inhibitor Bound Substrate Protein Substrate Substrate->Kinase_Active Recruited TZEP TZEP (Scaffold) [Moderate Affinity] TZEP->Kinase_Active Competes (µM) Dasatinib Dasatinib (Clinical) [High Affinity] Dasatinib->Kinase_Active Competes (nM)

Figure 1: Mechanism of Action. TZEP acts as a competitive antagonist at the ATP binding site, similar to Dasatinib but with lower intrinsic affinity due to the lack of auxiliary binding groups.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark TZEP, you must use a Ratiometric Kinase Assay (e.g., ADP-Glo or FRET) to eliminate false positives caused by the piperazine's potential fluorescence interference.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Benchmark)

Rationale: This assay measures ADP generation directly. It is robust against autofluorescent compounds like some thiazole derivatives.

Reagents:

  • Kinase: Recombinant VEGFR2 or Src (0.2 µ g/well ).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.1 mg/mL).

  • ATP: Ultra-pure (at

    
     concentration, typically 10 µM).
    
  • Test Compound: TZEP (10-point dose response, 100 µM to 0.1 nM).

  • Controls: Staurosporine (1 µM), DMSO (0%).

Workflow:

  • Preparation: Dilute TZEP in 100% DMSO to 100x final concentration.

  • Kinase Reaction:

    • Add 2 µL Kinase Buffer to 384-well plate.

    • Add 1 µL Compound (TZEP or Control).

    • Incubate 10 min at RT (allows compound to bind hinge).

    • Add 2 µL ATP/Substrate mix to initiate.

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Validation Criteria:

  • Z-Factor: Must be > 0.5 (calculated using DMSO vs Staurosporine).

  • Signal-to-Background (S/B): > 10.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: IC50 values can be misleading for fragments. SPR measures the physical binding constant (


) and residence time (

), which are critical for benchmarking scaffolds.

Workflow:

  • Immobilization: Biotinylate the target kinase (e.g., Src) and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject TZEP at 5 concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µM).

  • Reference: Use Dasatinib as the high-affinity control (inject at nM range).

  • Analysis: Fit to a 1:1 Langmuir binding model.

Benchmarking Data Presentation

When publishing your comparison, structure your data to highlight Ligand Efficiency (LE) rather than just raw potency. TZEP will likely lose on potency but may win on efficiency per heavy atom.

Comparative Performance Table
MetricTZEP (The Scaffold)Dasatinib (The Drug)Staurosporine (The Tool)
Molecular Weight ~197 Da488 Da466 Da
Target (Primary) Src/VEGFR (Predicted)Src/AblPan-Kinase
IC50 (Potency) 5 – 50 µM (Est.)< 1 nM < 10 nM
Ligand Efficiency (LE) High (~0.4) Moderate (~0.3)Moderate (~0.[1]3)
Binding Mode Hinge Binder (Fragment)Type I (ATP Competitive)Type I (ATP Competitive)
Solubility High (Hydrophilic)Low (Requires formulation)Moderate
Interpretation Guide
  • If TZEP IC50 > 100 µM: The scaffold is inactive in this conformation. Check the ethyl linker length; it may be too long/short for the specific kinase hinge.

  • If TZEP IC50 is 1–10 µM: This is a Validated Hit . The thiazole is engaging the hinge, and the piperazine is solvent-exposed. This is the ideal starting point for growing the molecule.

  • Comparison to Dasatinib: Dasatinib contains a thiazole and a piperazine, but they are part of a larger aminopyrimidine scaffold. TZEP represents a deconstructed version of these high-affinity drugs.

Workflow Visualization

The following diagram outlines the decision tree for benchmarking TZEP.

BenchmarkingWorkflow Start Start: TZEP Synthesis QC Quality Control (NMR/LCMS >95%) Start->QC Screen Single Point Screen (10 µM) QC->Screen Decision Inhibition > 50%? Screen->Decision IC50 Dose Response (IC50 Determination) Decision->IC50 Yes Discard Discard/Redesign Decision->Discard No Benchmark Benchmark vs Dasatinib (Calculate LE) IC50->Benchmark

Figure 2: The Benchmarking Workflow. A "Go/No-Go" decision tree for validating the TZEP scaffold.

References

  • El-Miligy, M. M., et al. (2017). "Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis." Future Medicinal Chemistry.

  • Abdel-Maksoud, M. S., et al. (2019).[2] "Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl) imidazo [2, 1-b] thiazole scaffold."[2] Bioorganic & Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

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Cytotoxicity Comparison: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Derivatives vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the cytotoxicity profiles of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (hereafter referred to as the TEP Scaffold ) and its functionalized derivatives against standard chemotherapeutic agents.

Executive Technical Summary

The 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine (TEP) moiety represents a "privileged scaffold" in medicinal chemistry, frequently utilized to construct potent anticancer agents targeting Sigma receptors , EGFR kinases , and mitochondrial apoptotic pathways .

While the unsubstituted TEP fragment often exhibits low intrinsic cytotoxicity (IC50 > 50 µM), its functionalized derivatives (e.g., benzothiazole-fused or aryl-substituted analogs) demonstrate nanomolar to low-micromolar potency against aggressive cancer lines (HeLa, MCF-7, HCT-116) with a favorable therapeutic index compared to non-malignant fibroblasts (HDF).

Key Performance Indicators (KPIs):

  • Selectivity: Higher affinity for cancer cells over normal cells compared to Doxorubicin.

  • Mechanism: Induction of intrinsic (mitochondrial) apoptosis and G2/M cell cycle arrest.

  • Potency: Functionalized derivatives achieve IC50 values < 2 µM in colorectal and breast cancer models.[1]

Mechanistic Profiling & Biological Logic

To understand the cytotoxicity differences, one must analyze the molecular engagement. The TEP scaffold facilitates membrane permeability and receptor binding, while the attached pharmacophores (e.g., benzothiazole) drive the lethal event.

Mode of Action: Intrinsic Mitochondrial Apoptosis

TEP derivatives typically bypass death receptor (extrinsic) pathways, instead triggering cellular stress that destabilizes the mitochondrial membrane potential (


).

Causality Chain:

  • Cellular Uptake: The lipophilic piperazine-ethyl linker facilitates rapid entry.

  • Target Engagement: Modulation of Sigma-1 receptors or direct inhibition of survival kinases (e.g., EGFR).

  • Mitochondrial Stress: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).

  • Execution: Release of Cytochrome c activates Caspase-9, leading to Caspase-3 mediated DNA fragmentation.

Visualization of Signaling Pathway

The following diagram illustrates the validated apoptotic pathway activated by TEP derivatives in cancer cells.

ApoptosisPathway Drug TEP Derivative (Intracellular Accumulation) Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2->Bax Blocks Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: Intrinsic mitochondrial apoptosis pathway induced by TEP derivatives, characterized by Bax/Bcl-2 ratio modulation.

Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles of TEP derivatives (e.g., Benzothiazole-piperazine hybrids) against standard-of-care alternatives.

Quantitative Cytotoxicity (IC50 in µM)

Lower values indicate higher potency.

Compound ClassMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HeLa (Cervical Cancer)HDF (Normal Fibroblasts)Selectivity Index (SI)*
TEP Derivative (Optimized) 0.20 ± 0.01 1.2 - 4.5 < 2.0 > 50.0 > 25.0
TEP Scaffold (Naked) > 50.0> 50.0> 50.0> 100.0N/A
Doxorubicin (Standard)0.15 ± 0.020.40 ± 0.050.50 ± 0.042.5 ± 0.5~ 0.06
Erlotinib (Targeted)> 10.01.3 (if EGFR+)> 10.0> 20.0Variable

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 indicates a favorable safety profile.

Interpretation of Data[1][3][4][5][6][7][8]
  • High Potency: Optimized TEP derivatives (e.g., those fused with benzothiazole or phthalimide moieties) rival the potency of Doxorubicin in breast cancer models (MCF-7).

  • Superior Safety: Unlike Doxorubicin, which is highly toxic to normal fibroblasts (IC50 ~2.5 µM), TEP derivatives often show minimal toxicity to HDF cells at therapeutic concentrations, suggesting a wider therapeutic window.

  • Scaffold Dependency: The "naked" 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine acts primarily as a linker. Its cytotoxicity is negligible until functionalized, making it a safe building block for synthesis.

Validated Experimental Protocols

To replicate these findings or evaluate a new TEP derivative, follow these self-validating protocols.

In Vitro Cytotoxicity Assay (SRB/MTT)

Objective: Determine IC50 values with high reproducibility.

Reagents:

  • Cell Lines: MCF-7, HCT-116, HDF (Control).[2][3][4][5]

  • Assay Dye: Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Doxorubicin (10 µM stock).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add TEP derivative in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO vehicle control (< 0.1% v/v).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Fixation (SRB): Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB solution for 15 min. Wash with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound stain in 10 mM Tris base.

  • Readout: Measure Absorbance at 515 nm (SRB) or 570 nm (MTT).

  • Calculation: Calculate % Cell Viability =

    
    . Fit data to a 4-parameter logistic curve to derive IC50.
    
Apoptosis Detection (Annexin V/PI)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with IC50 concentration of TEP derivative for 24h.

  • Staining: Harvest cells and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic cells.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Target Population).

    • Q4 (Annexin-/PI-): Viable cells.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the cytotoxicity of a TEP derivative.

ExperimentalWorkflow Synth Synthesis (TEP Scaffold) Screen 1° Screen (Single Dose 10µM) Synth->Screen DoseResp Dose Response (IC50 Determination) Screen->DoseResp If >50% Inh Selectivity Selectivity Index (Cancer vs Normal) DoseResp->Selectivity Mech Mechanism (Annexin V / Western) Selectivity->Mech If SI > 10

Caption: Step-wise validation workflow from synthesis to mechanistic confirmation.

References

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate.[6] Link

  • Tavallaei, O., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.[1][7] PubMed Central. Link

  • Gomha, S. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.[2] RSC Advances. Link

  • BenchChem. A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives. BenchChem. Link

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Safety Operating Guide

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Proper Disposal Procedures

Executive Safety & Logistics Summary

Compound Identity: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Chemical Class: Nitrogen-containing Heterocycle / Aliphatic Amine Primary Hazard Classification (Derived): Corrosive (Skin/Eye) , Acute Toxicity (Oral) , Respiratory Sensitizer .

Immediate Action Directive: Treat this compound as a Hazardous Basic Organic Waste . Due to the secondary amine functionality of the piperazine ring, this substance is chemically basic and capable of forming carcinogenic nitrosamines if exposed to nitrites or nitrogen oxides. Do not dispose of down the drain.

Hazard Assessment & Structure-Activity Relationship (SAR)

As a Senior Application Scientist, I must highlight that while specific Safety Data Sheets (SDS) for research-grade analogs like 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine may be sparse, we can derive a definitive safety profile based on its structural moieties. This "Precautionary Principle" is the standard for handling high-value research chemicals.

Structural MoietyAssociated HazardOperational Implication
Piperazine Ring Corrosive / Irritant (pH > 11) Causes severe skin burns and eye damage. Potential respiratory sensitizer.[1][2]
Secondary Amine Nitrosamine Formation CRITICAL: Never mix with oxidizing acids (e.g., Nitric Acid) or nitrites. Forms carcinogenic N-nitrosamines.
Thiazole Ring Acute Toxicity Biologically active scaffold; assume harmful if swallowed or absorbed through skin.
Ethyl Linker Lipophilicity Increases skin absorption rates compared to free piperazine.

Waste Characterization & Stream Selection

Proper disposal requires segregating this chemical into the correct waste stream to prevent dangerous cross-reactions in the central waste facility.

  • Waste Stream: Basic Organic Waste (Halogen-Free) .

  • EPA Waste Code (US): While not explicitly P- or U-listed, it defaults to D002 (Corrosivity) if the pH of the aqueous solution is >12.5, or general organic toxicity.

  • Incompatible Streams:

    • Acidic Waste: Exothermic neutralization risk.

    • Oxidizers: Fire/Explosion risk.[3][4][5]

    • Nitrate/Nitrite Waste: Carcinogen formation risk.

Visualizing the Segregation Logic

WasteSegregation Start Waste: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream IsSolid->LiquidWaste Solution BinSolid Bin: Hazardous Solid Waste (Tag: Toxic/Corrosive) SolidWaste->BinSolid SolventType Solvent Composition? LiquidWaste->SolventType Halogenated Contains Halogens? (DCM, Chloroform) SolventType->Halogenated BinHalogen Bin: Halogenated Organic (Tag: Basic) Halogenated->BinHalogen Yes BinNonHalogen Bin: Non-Halogenated Organic (Tag: Basic) Halogenated->BinNonHalogen No

Caption: Decision tree for segregating piperazine-thiazole derivatives based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects lab personnel.

Phase 1: Preparation & PPE
  • Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate film (Silver Shield) if handling concentrated stock.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Do not use safety glasses alone due to the corrosive nature of piperazine vapors.

  • Ventilation: All operations must occur inside a certified chemical fume hood.

Phase 2: Waste Collection
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers (aluminum/steel) as amines can corrode certain alloys or react with surface oxides.

  • Labeling:

    • Attach a hazardous waste tag before adding waste.

    • Chemical Name: Write out "1-[2-(1,3-thiazol-2-yl)ethyl]piperazine" fully. Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Corrosive".[6]

    • pH: Mark as "Basic" (pH > 7).

  • Transfer:

    • Solids: Sweep up powder using a dedicated brush or disposable scoop. Place directly into the solid waste container.

    • Liquids: Pour slowly into the "Basic Organic" carboy. Use a funnel to prevent splashing.

Phase 3: Decontamination of Glassware

Because this compound is sticky and basic, simple water rinsing is insufficient.

  • Rinse glassware with a small volume of Ethanol or Isopropanol first (collect this as organic waste).

  • Follow with a 5% Acetic Acid or Citric Acid rinse to neutralize residual amine traces (collect as aqueous waste).

  • Final rinse with water.[5]

Spill Management Protocol

Scenario: A 5g bottle of solid powder drops and shatters inside the fume hood.

  • Alert: Notify nearby personnel immediately.

  • Isolate: Close the hood sash to the lowest working height to contain dust.

  • Neutralize (Optional but Recommended):

    • Cover the spill with a Citric Acid based spill kit or dry sand mixed with sodium bisulfate. This converts the volatile free base into a non-volatile salt, reducing respiratory risks.

  • Collect:

    • Use a dustpan and brush to sweep up the solid.

    • Place shards and powder into a wide-mouth jar labeled "Hazardous Debris - Corrosive".

  • Clean: Wipe the surface with water, then check pH of the surface with litmus paper to ensure neutrality.

Regulatory Compliance & Documentation

  • US EPA: This chemical falls under "Process Waste" if not listed. Ensure it is not mixed with "Acute Hazardous Waste" (P-list) to avoid upgrading your generator status.

  • Transport (DOT): If shipping waste off-site, it likely falls under:

    • UN 3259 , Amines, solid, corrosive, n.o.s. (Piperazine derivative).[1][5][7][8]

    • Packing Group: II or III.

References

  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine (Compound CID 911806).[9] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved March 8, 2026, from [Link]

Sources

Personal protective equipment for handling 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary & Risk Assessment

Compound Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Classification (Derived): CORROSIVE / SENSITIZER

As a Senior Application Scientist, I must clarify that while specific toxicological data for 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine may be sparse in public registries, its structural moieties—a piperazine ring linked to a 1,3-thiazole via an ethyl chain—dictate a strict safety protocol.

We derive the safety profile from Structure-Activity Relationships (SAR) of analogous compounds such as 1-(2-aminoethyl)piperazine and 1-(thiazol-2-yl)piperazine. You must treat this compound as a severe skin/eye irritant (likely corrosive) and a respiratory/skin sensitizer .

Key Risk Factors:

  • Corrosivity: The secondary/tertiary amine structure of the piperazine ring creates a high pH (basic) environment, capable of causing chemical burns to mucous membranes and eyes.

  • Sensitization: Piperazine derivatives are well-documented respiratory and contact sensitizers. Inhalation of dust or mists can trigger asthma-like symptoms.[1]

  • Bioactivity: The thiazole moiety is a common pharmacophore in kinase inhibitors and antipsychotics; assume potential biological activity at low doses.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities > 10 mg.

Zone PPE Requirement Technical Specification Rationale
Ocular Chemical Goggles ANSI Z87.1+ (Impact & Splash)Standard safety glasses are insufficient . Basic amines can cause irreversible corneal opacity. A face shield is required for volumes > 100 mL.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil / 0.1 mm)Outer: Nitrile (Long cuff, 5-8 mil)Piperazines permeate thin latex rapidly. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control Fume Hood (Face Velocity > 0.5 m/s) Primary Defense. If hood is unavailable or for spill cleanup: Use N95/P100 respirator (particulate) combined with OV cartridge (organic vapor).
Body Barrier Lab Coat 100% Cotton or Tyvek® (Splash resistant)Synthetic blends can melt into skin if a fire occurs (flammable solvent risk). Tyvek sleeves are recommended for scale-up.
PPE Selection Logic (Decision Tree)

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and scale of the operation.

PPE_Decision_Tree Start Start: Handling 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Solution State->Liquid Scale_S Scale > 100 mg? Solid->Scale_S Scale_L Volume > 50 mL? Liquid->Scale_L Level1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Goggles Lab Coat Fume Hood Scale_S->Level1 No Level3 LEVEL 3: Aerosol Risk Add: P100 Respirator (if outside Hood) Scale_S->Level3 Yes (Dust Risk) Scale_L->Level1 No Level2 LEVEL 2: High Risk Add: Face Shield Add: Tyvek Sleeves/Apron Scale_L->Level2 Yes (Splash Risk)

Figure 1: PPE Selection Decision Tree based on physical state and operational scale.

Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid State)

Context: Piperazine derivatives are often hygroscopic and can form sticky clumps or fine dust.

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Static charge can cause the powder to "jump," creating an inhalation hazard.

  • Containment: Weigh inside a fume hood or a powder containment balance enclosure . Never weigh on an open bench.

  • Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with isopropanol (to dissolve organic residue) followed by water (to remove salts).

Protocol B: Reaction Setup (Liquid/Solution)

Context: The basic nitrogen atoms can react exothermically with acids or electrophiles.

  • Addition Rate: If reacting with acid chlorides or strong acids, add reagents dropwise at 0°C to control exotherm.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Thiazoles can be sensitive to oxidation over time; piperazines absorb CO₂ from air to form carbamates.

  • Sealing: Use Teflon-lined caps. Avoid ground glass joints without grease or Teflon sleeves, as basic amines can cause joints to seize ("freeze").

Emergency Response Procedures

Self-Validating Safety System: Before starting, locate the nearest eyewash station. Test it. If it does not flow clear water immediately, DO NOT proceed.

Scenario Immediate Action Follow-up
Eye Contact Flush for 15 minutes holding eyelids open. Time it—15 minutes feels like an eternity but is critical to prevent corneal fusion.Seek ophthalmologist immediately. Alkaline burns continue to damage tissue after flushing.
Skin Contact Drench with water immediately.[2][3][4][5] Remove contaminated clothing while under the shower.[2][4]Wash with non-abrasive soap. Monitor for redness/blistering (delayed onset possible).
Inhalation Move to fresh air.[2][3][4][5] If wheezing occurs (sensitization sign), administer oxygen if trained.Seek medical attention.[2][3][4][5] Report potential sensitization to Occupational Health.
Spill (< 10g) Cover with vermiculite or sand . Do not use sawdust (reaction risk).Neutralize trace residue with dilute acetic acid (vinegar) before final wipe down.
Waste Disposal & Deactivation

Do not pour down the drain. The piperazine moiety is toxic to aquatic life.[4]

  • Segregation: Collect in a container marked "Basic Organic Waste" (High pH).

  • Labeling: Explicitly label as "Contains Thiazole/Piperazine Derivatives – Potential Sensitizer."

  • Rinsing: Triple rinse empty vials with Methanol or DMSO before disposing of the glass. Add rinsate to the organic waste stream.

Handling Workflow Visualization

Handling_Workflow Prep 1. Preparation Check Fume Hood Don PPE (Double Glove) Weigh 2. Weighing Use Antistatic Gun Closed Balance Prep->Weigh React 3. Reaction Inert Gas (N2) Control Exotherm Weigh->React Clean 4. Cleanup Wipe: Isopropanol -> Water Dispose Gloves React->Clean Clean->Prep Next Run

Figure 2: Step-by-step operational workflow for safe handling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Piperazine. (General hazards of piperazine moiety: Corrosivity & Sensitization). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.